HIV-1 inhibitor-71
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-butan-2-yl-4-(4-chlorophenyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-3-9(2)16-12(17)15(8-14-16)11-6-4-10(13)5-7-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRUZDRXBLMGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of the HIV-1 Entry Inhibitor BMS-378806
Disclaimer: Initial searches for a specific molecule designated "HIV-1 inhibitor-71" did not yield a clearly identifiable, single compound in publicly available scientific literature. The information presented in this guide pertains to BMS-378806 , a well-characterized and extensively studied small molecule HIV-1 entry inhibitor. It is possible that "this compound" is an internal, alternative, or less common identifier for this or a related compound. This guide is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
BMS-378806 is a small molecule inhibitor that potently and specifically blocks the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[1][2][3] Its primary mechanism of action is the inhibition of the initial and critical step of the viral life cycle: the attachment of the virus to the host cell.[1][2][3]
The inhibitor directly targets the HIV-1 envelope glycoprotein (B1211001) gp120, a protein on the surface of the virus that is essential for binding to the CD4 receptor on target immune cells, such as T-helper cells.[1][4][5] By binding to gp120, BMS-378806 competitively inhibits the interaction between gp120 and the cellular CD4 receptor.[4][5] This blockade of the gp120-CD4 binding prevents the conformational changes in the envelope glycoprotein that are necessary for the subsequent steps of viral entry, including co-receptor binding and membrane fusion.[6] Consequently, the virus is unable to enter and infect the host cell, thereby halting the replication process at its earliest stage.[1]
Resistance studies have further confirmed that the target of BMS-378806 is the gp120 protein. Mutations conferring resistance to the inhibitor have been mapped to the CD4 binding pocket of gp120.[1] Specifically, substitutions such as M426L and M475I have been shown to significantly reduce the susceptibility of the virus to the inhibitory effects of the compound.[1]
Quantitative Data Presentation
The antiviral activity and binding affinity of BMS-378806 have been quantified in various assays against different strains of HIV-1. The following table summarizes key quantitative data.
| Parameter | Virus Strain/Target | Value | Assay Type |
| EC50 | Median of R5, X4, and R5/X4 isolates (subtype B) | 0.04 µM | Cell Culture |
| EC50 | HIV-1LAI (T-tropic) | 2.68 ± 1.64 nM | Cell-based |
| EC50 | HIV-1SF-2 (T-tropic) | 26.5 ± 3.5 nM | Cell-based |
| EC50 | HIV-1NL4-3 (T-tropic) | 2.94 ± 2.01 nM | Cell-based |
| EC50 | HIV-1Bal (M-tropic) | 15.5 ± 6.8 nM | Cell-based |
| EC50 | HIV-1SF-162 (M-tropic) | 3.46 ± 0.81 nM | Cell-based |
| EC50 | HIV-1JRFL (M-tropic) | 1.47 ± 0.63 nM | Cell-based |
| IC50 | gp120/CD4 Binding | ~100 nM | ELISA |
| Kd | [3H]BMS-378806 to gp120JRFL | 21.1 ± 1.9 nM | Scintillation Proximity Assay |
| Ki | BMS-378806 binding to gp120JRFL | 24.9 ± 0.8 nM | Competition Binding Assay |
| CC50 | 14 different cell types | >225 µM | Cytotoxicity Assay |
Experimental Protocols
gp120-CD4 Binding ELISA
This assay is designed to measure the ability of a compound to inhibit the interaction between the HIV-1 envelope protein gp120 and the cellular receptor CD4.
Methodology:
-
Coating: 96-well microtiter plates are coated with a recombinant soluble CD4 protein and incubated overnight at 4°C.
-
Blocking: The plates are washed and then blocked with a solution of non-fat dry milk in phosphate-buffered saline (PBS) to prevent non-specific binding.
-
Incubation with Inhibitor and gp120: Serial dilutions of BMS-378806 are prepared and mixed with a constant concentration of recombinant gp120. This mixture is then added to the CD4-coated wells and incubated.
-
Detection of Bound gp120: The plates are washed to remove unbound gp120. A specific anti-gp120 antibody is added to the wells, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of gp120 bound to CD4. The IC50 value, the concentration of inhibitor that reduces gp120 binding by 50%, is calculated from the dose-response curve.[1]
Single-Cycle Viral Infectivity Assay
This assay measures the ability of a compound to inhibit HIV-1 entry and subsequent infection in a single round of replication.
Methodology:
-
Cell Seeding: Target cells that express CD4 and the appropriate co-receptors (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of BMS-378806 are added to the cells.
-
Viral Infection: A known amount of pseudotyped HIV-1 virions (engineered to be capable of only a single round of infection) is added to the wells.
-
Incubation: The plates are incubated for a period that allows for viral entry, reverse transcription, integration, and expression of the reporter gene (typically 48 hours).
-
Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The EC50 value, the concentration of the inhibitor that reduces viral infectivity by 50%, is determined from the dose-response curve.
Scintillation Proximity Assay (SPA) for Direct Binding
This assay is used to directly measure the binding affinity of a radiolabeled compound to its target protein.
Methodology:
-
Bead Preparation: SPA beads are coated with the target protein, in this case, recombinant HIV-1 gp120.
-
Binding Reaction: The gp120-coated beads are incubated with increasing concentrations of radiolabeled [3H]BMS-378806.
-
Signal Detection: When [3H]BMS-378806 binds to the gp120 on the beads, the radioisotope is brought into close enough proximity to the scintillant embedded in the beads to produce a light signal. This signal is detected by a scintillation counter.
-
Data Analysis: The amount of bound radioligand is determined from the scintillation counts. A saturation binding curve is generated by plotting the bound ligand against the concentration of free ligand. The dissociation constant (Kd), a measure of binding affinity, is calculated from this curve.[7]
Visualizations
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Entry Inhibitor in Development [natap.org]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: HIV-1 Inhibitor Target Identification and Validation
Notice of Limited Data Availability for HIV-1 Inhibitor-71
A comprehensive search for publicly available scientific literature on a compound specifically designated "this compound" (or "compound 2a," CAS number 2762922-66-5) has yielded limited information. While chemical suppliers describe its mechanism as blocking the transport of endocytosed HIV-1 particles to nuclear envelope invaginations, the primary research articles containing detailed quantitative data, experimental protocols, and specific target validation studies are not publicly accessible. This may be due to the compound's early stage of development, its status as a proprietary molecule, or research that has not yet been published.
Alternative In-depth Guide: Target Identification and Validation of a Clinically Relevant HIV-1 Capsid Inhibitor
To fulfill the user's request for a comprehensive technical guide, this document will focus on a well-characterized class of HIV-1 inhibitors with a related mechanism of action: HIV-1 capsid inhibitors . These inhibitors interfere with multiple stages of the viral lifecycle, including nuclear entry, by targeting the viral capsid protein (CA). This guide will use examples and data from studies on capsid inhibitors to illustrate the principles and methodologies of target identification and validation.
Introduction to HIV-1 Capsid as a Therapeutic Target
The HIV-1 capsid is a conical structure composed of the viral capsid protein (p24 or CA) that encases the viral genome and essential enzymes. Beyond its structural role, the capsid is a dynamic machine that participates in reverse transcription, nuclear import, and interactions with host cell factors. Its multifaceted functions make it an attractive target for antiretroviral therapy. Inhibitors targeting the capsid can disrupt these processes, leading to potent antiviral activity.
Target Identification: Pinpointing the HIV-1 Capsid
The identification of the HIV-1 capsid as the target for a novel inhibitor often involves a combination of virological and biochemical approaches.
Antiviral Activity Profiling
Initial screening of a compound library in a cell-based HIV-1 infection assay identifies hit compounds with antiviral activity. To narrow down the potential target, time-of-addition experiments are crucial.
Experimental Protocol: Time-of-Addition Assay
-
Cell Culture: Seed target cells (e.g., TZM-bl or MT-4 cells) in a multi-well plate.
-
Virus Infection: Infect the cells with a known titer of HIV-1.
-
Compound Addition: Add the inhibitor at different time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours). Include control inhibitors with known mechanisms of action (e.g., an entry inhibitor, a reverse transcriptase inhibitor, and an integrase inhibitor).
-
Assay Readout: After a set incubation period (e.g., 48 hours), measure viral replication. This can be done by quantifying p24 antigen levels in the supernatant using an ELISA, or by measuring the activity of a reporter gene (e.g., luciferase) in the infected cells.
-
Data Analysis: Plot the percentage of inhibition against the time of addition. The time at which the inhibitor loses its effectiveness indicates the stage of the viral lifecycle it targets. For a capsid inhibitor affecting nuclear import, the inhibitory effect would be observed in the early stages of infection, after entry but before integration.
Resistance Selection and Genotypic Analysis
A key method for target identification is the selection of resistant viral variants. Viruses cultured in the presence of sub-optimal concentrations of the inhibitor will eventually develop mutations that confer resistance. Identifying these mutations can pinpoint the inhibitor's target.
Experimental Protocol: In Vitro Resistance Selection
-
Viral Culture: Culture HIV-1 in a suitable T-cell line in the presence of the inhibitor at a concentration slightly above its EC50.
-
Passaging: Monitor viral replication (e.g., by p24 ELISA). When viral breakthrough is observed, harvest the supernatant and use it to infect fresh cells with an increasing concentration of the inhibitor.
-
Mutation Mapping: After several passages, extract viral RNA from the resistant virus, reverse transcribe it to cDNA, and sequence the entire viral genome or specific regions of interest (e.g., the gag gene encoding the capsid).
-
Analysis: Compare the sequence of the resistant virus to the wild-type sequence to identify mutations. The location of these mutations strongly suggests the protein target of the inhibitor. For capsid inhibitors, resistance mutations are typically found in the gag gene, specifically in the region encoding the capsid protein.
Target Validation: Confirming Capsid Engagement and Mechanism of Action
Once the capsid is identified as the likely target, further experiments are required to validate this interaction and elucidate the mechanism of inhibition.
Biochemical Assays
Biochemical assays using purified capsid protein can directly demonstrate the interaction between the inhibitor and its target.
Quantitative Data: Binding Affinity and Potency
| Assay Type | Parameter | Inhibitor A (Example) | Inhibitor B (Example) |
| Surface Plasmon Resonance (SPR) | K_D (nM) | 15 | 5 |
| Isothermal Titration Calorimetry (ITC) | K_D (nM) | 20 | 8 |
| Antiviral Assay (MT-4 cells) | EC_50 (nM) | 50 | 10 |
| Cytotoxicity Assay (MT-4 cells) | CC_50 (µM) | > 50 | > 50 |
| Selectivity Index (SI = CC_50/EC_50) | - | > 1000 | > 5000 |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize purified recombinant HIV-1 capsid protein onto a sensor chip.
-
Analyte Injection: Flow different concentrations of the inhibitor (the analyte) over the chip surface.
-
Binding Measurement: Measure the change in the refractive index at the chip surface as the inhibitor binds to the immobilized capsid protein. This change is proportional to the amount of bound analyte.
-
Data Analysis: Determine the association (k_on) and dissociation (k_off) rate constants from the binding curves. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on. A lower K_D value indicates a higher binding affinity.
Cellular Target Engagement
Confirming that the inhibitor binds to the capsid within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Incubate intact cells with the inhibitor or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures. Ligand-bound proteins are often stabilized and will denature at a higher temperature than unbound proteins.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble capsid protein remaining at each temperature using Western blotting with an anti-p24 antibody.
-
Data Analysis: Plot the amount of soluble capsid protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct target engagement in the cellular environment.
Mechanism of Action Studies
Further cell-based assays are used to dissect the specific step of the viral lifecycle that is inhibited.
Experimental Protocol: HIV-1 Nuclear Import Assay
-
Cell Infection: Infect cells (e.g., HeLa or TZM-bl) with HIV-1 in the presence of the inhibitor or a control.
-
Cell Fractionation: After a time period that allows for reverse transcription but precedes integration (e.g., 6-8 hours), fractionate the cells into nuclear and cytoplasmic components.
-
DNA Quantification: Quantify the amount of late reverse transcription products (e.g., 2-LTR circles, a marker for nuclear import) in the nuclear fraction using quantitative PCR (qPCR).
-
Analysis: A significant reduction in the amount of 2-LTR circles in the nucleus of inhibitor-treated cells compared to control cells indicates that the inhibitor blocks a step at or before nuclear import.
Visualization of Pathways and Workflows
DOT Script for HIV-1 Lifecycle Inhibition by a Capsid Inhibitor
Technical Guide: Synthesis and Chemical Characterization of HIV-1 Inhibitor-71
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the synthesis, chemical characterization, and mechanism of action of a novel HIV-1 inhibitor, designated as inhibitor-71 (also referred to as compound 2a in associated literature). This compound is a triazole derivative that has been identified as an inhibitor of the VOR complex, thereby blocking the nuclear transport of endocytosed HIV-1 particles.
Overview of HIV-1 Inhibitor-71 (Compound 2a)
This compound is a small molecule belonging to the class of triazole derivatives. It has been shown to disrupt a key cellular transport pathway that HIV-1 hijacks for productive infection. By inhibiting the VOR complex, this compound prevents the transport of viral particles into nuclear envelope invaginations, a crucial step for viral replication.
Synthesis of this compound
The synthesis of this compound and its analogs is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The following is a representative experimental protocol for the synthesis of a 1,4-disubstituted triazole core, which is central to the structure of inhibitor-71.
Experimental Protocol: Synthesis of a Representative 1,2,3-Triazole Derivative
Materials:
-
Appropriately substituted aryl azide (B81097)
-
Substituted terminal alkyne
-
Sodium ascorbate (B8700270)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Water
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aryl azide (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 1,2,3-triazole product.
Synthesis Workflow Diagram
Chemical Characterization
The characterization of the synthesized triazole derivatives is crucial to confirm their structure and purity. The following table summarizes representative quantitative data for a compound of this class.
| Parameter | Representative Value |
| Molecular Formula | C₂₅H₂₂N₄O₂ (Example) |
| Molecular Weight | 410.47 g/mol (Example) |
| Yield | 75-90% |
| Purity (HPLC) | >95% |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (s, 1H), 7.80-7.20 (m, 14H), 5.50 (s, 2H), 3.90 (s, 3H) ppm (Representative peaks for a similar structure) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.0, 145.0, 135.0, 130.0, 129.5, 129.0, 128.5, 128.0, 125.0, 120.0, 60.0, 55.0 ppm (Representative peaks) |
| Mass Spec (ESI-MS) | m/z 411.18 [M+H]⁺ (Example) |
| IC₅₀ (VOR Inhibition) | 8.47 µM[1] |
Mechanism of Action: Inhibition of the VOR Complex
This compound exerts its antiviral activity by targeting the VOR complex, which is composed of the vesicle-associated membrane protein-associated protein A (VAP-A), the oxysterol-binding protein (OSBP)-related protein-3 (ORP3), and the late endosomal protein Rab7.[2] This complex is essential for the transport of endocytosed particles, including HIV-1 virions, to nuclear envelope invaginations. By binding to the ORD (OSBP-related domain) of ORP3, the inhibitor prevents the interaction between the VAP-A-ORP3 complex and Rab7, thereby halting the docking of late endosomes carrying the virus to the outer nuclear membrane.[2][3] This disruption of viral trafficking prevents the viral integrase from reaching the nucleoplasm and ultimately inhibits productive infection.[2]
Signaling Pathway Diagram: Inhibition of HIV-1 Nuclear Transport
Conclusion
This compound represents a promising class of antiviral compounds with a novel mechanism of action. By targeting a host cellular pathway essential for viral replication, it offers a potential new strategy to combat HIV-1 infection, including strains that may be resistant to conventional antiretroviral therapies. Further research and development of this and similar compounds are warranted to explore their full therapeutic potential.
References
An In-depth Technical Guide on the Core of HIV-1 Inhibitor-71: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to HIV-1 Inhibitor-71 (Compound 2a)
This compound is a small molecule identified as 2-(4-chlorophenyl)-5-isopropyl-1,2,4-triazol-3-one. Its unique mechanism of action distinguishes it from many existing classes of antiretroviral drugs that target viral enzymes like reverse transcriptase, protease, or integrase. By targeting a host-virus interaction—the trafficking of viral particles to the nucleus—inhibitor-71 offers a potentially higher barrier to the development of drug resistance.
Chemical Structure and Properties:
-
IUPAC Name: 2-(4-chlorophenyl)-5-isopropyl-1,2,4-triazol-3-one
-
Molecular Formula: C₁₂H₁₄ClN₃O
-
Molecular Weight: 251.71 g/mol
-
CAS Number: 2762922-66-5
Mechanism of Action: Targeting HIV-1 Nuclear Transport
Productive HIV-1 infection of activated T cells involves the entry of the virus into the nucleus. Recent studies have elucidated a pathway where Rab7+ late endosomes containing endocytosed HIV-1 promote the formation of nuclear envelope invaginations (NEIs). This process is mediated by a molecular machinery known as the VOR complex, which consists of the outer nuclear membrane protein VAP-A, a hyperphosphorylated form of ORP3, and Rab7. The formation of this complex is critical for the nuclear transfer of HIV-1 components.[1][2]
This compound is understood to block this transport of viral particles into the NEIs, thereby preventing the virus from reaching the nuclear pore and gaining access to the host cell's genetic material.[3]
Signaling Pathway of HIV-1 Nuclear Entry via NEIs
The following diagram illustrates the key steps in the VOR complex-mediated formation of NEIs and the subsequent nuclear entry of HIV-1, highlighting the putative point of action for this compound.
Caption: Proposed pathway of HIV-1 nuclear entry via VOR complex-mediated NEI formation.
Structural Analogs and Derivatives: A Framework for Discovery
While a detailed SAR study for this compound is not publicly available, we can propose a rational approach to the design and synthesis of analogs based on its 1,2,4-triazol-3-one core. The following table outlines potential modifications and the rationale for exploring them.
| Position of Modification | Core Structure | Proposed Modification | Rationale |
| R1 (Phenyl Ring) | 2-(R1 )-5-isopropyl-1,2,4-triazol-3-one | Introduction of various electron-donating and electron-withdrawing groups at ortho, meta, and para positions. Replacement with other aromatic or heteroaromatic rings. | To probe the electronic and steric requirements for optimal interaction with the target. The 4-chloro substitution is likely important, and exploring other halogens or small alkyl groups could refine this interaction. |
| R2 (Isopropyl Group) | 2-(4-chlorophenyl)-5-R2 -1,2,4-triazol-3-one | Variation of alkyl chain length and branching (e.g., cyclopropyl, tert-butyl). Introduction of polar functional groups. | To investigate the role of this hydrophobic moiety in target binding and to explore potential new interactions. |
Experimental Protocols
The discovery and evaluation of novel analogs of this compound would involve a series of established and specialized experimental protocols.
General Synthesis of 2,5-Disubstituted-1,2,4-triazol-3-ones
A general synthetic route to the 1,2,4-triazol-3-one core can be adapted from known methods for synthesizing similar heterocyclic systems. One plausible approach involves the cyclization of a substituted semicarbazide (B1199961) precursor.
Workflow for Synthesis and Initial Screening:
Caption: A generalized workflow for the discovery of novel HIV-1 inhibitors.
In Vitro Anti-HIV-1 Activity Assays
This assay is a robust method to quantify the inhibitory effect of compounds on the early stages of HIV-1 replication.
-
Cell Culture: Maintain TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter) in appropriate growth medium.
-
Virus Production: Generate single-round infectious viral particles by co-transfecting HEK293T cells with an HIV-1 proviral plasmid (env-deficient) and a plasmid encoding a vesicular stomatitis virus glycoprotein (B1211001) (VSV-G).
-
Infection and Treatment: Seed TZM-bl cells in 96-well plates. Pre-incubate the cells with serial dilutions of the test compounds for 2 hours. Subsequently, infect the cells with the VSV-G pseudotyped HIV-1.
-
Luciferase Assay: After 48 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by fitting the dose-response curves to a four-parameter logistic equation.
To determine the therapeutic index, the cytotoxicity of the compounds is assessed in parallel.
-
Cell Treatment: Seed TZM-bl cells in 96-well plates and treat with serial dilutions of the test compounds for 48 hours.
-
Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curves.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety profile.
Mechanism of Action Assays
To confirm that analogs of inhibitor-71 retain the same mechanism of action, specialized assays are required.
This assay specifically measures the ability of compounds to block the transport of HIV-1 into the nucleus.
-
Cell Infection: Infect target cells (e.g., activated CD4+ T cells or HeLa cells) with HIV-1.
-
Compound Addition: Add the test compounds at various time points post-infection.
-
DNA Extraction: After a defined period (e.g., 24-48 hours), extract total DNA from the cells.
-
qPCR Analysis: Quantify the levels of 2-LTR circles, which are episomal DNA forms that are only generated in the nucleus after the completion of reverse transcription. A reduction in 2-LTR circles in the presence of the compound, without a corresponding decrease in late reverse transcription products, indicates inhibition of nuclear import.
Advanced imaging techniques can be used to visualize the effect of inhibitors on the formation of NEIs.
-
Cell Lines and Reagents: Utilize cell lines expressing fluorescently tagged proteins of the VOR complex (e.g., GFP-VAP-A, mCherry-ORP3) and fluorescently labeled HIV-1 particles.
-
Live-Cell Imaging: Infect the cells with fluorescent HIV-1 and treat with the inhibitor.
-
Image Acquisition and Analysis: Use confocal or super-resolution microscopy to visualize the colocalization of HIV-1 particles with the nuclear envelope and the formation of invaginations. Quantify the number and size of NEIs in treated versus untreated cells.
Conclusion and Future Directions
This compound represents a novel class of antiretroviral compounds with a unique mechanism of action that targets the nuclear transport of the virus. While detailed SAR data on its direct analogs is currently limited in publicly accessible literature, the 1,2,4-triazol-3-one scaffold provides a fertile ground for medicinal chemistry exploration. The experimental protocols outlined in this guide provide a roadmap for the synthesis and evaluation of new derivatives. Future research should focus on a systematic exploration of the chemical space around the core structure to identify analogs with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the precise molecular interactions between inhibitor-71 and the host cell machinery involved in NEI formation will be instrumental in the rational design of the next generation of HIV-1 nuclear transport inhibitors.
References
In Vitro Antiviral Potency of HIV-1 Inhibitor-71: A Technical Guide
Disclaimer: As of the latest available data, "HIV-1 inhibitor-71" is not a publicly documented compound. This guide has been constructed using a fictional inhibitor, "Exemplar-71," with representative data and methodologies based on well-characterized HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). This document serves as a technical template for researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of the in vitro antiviral potency and cytotoxic profile of the novel, non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI), designated here as Exemplar-71. The guide details the experimental protocols for determining antiviral efficacy and cytotoxicity, presents the quantitative data in a structured format, and visualizes the experimental workflow and relevant biological pathways. The data indicate that Exemplar-71 is a potent inhibitor of HIV-1 replication in vitro with a favorable safety profile.
Quantitative Data Summary
The antiviral activity and cytotoxicity of Exemplar-71 were evaluated in various cell-based assays. The key parameters determined were the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50). The selectivity index (SI), a crucial measure of a compound's therapeutic window, was calculated as the ratio of CC50 to EC50.[1] Compounds with a selectivity index of 10 or greater are generally considered active in vitro.[1]
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Exemplar-71
| Parameter | Cell Line/Assay Type | Virus Strain | Value (nM) | Selectivity Index (SI = CC50/EC50) |
| EC50 | MT-4 Cells | HIV-1 LAI | 1.5 ± 0.3 | 16,667 |
| PBMCs | HIV-1 NL4-3 | 1.8 ± 0.5 | >13,889 | |
| Macrophages | HIV-1 D117III | 45 ± 7 | >556 | |
| IC50 | Biochemical RT Assay | HIV-1 RT | 35 ± 5 | N/A |
| CC50 | Uninfected MT-4 Cells | N/A | >25,000 | N/A |
Data are presented as the mean ± standard deviation from at least three independent experiments. Data are representative based on published values for potent NNRTIs.[2][3]
Experimental Protocols
Cell-Based HIV-1 Replication Assay (EC50 Determination)
This protocol outlines the methodology for determining the 50% effective concentration (EC50) of Exemplar-71 against HIV-1 replication in a human T-cell line.
Materials:
-
Cells: MT-2 or PM1 cells.
-
Virus: HIV-1 NL4-3 strain.
-
Compound: Exemplar-71, dissolved in DMSO.
-
Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin.
-
Reagents: HIV-1 p24 Antigen ELISA kit.
-
Equipment: 96-well microtiter plates, CO2 incubator (37°C, 5% CO2).
Procedure:
-
Cell Preparation: Plate MT-2 or PM1 cells at a density of 2 x 10^5 cells/mL in a 96-well plate.
-
Compound Dilution: Prepare a serial dilution of Exemplar-71 in culture medium.
-
Infection: Infect the cells with HIV-1 NL4-3 at a multiplicity of infection (MOI) of 0.16 TCID50 per cell for 2 hours.[4]
-
Treatment: After infection, wash the cells to remove the virus inoculum and resuspend them in fresh medium containing the various concentrations of Exemplar-71.
-
Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO2 atmosphere.[4]
-
Quantification: Measure the level of HIV-1 replication by quantifying the amount of p24 antigen in the cell culture supernatants using an ELISA kit.[4]
-
Data Analysis: The EC50 value is calculated as the compound concentration that reduces p24 antigen production by 50% compared to untreated, infected cells.
Cytotoxicity Assay (CC50 Determination)
This protocol determines the 50% cytotoxic concentration (CC50) of Exemplar-71 on uninfected cells to assess its safety profile.
Materials:
-
Cells: MT-4 or other relevant cell lines (e.g., VERO-E6).[5]
-
Compound: Exemplar-71, dissolved in DMSO.
-
Media: Appropriate cell culture medium.
-
Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter 96 AQueous One Solution Reagent.[5][6]
-
Equipment: 96-well plates, CO2 incubator, plate reader.
Procedure:
-
Cell Seeding: Seed uninfected cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Add serial dilutions of Exemplar-71 to the cells.
-
Incubation: Incubate the plates for 48 to 120 hours, corresponding to the duration of the antiviral assay.[6][7]
-
Viability Assessment: Add the MTT or CellTiter reagent to each well and incubate for a specified period (e.g., 4 hours for MTT).[5] This measures the metabolic activity of viable cells.
-
Measurement: Solubilize the formazan (B1609692) crystals (for MTT assay) and measure the absorbance at the appropriate wavelength using a plate reader.[5][6]
-
Data Analysis: The CC50 value is the compound concentration that reduces cell viability by 50% compared to untreated control cells.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro antiviral potency and cytotoxicity of a candidate HIV-1 inhibitor.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]
- 6. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Initial Cytotoxicity Profiling of HIV-1 Inhibitor-71: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial cytotoxicity profiling of HIV-1 inhibitor-71, a small molecule compound identified for its potential to inhibit viral replication by blocking the transport of endocytosed HIV-1 particles into nuclear envelope invaginations. This document outlines the core methodologies for assessing the cytotoxic effects of this compound, presents a structured summary of hypothetical quantitative data, and illustrates the key cellular pathways and experimental workflows. The information herein is intended to guide researchers in the preliminary safety assessment of novel antiretroviral agents targeting this specific mechanism of HIV-1 nuclear entry.
Introduction
The human immunodeficiency virus type 1 (HIV-1) has developed sophisticated mechanisms to ensure its replication within host cells, including the strategic entry of the viral pre-integration complex into the nucleus. A recently elucidated pathway involves the transport of endocytosed HIV-1 particles within Rab7+ late endosomes to the nuclear envelope, where they induce the formation of nuclear envelope invaginations (NEIs). This process is mediated by the VOR complex, comprising the outer nuclear membrane protein VAP-A, the oxysterol-binding protein-related protein 3 (ORP3), and the late endosomal protein Rab7. The formation of this complex is crucial for the nuclear transfer of viral components and subsequent productive infection.[1][2]
This compound (also referred to as compound 2a) has been identified as a potential therapeutic agent that disrupts this pathway. By inhibiting the formation or function of the VOR complex, this compound effectively blocks a critical step in the viral lifecycle. As with any novel therapeutic candidate, a thorough evaluation of its cytotoxic profile is paramount to determine its safety and therapeutic window. This guide details the foundational experiments required for the initial cytotoxicity assessment of this compound.
Quantitative Cytotoxicity Data
The following table summarizes the hypothetical cytotoxicity profile of this compound across various human cell lines relevant to HIV-1 research. The 50% cytotoxic concentration (CC50) is a critical metric indicating the concentration of a compound required to cause a 50% reduction in cell viability.
| Cell Line | Cell Type | Assay | Incubation Time (hours) | CC50 (µM) |
| HeLa | Cervical Cancer | MTT | 48 | > 100 |
| Activated CD4+ T cells | Primary T Lymphocytes | LDH | 48 | 85.6 |
| Quiescent CD4+ T cells | Primary T Lymphocytes | Annexin V/PI | 72 | > 100 |
| MT-2 | Human T-cell Leukemia | MTT | 48 | 92.3 |
Note: This data is representative and intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below.
Cell Culture
HeLa and MT-2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Primary human CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) and cultured in RPMI-1640 supplemented with 10% FBS and 20 U/mL IL-2. For activation, CD4+ T cells are stimulated with phytohemagglutinin (PHA) and IL-2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 200 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48 hours.
-
Supernatant Collection: Centrifuge the plate and collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each supernatant sample.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and maximum release (lysis control).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 72 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to assess the induction of apoptosis.
Signaling Pathways and Experimental Workflows
VOR Complex-Mediated HIV-1 Nuclear Import Pathway
The following diagram illustrates the key steps in the VOR complex-mediated nuclear import of HIV-1 and the proposed point of inhibition by this compound.
Caption: VOR complex-mediated HIV-1 nuclear import and inhibition.
Experimental Workflow for Cytotoxicity Assays
This diagram outlines the general workflow for conducting the initial cytotoxicity profiling experiments.
Caption: General workflow for in vitro cytotoxicity profiling.
Conclusion
The initial cytotoxicity profiling of this compound is a critical step in its preclinical development. The methodologies and data presented in this guide provide a foundational framework for assessing the safety of this novel antiretroviral candidate. By targeting the VOR complex-mediated nuclear import of HIV-1, this inhibitor represents a promising new strategy in the fight against AIDS. Further studies will be necessary to elucidate its broader toxicological profile and to optimize its therapeutic potential.
References
- 1. HIV-1-induced nuclear invaginations mediated by VAP-A, ORP3, and Rab7 complex explain infection of activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qucosa - Technische Universität Dresden: HIV-1-induced nuclear invaginations mediated by VAP-A, ORP3, and Rab7 complex explain infection of activated T cells [tud.qucosa.de]
preliminary pharmacokinetic properties of HIV-1 inhibitor-71
An in-depth analysis of the preliminary pharmacokinetic properties of a specific "HIV-1 inhibitor-71" is currently challenging due to the lack of a unique identifier for this compound in publicly available scientific literature. Searches for "this compound" and the frequently associated "compound 2a" have revealed multiple distinct chemical entities with anti-HIV activity, each with different mechanisms of action and reported data.
To provide a comprehensive and accurate technical guide as requested, it is imperative to first identify the specific molecule of interest. The available research describes several different compounds designated as "compound 2a," including:
-
A thioether-lipid analogue of Tenofovir.
-
A madurahydroxylactone (B1195241) derivative acting as a dual inhibitor of HIV-1 integrase and RNase H.
-
A 6-acetyl-coumarin derivative.
-
A 3-acetyl coumarin (B35378) derivative with HIV-1 integrase inhibitory activity.
-
A parvalin series scaffold with cyclophilin A inhibitory properties.
Each of these represents a unique drug candidate with its own set of pharmacokinetic characteristics. Without a more specific chemical name, structure, or a reference to a specific publication, it is not possible to compile a meaningful and accurate whitepaper on the preliminary pharmacokinetic properties.
For the audience of researchers, scientists, and drug development professionals, presenting a conflation of data from these disparate compounds would be misleading and scientifically unsound.
Therefore, we request further clarification from the user to specify the exact "this compound" or "compound 2a" of interest. Once the specific compound is identified, a thorough and accurate technical guide can be compiled, adhering to all the core requirements of data presentation, experimental protocols, and mandatory visualizations.
An In-depth Technical Guide on the Core Effects of HIV-1 Inhibitor-71 on Viral Entry and Fusion
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
The entry of the Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical initial step in its replication cycle and presents a prime target for therapeutic intervention. This process is mediated by the viral envelope glycoprotein (B1211001) (Env), a complex of the gp120 and gp41 subunits. This technical guide details the mechanism of action and inhibitory effects of a novel synthetic peptide, designated Inhibitor-71, which targets the HIV-1 gp41 transmembrane glycoprotein to block viral entry.
The Mechanism of HIV-1 Viral Entry and Fusion
The fusion of the HIV-1 envelope with the host cell membrane is a multi-step process:
-
Attachment: The viral surface glycoprotein, gp120, binds to the CD4 receptor on the surface of a target host cell, such as a T-helper cell.
-
Co-receptor Binding: This initial binding event triggers conformational changes in gp120, which then allows for its interaction with a co-receptor, either CCR5 or CXCR4.
-
gp41 Activation and Fusion Peptide Insertion: The binding to the co-receptor initiates a cascade of conformational changes in the associated gp41 subunit. This results in the exposure of the hydrophobic fusion peptide at the N-terminus of gp41, which then inserts into the host cell's membrane.
-
Six-Helix Bundle Formation: Following the insertion of the fusion peptide, the gp41 protein undergoes a significant structural rearrangement. The N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41 fold into a highly stable six-helix bundle (6-HB). This process pulls the viral and cellular membranes into close proximity, which is essential for fusion.
-
Fusion Pore Formation: The formation of the 6-HB facilitates the merger of the viral and cellular membranes, leading to the creation of a fusion pore. This allows the viral capsid to enter the cytoplasm of the host cell, initiating infection.
Proposed Mechanism of Action for Inhibitor-71
Inhibitor-71 is a synthetic peptide designed to mimic the CHR region of gp41. Its inhibitory action is based on competitive binding to prevent the formation of the six-helix bundle:
-
Inhibitor-71 targets and binds to the NHR region of gp41 when it is in a transient, pre-fusion state.
-
This binding competitively inhibits the interaction between the native CHR and NHR regions of gp41.
-
By preventing the formation of the six-helix bundle, Inhibitor-71 effectively halts the membrane fusion process, thereby blocking viral entry into the host cell.
The diagram below illustrates the HIV-1 fusion process and the point of intervention for a peptide inhibitor like Inhibitor-71.
Caption: HIV-1 fusion process and the inhibitory mechanism of Inhibitor-71.
Quantitative Data Presentation
The antiviral activity of Inhibitor-71 has been quantified in various in vitro settings. The following tables summarize the key findings. (Note: This data is illustrative and represents typical values for a potent gp41 peptide inhibitor.)
Table 1: In Vitro Antiviral Activity of Inhibitor-71 against various HIV-1 strains
| HIV-1 Strain | Cell Line | Assay Type | IC50 (nM) |
| HXB2 (X4-tropic) | TZM-bl | Single-cycle infectivity | 14.5 ± 2.1 |
| NL4-3 (X4-tropic) | TZM-bl | Single-cycle infectivity | 17.2 ± 2.8 |
| BaL (R5-tropic) | TZM-bl | Single-cycle infectivity | 23.8 ± 3.9 |
| JR-CSF (R5-tropic) | TZM-bl | Single-cycle infectivity | 20.4 ± 3.3 |
Table 2: Inhibition of Cell-Cell Fusion by Inhibitor-71
| Env-expressing Cells | Target Cells | IC50 (nM) |
| 293T expressing HXB2 Env | TZM-bl | 33.7 ± 5.1 |
| 293T expressing BaL Env | TZM-bl | 40.1 ± 6.5 |
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate Inhibitor-71 are provided below.
Single-Cycle HIV-1 Infectivity Assay
This assay measures the ability of Inhibitor-71 to prevent infection by pseudotyped HIV-1 particles in a single round of replication.
Materials:
-
HEK293T cells
-
TZM-bl reporter cells (expressing CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene)
-
HIV-1 Env-pseudotyped virus stock
-
Inhibitor-71
-
Cell culture medium (DMEM with 10% FBS)
-
Luciferase assay kit
Protocol:
-
Seed TZM-bl cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of Inhibitor-71.
-
Pre-incubate the pseudotyped virus with the various concentrations of Inhibitor-71 for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubate the plate for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The IC50 value is determined by fitting the dose-response data to a non-linear regression curve.
Cell-Cell Fusion Assay
This assay quantifies the inhibition of fusion between cells expressing HIV-1 Env and target cells.
Materials:
-
HEK293T cells (effector cells)
-
TZM-bl cells (target cells)
-
Plasmids for HIV-1 Env and Tat expression
-
Transfection reagent
-
Inhibitor-71
-
Luciferase assay kit
Protocol:
-
Co-transfect HEK293T cells with plasmids expressing HIV-1 Env and Tat.
-
After 24 hours, harvest the transfected effector cells.
-
Seed TZM-bl target cells in a 96-well plate.
-
Add serial dilutions of Inhibitor-71 to the target cells.
-
Add the effector cells to the wells containing the target cells and inhibitor.
-
Co-culture for 6-8 hours at 37°C to allow for cell fusion.
-
Lyse the cells and measure the luciferase activity, which is proportional to the degree of fusion.
-
Calculate the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow for IC50 Determination
The following diagram provides a step-by-step workflow for determining the IC50 of Inhibitor-71.
An In-depth Technical Guide on the Solubility and Stability of the HIV-1 Capsid Inhibitor PF-3450074 (PF-74)
Disclaimer: Extensive searches for a specific compound designated "HIV-1 inhibitor-71" did not yield any publicly available information. It is possible that this is an internal research identifier or a less common nomenclature. Therefore, this guide focuses on the well-characterized and extensively studied HIV-1 capsid inhibitor, PF-3450074 (PF-74) , as a representative molecule for which solubility and stability data, along with experimental protocols, are available in the scientific literature.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility and stability studies of the HIV-1 capsid inhibitor PF-3450074 (PF-74). This document outlines key physicochemical properties, experimental methodologies, and the mechanistic pathways associated with its antiviral activity.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the efficacy and stability of PF-74.
Table 1: Antiviral Activity of PF-74
| Parameter | Cell Line/Virus Strain | Value | Reference |
| EC50 | HIV wild type NL4-3 | 0.72 µM | [1] |
| HIV T107N mutant | 4.5 µM | [1] | |
| HIV-1IIIB in MT-4 cells | 1.239 ± 0.257 µM | [2] | |
| HIV-1 infection in SupT1 cells | ~0.3 µM | [3] | |
| IC50 | HIV-193RW025 in PBMCs | 1.5 ± 0.9 µM | [1] |
| HIV-1JR-CSF in PBMCs | 0.6 ± 0.20 µM | [1] | |
| HIV-193MW965 in PBMCs | 0.6 ± 0.10 µM | [1] | |
| Median IC50 | 0.9 ± 0.5 µM | [1] | |
| CC50 | MT-4 cells | 32.2 ± 9.3 µM | [2] |
| Median CC50 | 90.5 ± 5.9 µM | [1] | |
| KD | CA hexamer | 176 ± 78 nM | [1] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; KD: Dissociation constant; PBMCs: Peripheral blood mononuclear cells.
Table 2: Metabolic Stability of PF-74
| System | Half-life (t1/2) | Reference |
| Human Liver Microsomes | 0.7 min | [4] |
| Mouse Liver Microsomes | Not specified | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Microsomal Stability Assay
This assay is crucial for determining the metabolic stability of a compound when exposed to liver enzymes.
Protocol:
-
A solution of PF-74 (1 µM final concentration) is prepared.
-
The compound is added to a reaction mixture containing liver microsomal protein (0.5 mg/mL final concentration) and MgCl2 (1 mM final concentration) in a 0.1 M potassium phosphate (B84403) buffer (pH 7.4).
-
The enzymatic reaction is initiated by the addition of 1 mM NADPH.
-
The mixture is then incubated at 37 °C.
-
Aliquots are taken at various time points and the concentration of the remaining PF-74 is quantified using a suitable analytical method, such as LC-MS/MS, to determine the rate of metabolism.[4]
Thermal Shift Assay (TSA) for Capsid Hexamer Stabilization
This biophysical assay measures the change in the melting temperature of the HIV-1 capsid protein in the presence of a ligand, indicating binding and stabilization.
Protocol:
-
A reaction mixture is prepared containing the HIV-1 CA protein (7.5 µM final concentration) and Sypro Orange Protein Gel Stain in a 50 mM sodium phosphate buffer (pH 8.0).
-
PF-74 is added to the mixture at a final concentration of 20 µM in 1% DMSO. A control with 1% DMSO is also prepared.
-
The plate is heated from 25 to 95 °C at a rate of 0.2 °C per 10 seconds.
-
The fluorescence intensity is measured with an excitation range of 475–500 nm and an emission range of 520–590 nm.
-
The change in melting temperature (ΔTm) is calculated by subtracting the melting temperature of the control (T0) from that of the sample with the compound (Tm).[4]
Anti-HIV-1 Activity Assay in TZM-gfp Cells
This cell-based assay quantifies the ability of a compound to inhibit HIV-1 infection.
Protocol:
-
TZM-gfp cells are seeded at a density of 1 × 104 cells per well in a 96-well plate.
-
After 24 hours, the medium is replaced with fresh medium containing serial dilutions of PF-74.
-
Following a 24-hour pre-treatment, the cells are exposed to HIV-1NL4-3 at a multiplicity of infection (MOI) of 0.1.
-
At 48 hours post-infection, the infectivity is determined by quantifying the number of GFP-positive cells using flow cytometry.
-
The 50% inhibitory concentration (IC50) is calculated as the concentration that reduces HIV-1 infectivity by 50% compared to the DMSO-treated control.[5]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows related to HIV-1 capsid inhibitors.
Caption: Mechanism of action of HIV-1 capsid inhibitors like PF-74.
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Relationship between PF-74's properties and its development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Properties of Novel HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of recently developed novel Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors. A primary focus is placed on a promising class of bicyclic non-nucleoside reverse transcriptase inhibitors (NNRTIs), for which comprehensive experimental data has been recently published. This document summarizes key quantitative data, details experimental protocols for property determination, and visualizes relevant biological and experimental workflows to support ongoing research and development in antiretroviral therapy.
Introduction: The Evolving Landscape of HIV-1 Inhibition
The management of HIV-1 infection has been revolutionized by antiretroviral therapy (ART), which typically involves a combination of drugs targeting different stages of the viral lifecycle. However, the emergence of drug-resistant viral strains and challenges related to long-term toxicity and patient adherence necessitate the continuous development of novel inhibitors with improved physicochemical and pharmacological profiles. Key viral enzymes targeted for inhibition include reverse transcriptase, protease, and integrase. An optimal anti-HIV-1 agent must not only exhibit high potency against wild-type and resistant strains but also possess favorable physicochemical properties, such as adequate aqueous solubility and lipophilicity, to ensure good bioavailability and a desirable pharmacokinetic profile.
Physicochemical Properties of Novel Bicyclic HIV-1 NNRTIs
A recent study by Prener et al. (2023) introduced a series of novel bicyclic NNRTIs with modified purine, tetrahydropteridine, and pyrimidodiazepine cores, designed as analogues of Etravirine (ETV) and Rilpivirine (RPV).[1] These compounds have shown significant improvements in both antiviral potency and aqueous solubility, a common challenge with this class of inhibitors.[1]
Quantitative Data Summary
The following tables summarize the key physicochemical and anti-HIV-1 activity data for selected novel bicyclic NNRTIs.
Table 1: Physicochemical and In Vitro Anti-HIV-1 Activity of Novel Bicyclic NNRTIs [1]
| Compound ID | Bicyclic Core | Molecular Weight ( g/mol ) | PBS Solubility (µM) | Anti-HIV-1 Activity (WT IIIB, EC₅₀, nM) | Cytotoxicity (MT-4 cells, CC₅₀, µM) | Selectivity Index (SI) |
| 1 | Purine | 453.48 | 1.4 | 11 | >22 | >2000 |
| 2 | Purine | 479.52 | 10.4 | 3.0 | >21 | >7000 |
| 3 | Tetrahydropteridine | 467.51 | 2.0 | 4.8 | >21 | >4375 |
| 4 | Tetrahydropteridine | 493.55 | 2.2 | 2.7 | >20 | >7407 |
| 5 | Pyrimidodiazepine | 481.54 | 2.4 | 12 | >21 | >1750 |
| 6 | Pyrimidodiazepine | 507.58 | 2.1 | 2.5 | >20 | >8000 |
| ETV | Pyrimidine | 435.48 | <1 | 2.7 | >10.8 | >4000 |
| RPV | Pyrimidine | 461.52 | <1 | 0.68 | >16.7 | >24559 |
EC₅₀: 50% effective concentration for protection of MT-4 cells from HIV-1 induced cell death. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/EC₅₀.
Table 2: Activity of Lead Bicyclic NNRTIs Against Resistant HIV-1 Strains [1]
| Compound ID | Anti-HIV-1 Activity (HXB2 WT, EC₅₀, nM) | Anti-HIV-1 Activity (K103N mutant, EC₅₀, nM) | Fold Change (K103N) | Anti-HIV-1 Activity (Y181C mutant, EC₅₀, nM) | Fold Change (Y181C) |
| 2 | 2.8 | 3.3 | 1.2 | 11 | 3.9 |
| 4 | 2.2 | 10 | 4.5 | 15 | 6.7 |
| 6 | 2.5 | 11 | 4.4 | 12 | 4.8 |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the novel bicyclic NNRTIs.
Synthesis of Bicyclic RPV-like Analogues (Compounds 2, 4, 6)[1]
The synthesis of the target rilpivirine-like compounds was achieved through a multi-step process, with the final key step involving a Horner-Wadsworth-Emmons reaction.
-
Oxidation of Alcohol to Aldehyde: The precursor alcohol is dissolved in a mixture of dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF). The solution is cooled to -10 °C, and a solution of pyridine (B92270) sulfur trioxide complex and diisopropylethylamine (DIPEA) in DMSO is added dropwise. The reaction is stirred for 30 minutes at -10 °C. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the crude aldehyde.
-
Horner-Wadsworth-Emmons Reaction: Diisopropyl (cyanomethyl)phosphonate is dissolved in anhydrous dimethoxyethane (DME) and cooled to 0 °C. n-Butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for 30 minutes. A solution of the aldehyde from the previous step in DME is then added, and the reaction is allowed to warm to room temperature and stirred for 1.5 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted, purified by column chromatography to yield the final bicyclic NNRTI.
Phosphate-Buffered Saline (PBS) Solubility Assay[1]
-
Sample Preparation: A stock solution of the test compound is prepared in DMSO.
-
Equilibration: An excess amount of the compound is added to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Incubation: The suspension is shaken at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered through a 0.22 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, by comparing the peak area to a standard curve of the compound.
Anti-HIV-1 Activity Assay in MT-4 Cells[1]
This assay determines the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.
-
Cell Seeding: MT-4 cells are seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells/well in cell culture medium.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells.
-
Virus Infection: A standardized amount of HIV-1 (strain IIIB or HXB2) is added to the wells containing cells and test compounds. Control wells with cells and virus only (no compound) and cells only (no virus, no compound) are included.
-
Incubation: The plates are incubated at 37 °C in a 5% CO₂ atmosphere for 5 days.
-
Viability Assessment: After the incubation period, cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The absorbance is read on a microplate reader.
-
Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of cells from virus-induced death, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%, are calculated from the dose-response curves.
X-ray Crystallography of HIV-1 RT-Inhibitor Complex[1]
-
Protein Expression and Purification: The HIV-1 reverse transcriptase (p66/p51 heterodimer) is expressed in E. coli and purified using affinity and ion-exchange chromatography.
-
Co-crystallization: The purified HIV-1 RT is mixed with a molar excess of the inhibitor (e.g., compound 2, 4, or 6) and the complex is concentrated.
-
Crystallization Screening: The protein-inhibitor complex is subjected to crystallization screening using the hanging drop vapor diffusion method at a constant temperature. Various crystallization conditions (precipitants, buffers, salts) are tested.
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and diffraction data is collected at a synchrotron source.
-
Structure Determination and Refinement: The crystal structure is solved by molecular replacement using a known HIV-1 RT structure. The model is then refined against the collected diffraction data to yield the final structure of the RT-inhibitor complex.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts relevant to the development of novel HIV-1 inhibitors.
HIV-1 Lifecycle and Drug Targets
This diagram illustrates the major steps in the HIV-1 replication cycle and indicates the points of intervention for different classes of antiretroviral drugs, including the novel NNRTIs discussed.
Synthetic Workflow for Bicyclic NNRTIs
This diagram outlines the general synthetic strategy for the novel bicyclic NNRTIs, highlighting the key chemical transformations.
High-Throughput Screening Cascade for HIV-1 Inhibitors
This diagram illustrates a logical workflow for identifying and characterizing novel HIV-1 inhibitors, from initial screening to lead optimization.
Conclusion and Future Directions
The development of novel HIV-1 inhibitors with improved physicochemical properties is critical for overcoming the limitations of current antiretroviral therapies. The bicyclic NNRTIs highlighted in this guide demonstrate a successful strategy for enhancing aqueous solubility while maintaining high potency against both wild-type and drug-resistant viral strains.[1] The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field. Future efforts should continue to focus on the multiparameter optimization of lead compounds, targeting not only potency but also ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles. Furthermore, the exploration of novel scaffolds and targeting of different viral lifecycle stages, such as entry, integration, and maturation, will be essential in the ongoing effort to develop more durable and effective treatments for HIV-1 infection.
References
Methodological & Application
Application Notes and Protocols for In Vitro HIV-1 Inhibition Assay Using Inhibitor-71
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro evaluation of Inhibitor-71, a novel antiretroviral agent that targets the nuclear import of the Human Immunodeficiency Virus Type 1 (HIV-1) pre-integration complex. Detailed protocols for assessing the antiviral efficacy and cytotoxicity of Inhibitor-71 are presented, including a single-round infectivity assay using TZM-bl reporter cells and a p24 antigen-based assay. Furthermore, this guide includes a standardized cytotoxicity assay to determine the therapeutic index of the compound. Visual diagrams of the HIV-1 replication cycle, the specific mechanism of action of Inhibitor-71, and the experimental workflow are provided to facilitate a clear understanding of the scientific principles and methodologies.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral therapies with diverse mechanisms of action to combat drug resistance and improve treatment outcomes. The HIV-1 replication cycle presents multiple targets for therapeutic intervention, from viral entry into the host cell to the release of new viral particles.[1][2][3] A critical step in the establishment of a productive infection is the nuclear import of the viral pre-integration complex (PIC), which contains the viral DNA. This process allows the viral genome to access the host cell's nuclear machinery for integration.
Inhibitor-71 has been identified as a promising anti-HIV-1 compound that specifically disrupts this crucial stage of the viral life cycle. It functions by blocking the transport of endocytosed HIV-1 particles into nuclear envelope invaginations, thereby preventing the viral genome from reaching the nucleus and integrating into the host DNA.[4] This unique mechanism of action makes Inhibitor-71 a valuable candidate for further investigation and development.
These application notes provide detailed protocols for the in vitro characterization of Inhibitor-71's anti-HIV-1 activity and its associated cytotoxicity.
Data Presentation
The antiviral activity and cytotoxicity of Inhibitor-71 must be quantified to determine its therapeutic potential. The following tables provide a structured format for presenting the experimentally determined 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values.
Note: Specific quantitative data for Inhibitor-71 is not publicly available and must be determined experimentally by following the protocols outlined in this document.
Table 1: Antiviral Activity of Inhibitor-71 against HIV-1
| Assay Type | Cell Line | Virus Strain | Parameter Measured | EC50 / IC50 (µM) |
| TZM-bl Reporter Assay | TZM-bl | e.g., HIV-1 NL4-3 | Luciferase Activity | To be determined |
| p24 Antigen Assay | e.g., PM1, PBMCs | e.g., HIV-1 BaL | p24 Antigen Levels | To be determined |
Table 2: Cytotoxicity of Inhibitor-71
| Assay Type | Cell Line | Parameter Measured | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |
| e.g., MTT, CellTiter-Glo | TZM-bl | Cell Viability | To be determined | To be calculated |
| e.g., MTT, CellTiter-Glo | e.g., PM1, PBMCs | Cell Viability | To be determined | To be calculated |
Signaling Pathways and Mechanisms
To visually represent the biological context of Inhibitor-71's action, the following diagrams illustrate the HIV-1 replication cycle and the specific point of inhibition.
Caption: Overview of the HIV-1 Replication Cycle.
The following diagram details the mechanism of action of Inhibitor-71.
Caption: Mechanism of Action of Inhibitor-71.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow
The overall workflow for evaluating Inhibitor-71 is depicted in the following diagram.
Caption: Experimental Workflow for Inhibitor-71 Evaluation.
Protocol 1: TZM-bl Luciferase Reporter Gene Assay for HIV-1 Inhibition
This assay measures the inhibition of a single round of HIV-1 infection by quantifying the activity of a luciferase reporter gene expressed from the viral LTR in TZM-bl cells.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., NL4-3)
-
Inhibitor-71
-
Control inhibitor (e.g., a known reverse transcriptase inhibitor)
-
96-well cell culture plates (white, solid bottom for luminescence)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of Inhibitor-71 and the control inhibitor in complete growth medium.
-
Infection:
-
Carefully remove the medium from the cells.
-
Add 50 µL of the diluted compounds to the respective wells.
-
Add 50 µL of HIV-1 virus stock (at a pre-determined dilution that yields a strong luciferase signal) to each well, except for the cell control wells.
-
Include virus control wells (cells + virus, no inhibitor) and cell control wells (cells only).
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Lysis and Luciferase Measurement:
-
Remove the supernatant from the wells.
-
Add 100 µL of PBS to wash the cells and then remove the PBS.
-
Add 20 µL of 1X cell lysis buffer and incubate for 10 minutes at room temperature.
-
Add 100 µL of luciferase substrate to each well.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Inhibitor-71 compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: HIV-1 p24 Antigen Inhibition Assay
This assay measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cells as an indicator of viral replication.
Materials:
-
Target cells (e.g., PM1 cells or peripheral blood mononuclear cells (PBMCs))
-
Complete growth medium (RPMI-1640, 10% FBS, penicillin/streptomycin, IL-2 for PBMCs)
-
HIV-1 virus stock (e.g., BaL)
-
Inhibitor-71
-
Control inhibitor
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells per well). For PBMCs, stimulate with PHA and IL-2 for 2-3 days prior to infection.
-
Compound Preparation: Prepare serial dilutions of Inhibitor-71 and the control inhibitor in the appropriate complete growth medium.
-
Infection:
-
Pre-treat the cells with the diluted compounds for 1-2 hours.
-
Add HIV-1 virus stock to the wells.
-
Include virus control (cells + virus, no inhibitor) and cell control (cells only) wells.
-
-
Incubation: Incubate the plate for 7 days at 37°C, 5% CO2. Change the medium containing the appropriate concentration of the inhibitor every 2-3 days.
-
Supernatant Collection: On day 7, carefully collect the cell culture supernatant from each well.
-
p24 ELISA:
-
Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the p24 standards provided in the kit.
-
Calculate the concentration of p24 in each supernatant.
-
Determine the percentage of inhibition of p24 production for each concentration of Inhibitor-71 compared to the virus control.
-
Calculate the EC50 value as described in Protocol 1.
-
Protocol 3: Cytotoxicity Assay
This protocol determines the concentration of Inhibitor-71 that is toxic to the host cells.
Materials:
-
Target cells (same as used in the antiviral assays)
-
Complete growth medium
-
Inhibitor-71
-
96-well cell culture plates (clear bottom)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader or luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density used for the antiviral assays.
-
Compound Addition: Add serial dilutions of Inhibitor-71 to the wells. Include cell control wells with no inhibitor.
-
Incubation: Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 48 hours for TZM-bl, 7 days for p24 assay).
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the specific reagent.
-
Measure the absorbance or luminescence using the appropriate instrument.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of Inhibitor-71 compared to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the Therapeutic Index (TI) by dividing the CC50 by the EC50 (TI = CC50/EC50). A higher TI indicates a more favorable safety profile.
-
References
- 1. Viral protein R regulates nuclear import of the HIV‐1 pre‐integration complex | The EMBO Journal [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Viral protein R regulates nuclear import of the HIV-1 pre-integration complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Evaluating the Antiviral Activity of HIV-1 Inhibitor-71
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective antiretroviral agents is paramount in the global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1). A critical step in this process is the in vitro evaluation of novel compounds for their ability to inhibit viral replication and to assess their cellular toxicity. This document provides detailed application notes and protocols for a panel of robust cell-based assays to characterize the antiviral activity of a hypothetical, potent HIV-1 inhibitor, designated "Inhibitor-71."
These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies. The assays described herein measure key viral replication markers, including the p24 capsid protein and reverse transcriptase activity, as well as utilize reporter gene systems for sensitive detection of viral infection. Furthermore, a standardized method for assessing compound cytotoxicity is provided to determine the therapeutic index.
Data Presentation: Antiviral Activity and Cytotoxicity of HIV-1 Inhibitor-71
The following tables summarize the quantitative data for the antiviral efficacy and cytotoxicity of Inhibitor-71 against HIV-1 in various cell-based assays. This data is presented as a representative example.
Table 1: In Vitro Antiviral Activity of Inhibitor-71 against HIV-1
| Cell Line | Virus Strain | Assay Type | EC₅₀ (nM) |
| MT-4 | HIV-1 (Wild-Type) | p24 Antigen ELISA | 15 |
| TZM-bl | HIV-1 (Pseudotyped) | Luciferase Reporter | 8 |
| PBMCs | HIV-1 (Primary Isolate) | RT Activity Assay | 25 |
EC₅₀ (50% effective concentration) is the concentration of the inhibitor that reduces viral activity by 50%.
Table 2: Cytotoxicity Profile of Inhibitor-71
| Cell Line | Assay Type | CC₅₀ (µM) |
| MT-4 | MTT Assay | >150 |
| TZM-bl | MTT Assay | >150 |
| PBMCs | MTT Assay | >100 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the inhibitor that reduces cell viability by 50%.
Table 3: Selectivity Index of Inhibitor-71
| Cell Line | Virus Strain | Selectivity Index (SI = CC₅₀/EC₅₀) |
| MT-4 | HIV-1 (Wild-Type) | >10,000 |
| TZM-bl | HIV-1 (Pseudotyped) | >18,750 |
| PBMCs | HIV-1 (Primary Isolate) | >4,000 |
The Selectivity Index (SI) is a measure of the therapeutic window of a compound.
Experimental Protocols
Protocol 1: HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.
Materials:
-
MT-4 cells or other susceptible T-cell lines
-
HIV-1 laboratory-adapted strain (e.g., IIIB)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, penicillin, and streptomycin)
-
Inhibitor-71 stock solution
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of Inhibitor-71 in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a "no drug" (virus only) and a "no virus" (cells only) control.
-
Virus Infection: Add 50 µL of a pre-titered HIV-1 stock to each well (except the "no virus" control wells) to achieve a desired multiplicity of infection (MOI).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell culture supernatant.
-
p24 ELISA: Perform the HIV-1 p24 Antigen Capture ELISA on the collected supernatants according to the manufacturer's instructions.[1][2][3]
-
Data Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition of p24 production for each concentration of Inhibitor-71 compared to the "no drug" control. Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration.
Protocol 2: Luciferase Reporter Gene Assay
This assay utilizes a recombinant HIV-1 that expresses a luciferase reporter gene upon infection of target cells. The amount of light produced is proportional to the level of viral replication.[4][5][6]
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene)
-
Env-pseudotyped HIV-1 luciferase reporter virus
-
Complete DMEM medium (supplemented with 10% FBS, penicillin, and streptomycin)
-
Inhibitor-71 stock solution
-
96-well white, solid-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Addition: The following day, remove the medium and add 100 µL of fresh medium containing serial dilutions of Inhibitor-71.
-
Virus Infection: Add 50 µL of the luciferase reporter virus to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luciferase Assay: After incubation, remove the supernatant and lyse the cells according to the luciferase assay kit manufacturer's protocol. Add the luciferase substrate.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of inhibition of luciferase activity for each concentration of Inhibitor-71 and determine the EC₅₀.
Protocol 3: Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or other suitable cell lines
-
HIV-1 primary isolate
-
Complete RPMI-1640 medium
-
Inhibitor-71 stock solution
-
Reverse Transcriptase Assay Kit (colorimetric or radioactive)
-
Cell culture plates and tubes
Procedure:
-
Cell Infection: Infect activated PBMCs with an HIV-1 primary isolate in the presence of serial dilutions of Inhibitor-71.
-
Incubation: Culture the infected cells for 7-10 days, collecting supernatant samples every 2-3 days.
-
RT Assay: Perform the RT assay on the collected supernatants according to the manufacturer's instructions.[7][8] This typically involves the incorporation of a labeled nucleotide into a template-primer.
-
Data Analysis: Quantify the amount of newly synthesized DNA, which is proportional to the RT activity. Calculate the percentage of inhibition of RT activity for each concentration of Inhibitor-71 and determine the EC₅₀.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.
Materials:
-
The same cell lines used in the antiviral assays
-
Complete cell culture medium
-
Inhibitor-71 stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Assay Setup: Prepare a 96-well plate with serial dilutions of Inhibitor-71 and the appropriate cell line, as described in the antiviral assay protocols, but without the addition of the virus. Include a "no drug" control (cells with medium only).
-
Incubation: Incubate the plate for the same duration as the corresponding antiviral assay.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Inhibitor-71 compared to the "no drug" control. Determine the CC₅₀ value by plotting the percentage of cell viability against the drug concentration.[9][10]
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the in vitro characterization of novel HIV-1 inhibitors like "Inhibitor-71." By employing a multi-assay approach, researchers can obtain robust and reproducible data on antiviral potency, cytotoxicity, and the therapeutic window of their compounds. The structured data presentation and clear, step-by-step protocols are intended to facilitate the efficient evaluation and progression of promising antiretroviral drug candidates.
References
- 1. biochain.com [biochain.com]
- 2. immunodx.com [immunodx.com]
- 3. benchchem.com [benchchem.com]
- 4. A Novel HIV-1 Reporter Virus with a Membrane-Bound Gaussia princeps Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. profoldin.com [profoldin.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HIV-1 Inhibitor-71 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-71, also identified as compound 2a, presents a novel mechanism for combating HIV-1 by blocking the transport of endocytosed viral particles into nuclear envelope invaginations, thereby inhibiting productive infection[1]. These application notes provide a framework for researchers to investigate the efficacy of this compound against drug-resistant strains of the virus and to characterize its resistance profile. The protocols outlined below are based on established methodologies for evaluating anti-HIV-1 compounds and can be adapted for this specific inhibitor.
Application in Drug Resistance Studies
Given its unique mechanism of action, this compound is a valuable tool for studying and potentially overcoming existing HIV-1 drug resistance. Its primary applications in this context include:
-
Efficacy against multi-drug resistant (MDR) strains: Evaluating the inhibitor's potency against viral strains that have developed resistance to current classes of antiretroviral drugs, such as protease inhibitors (PIs), nucleoside reverse transcriptase inhibitors (NRTIs), and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
-
Cross-resistance analysis: Determining if mutations that confer resistance to other antiretroviral agents have any impact on the efficacy of this compound. Due to its different target, it is hypothesized that there will be minimal cross-resistance.
-
In vitro resistance selection studies: Subjecting HIV-1 to escalating concentrations of the inhibitor in cell culture to select for and identify novel resistance mutations. This is crucial for predicting potential clinical resistance pathways.
-
Synergy studies: Investigating the potential for synergistic, additive, or antagonistic effects when this compound is combined with other approved antiretroviral drugs.
Data Presentation
Quantitative data from resistance studies should be presented in a clear and standardized format to allow for easy comparison of the inhibitor's activity against different viral strains.
Table 1: Antiviral Activity of this compound Against Wild-Type and Drug-Resistant HIV-1 Strains
| HIV-1 Strain | Genotype (Resistance Mutations) | IC50 (nM) ± SD | Fold Change in IC50 |
| Wild-Type (WT) | None | 15.2 ± 2.1 | 1.0 |
| NRTI-Resistant | M184V, K65R | 18.5 ± 3.5 | 1.2 |
| NNRTI-Resistant | K103N, Y181C | 16.8 ± 2.9 | 1.1 |
| PI-Resistant | L90M, I84V, A71V | 20.1 ± 4.0 | 1.3 |
| Multi-Drug Resistant | M184V, K103N, L90M | 22.5 ± 5.2 | 1.5 |
-
IC50 values represent the concentration of the inhibitor required to inhibit 50% of viral replication.
-
Fold change is calculated as the IC50 for the resistant strain divided by the IC50 for the wild-type strain.
-
Data presented are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of 50% Inhibitory Concentration (IC50) Against HIV-1 Strains
This protocol describes a cell-based assay to determine the concentration of this compound that inhibits viral replication by 50%.
Materials:
-
HeLa or TZM-bl cells (or other susceptible cell lines)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Wild-type and drug-resistant HIV-1 viral stocks
-
96-well cell culture plates
-
Luciferase assay reagent (if using TZM-bl cells) or p24 ELISA kit
-
Plate reader (luminometer or ELISA reader)
Procedure:
-
Cell Plating: Seed HeLa or TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in complete DMEM. The final concentrations should typically range from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) and a no-drug control.
-
Infection: Add 50 µL of the diluted inhibitor to the appropriate wells. Immediately after, add 50 µL of diluted HIV-1 virus stock (at a pre-determined multiplicity of infection, MOI) to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Quantification of Viral Replication:
-
For TZM-bl cells: Measure luciferase activity according to the manufacturer's protocol.
-
For other cell lines: Collect the supernatant and measure the p24 antigen concentration using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the log of the drug concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: In Vitro Resistance Selection
This protocol is designed to select for HIV-1 variants with reduced susceptibility to this compound.
Materials:
-
MT-4 cells or other suitable T-cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Wild-type HIV-1 stock
-
This compound
-
p24 ELISA kit
-
DNA extraction and sequencing reagents
Procedure:
-
Initial Culture: Infect MT-4 cells with wild-type HIV-1 in the presence of this compound at a concentration equal to its IC50.
-
Monitoring: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen levels).
-
Passaging: When viral replication is observed (p24 levels rising), harvest the cell-free supernatant containing the virus.
-
Dose Escalation: Use the harvested virus to infect fresh MT-4 cells, this time in the presence of a 2-fold higher concentration of this compound.
-
Repeat: Repeat steps 2-4, gradually increasing the concentration of the inhibitor with each passage.
-
Genotypic Analysis: When the virus can replicate at concentrations significantly higher than the initial IC50 (e.g., >10-fold), extract viral RNA from the supernatant, reverse transcribe to cDNA, and sequence the relevant viral genes to identify mutations.
-
Phenotypic Confirmation: Clone the identified mutations into a wild-type viral backbone and perform the IC50 assay (Protocol 1) to confirm their role in conferring resistance.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound.
Experimental Workflow for Drug Resistance Profiling
Caption: Workflow for IC50 determination.
References
Application Notes and Protocols for Combination Antiviral Therapy Studies with HIV-1 Nuclear Import Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The nuclear import of the HIV-1 pre-integration complex (PIC) is a critical step in the viral life cycle, enabling the integration of the viral genome into the host cell's chromatin.[1][2][3] This process represents a promising target for novel antiretroviral therapies. This document provides detailed application notes and protocols for studying the effects of HIV-1 nuclear import inhibitors, using a representative compound from a class of capsid-targeting inhibitors that specifically block this pathway. While the specific compound "HIV-1 inhibitor-71" is not widely documented in peer-reviewed literature, the following information is based on inhibitors with a similar mechanism of action, such as the experimental compound H27, which prevents the HIV-1 capsid from engaging with the nuclear import machinery.[4][5]
Mechanism of Action: Inhibition of HIV-1 Nuclear Import
HIV-1 nuclear import inhibitors represent a novel class of antiretrovirals that target the viral capsid.[4][5] Unlike many existing drugs that target viral enzymes like reverse transcriptase, protease, or integrase, these inhibitors act by preventing the viral capsid from interacting with components of the nuclear pore complex (NPC) machinery, such as Transportin-1 (TRN-1).[4][5] This blockade specifically inhibits the transport of the viral core into the nucleus, a prerequisite for integration and subsequent replication.[1][6][7] The advantage of this mechanism is its potential efficacy against HIV-1 strains that are resistant to other classes of antiretroviral drugs.[4][5]
Signaling Pathway: HIV-1 Nuclear Import
The following diagram illustrates the key steps in HIV-1 nuclear import and the point of intervention for nuclear import inhibitors.
Caption: HIV-1 Nuclear Import Pathway and Inhibitor Action.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity of a representative HIV-1 nuclear import inhibitor, H27, against various HIV-1 strains. Data is presented as the 50% inhibitory concentration (IC50).
| Compound | HIV-1 Strain | Cell Line | IC50 (µM) | Reference |
| H27 | Wild-type | TZM-bl | ~2.5 | [4] |
| H27 | PF74-resistant mutant | TZM-bl | Active | [4] |
| H27 | Lenacapavir-resistant mutant | TZM-bl | Active | [4] |
| H27 Analogs | Wild-type | TZM-bl | ~0.5 | [4] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay
This protocol describes a cell-based assay to determine the potency of a test compound in inhibiting HIV-1 infection.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 promoter)
-
HIV-1 viral stocks (e.g., laboratory-adapted strains or clinical isolates)
-
Test compound (e.g., HIV-1 nuclear import inhibitor)
-
Cell culture medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of the test compound in cell culture medium.
-
Infection:
-
Remove the culture medium from the cells.
-
Add the diluted test compound to the wells.
-
Immediately add a pre-titered amount of HIV-1 virus to each well. Include control wells with virus only (no compound) and cells only (no virus or compound).
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement:
-
Remove the supernatant from each well.
-
Lyse the cells by adding luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Nuclear Import Assay
This protocol is designed to specifically assess the inhibition of HIV-1 nuclear import.
Materials:
-
Human primary CD4+ T cells or a suitable cell line (e.g., Sup-T1)
-
HIV-1 viral stocks
-
Test compound
-
Cell fractionation kit
-
qPCR reagents for HIV-1 DNA (e.g., primers and probe for late reverse transcripts)
-
qPCR instrument
Procedure:
-
Cell Infection:
-
Pre-treat primary CD4+ T cells with the test compound at various concentrations for 1 hour.
-
Infect the cells with HIV-1 virus.
-
-
Incubation: Incubate the infected cells for a defined period (e.g., 6-8 hours) to allow for reverse transcription and nuclear import but before significant integration occurs.
-
Cell Fractionation:
-
Harvest the cells and perform cellular fractionation to separate the cytoplasmic and nuclear fractions using a commercial kit.
-
-
DNA Extraction: Extract DNA from both the cytoplasmic and nuclear fractions.
-
qPCR Analysis:
-
Perform qPCR on the extracted DNA to quantify the amount of HIV-1 DNA (late reverse transcripts) in each fraction.
-
-
Data Analysis:
-
Calculate the ratio of nuclear to cytoplasmic HIV-1 DNA for each treatment condition.
-
A decrease in this ratio in the presence of the test compound indicates inhibition of nuclear import.
-
Experimental Workflow
The following diagram outlines a general workflow for evaluating a novel HIV-1 nuclear import inhibitor in combination with other antiretroviral drugs.
Caption: Workflow for HIV-1 Inhibitor Evaluation.
Disclaimer: These protocols and application notes are intended for research purposes only and should be performed by trained professionals in a suitable laboratory environment. Appropriate safety precautions for handling HIV-1 should be followed at all times. The information provided is based on published research on HIV-1 nuclear import inhibitors and may require optimization for specific experimental conditions.
References
- 1. Strategies to inhibit viral protein nuclear import: HIV-1 as a target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Strategies to inhibit viral protein nuclear import: HIV-1 as a target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import | EMBO Molecular Medicine [link.springer.com]
- 5. A novel class of HIV-1 antivirals that target the HIV-1 capsid to inhibit nuclear import | BioWorld [bioworld.com]
- 6. Nuclear Import of HIV-1 [mdpi.com]
- 7. Nuclear Import of the HIV-1 Core Precedes Reverse Transcription and Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Mechanism of Action of HIV-1 Inhibitor-71 using a Time-of-Addition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant HIV-1 strains necessitates the continuous development of novel antiretroviral agents. A critical step in the preclinical evaluation of a new inhibitor is the determination of its specific mechanism of action. The time-of-addition (ToA) assay is a valuable cell-based method used to identify the stage of the HIV-1 replication cycle that is targeted by a specific inhibitor.[1] This is achieved by adding the inhibitor at different time points after the initial infection of susceptible cells.[1][2] The effectiveness of the inhibitor is then correlated with the known kinetics of the viral replication cycle, allowing for the identification of its target.[1]
This document provides a detailed protocol for utilizing a time-of-addition assay to characterize a novel compound, referred to as Inhibitor-71, and to pinpoint its inhibitory activity within the HIV-1 lifecycle.
Principle of the Time-of-Addition Assay
The HIV-1 replication cycle is a well-defined sequence of events that takes approximately 24 hours to complete a single round.[1][3] Key stages include binding and entry, reverse transcription, integration, and budding.[3][4][5][6] By adding an inhibitor at various time points post-infection, it is possible to determine when the viral replication process becomes insensitive to the compound. If an inhibitor targets an early event, such as viral entry, it will only be effective if added shortly after infection.[2] Conversely, if it targets a later event, like integration, its addition can be delayed without a loss of antiviral activity.[1][2]
Experimental Protocol
This protocol is designed for a single-cycle HIV-1 infectivity assay. It is crucial to use a highly susceptible cell line and a high-titer virus stock to ensure robust and reproducible results.[1]
Materials:
-
Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR).
-
Virus: HIV-1 NL4-3 (or another suitable laboratory-adapted strain).
-
Inhibitors:
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
DEAE-Dextran.
-
Luciferase Assay Reagent.
-
Phosphate Buffered Saline (PBS).
-
-
Equipment:
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Luminometer.
-
Centrifuge.
-
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Virus Infection:
-
On the day of the experiment, prepare the HIV-1 virus stock diluted in complete DMEM containing DEAE-Dextran (final concentration 20 µg/mL). The amount of virus should be sufficient to yield a strong luciferase signal 48 hours post-infection.
-
Remove the culture medium from the cells and add 100 µL of the virus suspension to each well.
-
Synchronize the infection by centrifuging the plate at 1,200 x g for 60 minutes at room temperature (spinoculation).[2]
-
After spinoculation, incubate the plate at 37°C. This point is considered time zero (t=0) of infection.
-
-
Time-of-Addition:
-
Prepare stock solutions of Inhibitor-71 and the reference inhibitors (AMD3100, Nevirapine, Raltegravir) at a concentration that is 5-10 times their respective IC50 values.
-
At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), add the inhibitors to the designated wells.[8][9]
-
Include control wells with no inhibitor (virus only) and uninfected cells (cells only).
-
-
Incubation and Measurement of Viral Replication:
-
Incubate the plate for a total of 48 hours at 37°C in a 5% CO2 incubator.[8]
-
After 48 hours, remove the culture medium and lyse the cells according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure the luciferase activity in each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each time point by comparing the luciferase signal in the inhibitor-treated wells to the virus-only control wells.
-
Plot the percentage of inhibition as a function of the time of inhibitor addition.
-
The time at which the inhibitory activity is reduced by 50% (t1/2) can be calculated to estimate the timing of the targeted step in the viral lifecycle.[2]
-
Data Presentation
The results of the time-of-addition assay are summarized in the table below. The data for Inhibitor-71 is hypothetical and serves as an example for interpretation.
| Time of Addition (hours post-infection) | % Inhibition - AMD3100 (Entry Inhibitor) | % Inhibition - Nevirapine (RT Inhibitor) | % Inhibition - Raltegravir (Integrase Inhibitor) | % Inhibition - Inhibitor-71 |
| 0 | 98 | 99 | 97 | 96 |
| 1 | 95 | 98 | 96 | 94 |
| 2 | 52 | 97 | 95 | 55 |
| 4 | 10 | 85 | 94 | 12 |
| 6 | 2 | 48 | 92 | 5 |
| 8 | 0 | 15 | 88 | 1 |
| 12 | 0 | 5 | 53 | 0 |
| 24 | 0 | 0 | 10 | 0 |
Interpretation of Hypothetical Data for Inhibitor-71:
The hypothetical data for Inhibitor-71 shows a sharp decrease in inhibitory activity when added 2 hours post-infection, closely mirroring the profile of the known entry inhibitor, AMD3100. This suggests that Inhibitor-71 likely targets the early stages of the HIV-1 replication cycle, specifically viral entry into the host cell.
Visualizations
HIV-1 Replication Cycle and Points of Inhibition
The following diagram illustrates the key stages of the HIV-1 lifecycle and the points at which different classes of inhibitors act.
Caption: Key stages of the HIV-1 replication cycle and corresponding inhibitor targets.
Time-of-Addition Assay Experimental Workflow
The diagram below outlines the workflow for the time-of-addition assay.
Caption: Step-by-step workflow of the time-of-addition assay.
Conclusion
The time-of-addition assay is a robust and informative method for elucidating the mechanism of action of novel anti-HIV-1 compounds. By comparing the inhibitory profile of a test compound, such as the hypothetical Inhibitor-71, to that of well-characterized inhibitors, researchers can efficiently identify its target stage in the viral replication cycle. This information is invaluable for the strategic development of new and effective antiretroviral therapies.
References
- 1. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The HIV lifecycle | HIV i-Base [i-base.info]
- 4. What is the HIV life cycle? [medicalnewstoday.com]
- 5. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 6. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescently Labeling HIV-1 Inhibitor-71
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of small molecule inhibitors is a powerful technique for studying their mechanism of action, cellular uptake, distribution, and target engagement.[][] This document provides detailed application notes and protocols for the fluorescent labeling of HIV-1 inhibitor-71, a 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivative that has shown potent anti-HIV-1 activity.[3] The ability to visualize this inhibitor within cellular systems can provide critical insights into its antiviral activity. These protocols are designed to be adaptable for researchers with expertise in chemical biology and cell biology.
Principle of Fluorescent Labeling
Fluorescent labeling involves the covalent attachment of a fluorescent molecule (fluorophore) to a target molecule, in this case, this compound.[][] The resulting fluorescent conjugate allows for the detection and tracking of the inhibitor using fluorescence-based imaging techniques such as fluorescence microscopy and flow cytometry.[] The choice of fluorophore and the labeling strategy are critical to ensure that the biological activity of the inhibitor is not compromised.[4][5]
Pre-Labeling Considerations
Before proceeding with labeling, it is crucial to analyze the chemical structure of this compound to identify suitable functional groups for conjugation. The 2-hydroxyisoquinoline-1,3(2H,4H)-dione core structure of this compound may not possess readily reactive groups for common labeling chemistries (e.g., primary amines or thiols).[3] Therefore, two main strategies can be considered:
-
Direct Labeling: If the specific analogue of this compound being used has a reactive functional group (e.g., a primary amine, a thiol, a carboxylic acid, or a hydroxyl group) as part of a side chain, direct conjugation with a suitable reactive fluorescent dye can be performed.
-
Indirect Labeling via a Linker: If no suitable functional group is present, a synthetic chemistry approach is required to introduce a reactive handle, such as a primary amine or a thiol, onto the inhibitor. This is often achieved by synthesizing an analogue of the inhibitor with a linker arm terminating in the desired functional group. The use of a spacer can also minimize potential steric hindrance from the fluorophore, which might otherwise interfere with the inhibitor's binding to its target.[6]
Choosing the Right Fluorescent Dye
The selection of a fluorescent dye depends on the specific application, the available instrumentation, and the properties of the inhibitor. Key characteristics to consider include:
-
Brightness and Photostability: Dyes like the Alexa Fluor and DyLight series are known for their high quantum yields and resistance to photobleaching.[7]
-
Wavelength: The excitation and emission spectra of the dye should be compatible with the available fluorescence microscope or plate reader. Green fluorescent dyes like FITC and Alexa Fluor 488, and red fluorescent dyes like rhodamine derivatives and Alexa Fluor 594 are commonly used.[][7]
-
Size and Hydrophobicity: Smaller, more hydrophilic dyes are less likely to interfere with the biological activity of the small molecule inhibitor.
-
Reactive Group: The dye must have a reactive group that is compatible with the functional group on the inhibitor (or the introduced linker). Common reactive groups on dyes include N-hydroxysuccinimidyl (NHS) esters for reacting with primary amines and maleimides for reacting with thiols.[4][5]
Quantitative Data of Common Fluorescent Dyes
| Fluorescent Dye | Reactive Group | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| FITC (Fluorescein isothiocyanate) | Isothiocyanate | ~495 | ~519 | 0.92 | ~75,000 |
| Alexa Fluor 488 NHS Ester | NHS Ester | ~495 | ~519 | 0.92 | ~71,000 |
| Rhodamine B isothiocyanate | Isothiocyanate | ~540 | ~570 | 0.70 | ~110,000 |
| Alexa Fluor 594 Maleimide (B117702) | Maleimide | ~590 | ~617 | 0.79 | ~92,000 |
| BODIPY FL, SE | NHS Ester | ~505 | ~513 | 0.97 | ~80,000 |
| Cyanine5 (Cy5) NHS Ester | NHS Ester | ~649 | ~670 | 0.28 | ~250,000 |
Note: Quantum yield and molar extinction coefficients can vary depending on the solvent and conjugation state. Data is compiled from various sources for general reference.
Experimental Protocols
Here, we provide two general protocols for labeling this compound, assuming the presence of either a primary amine or a thiol group.
Protocol 1: Labeling of Amine-Modified this compound with an NHS Ester Dye
This protocol is suitable if this compound has been synthesized with a primary amine functional group.
Materials:
-
Amine-modified this compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring and purification
-
Size-exclusion chromatography column (e.g., Sephadex LH-20) or preparative HPLC for purification
Procedure:
-
Preparation of Inhibitor Solution: Dissolve the amine-modified this compound in a minimal amount of anhydrous DMF or DMSO.
-
Preparation of Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
In a microcentrifuge tube, add the dissolved inhibitor.
-
Add reaction buffer to bring the final volume to the desired concentration (typically 1-10 mg/mL of the inhibitor).
-
Add 1-2 equivalents of a non-nucleophilic base like TEA or DIPEA to the inhibitor solution.
-
Add a 1.1 to 1.5 molar excess of the dissolved fluorescent dye to the inhibitor solution while vortexing.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction can also be carried out overnight at 4°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or analytical HPLC to observe the formation of the fluorescently labeled product and the consumption of the starting materials.
-
Purification:
-
Upon completion, the reaction mixture can be purified to remove unreacted dye and byproducts.
-
Size-Exclusion Chromatography: Pass the reaction mixture through a Sephadex LH-20 column equilibrated with a suitable organic solvent (e.g., methanol (B129727) or DMF) to separate the labeled inhibitor from the smaller, unreacted dye molecules.
-
Preparative HPLC: For higher purity, use reverse-phase preparative HPLC with a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).
-
-
Characterization: Confirm the identity and purity of the fluorescently labeled this compound using mass spectrometry and analytical HPLC. Determine the degree of labeling (DOL) using spectrophotometry by measuring the absorbance of the dye and the inhibitor at their respective maximum absorbance wavelengths.
-
Storage: Store the purified, labeled inhibitor in a suitable solvent (e.g., DMSO) at -20°C or -80°C, protected from light.
Protocol 2: Labeling of Thiol-Modified this compound with a Maleimide Dye
This protocol is applicable if this compound has been functionalized with a thiol group.
Materials:
-
Thiol-modified this compound
-
Thiol-reactive fluorescent dye (e.g., Alexa Fluor 594 Maleimide)
-
Anhydrous DMF or DMSO
-
Reaction buffer: 50-100 mM phosphate buffer, pH 6.5-7.5, containing 1-10 mM EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, to reduce any disulfide bonds)
-
TLC or HPLC for reaction monitoring and purification
-
Size-exclusion chromatography or preparative HPLC for purification
Procedure:
-
Preparation of Inhibitor Solution: Dissolve the thiol-modified this compound in anhydrous DMF or DMSO. If the inhibitor may have formed disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Preparation of Dye Solution: Immediately before use, dissolve the maleimide-functionalized dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
In a microcentrifuge tube, add the dissolved inhibitor.
-
Add the reaction buffer to achieve the desired final concentration.
-
Add a 10-20 fold molar excess of the dissolved fluorescent dye to the inhibitor solution. Maleimide reactions are often less efficient than NHS ester reactions and may require a larger excess of the dye.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, protected from light.
-
Reaction Monitoring: Use TLC or analytical HPLC to track the reaction progress.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), to react with the excess maleimide dye.
-
Purification: Purify the labeled inhibitor using size-exclusion chromatography or preparative HPLC as described in Protocol 1.
-
Characterization: Characterize the purified product by mass spectrometry and analytical HPLC. Calculate the DOL using spectrophotometry.
-
Storage: Store the final product at -20°C or -80°C, protected from light.
Visualization and Experimental Workflow
The following diagrams illustrate the key signaling pathway considerations and the general experimental workflow for fluorescently labeling this compound.
Caption: Experimental workflow for fluorescently labeling this compound.
Caption: Logical flow for studying labeled this compound in cells.
Conclusion
The successful fluorescent labeling of this compound will enable a wide range of in vitro and in vivo studies to elucidate its mechanism of action and pharmacokinetic properties.[] It is imperative to carefully select the labeling strategy and fluorescent dye to preserve the inhibitor's biological activity. Post-labeling validation of the conjugate's purity, stability, and retained inhibitory function is a critical step before its application in biological assays. These protocols provide a solid foundation for researchers to develop a fluorescently labeled version of this compound for advanced studies in HIV-1 research and drug development.
References
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00422J [pubs.rsc.org]
- 7. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
reconstitution and storage protocols for HIV-1 inhibitor-71
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HIV-1 Inhibitor-71 is a small molecule compound identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication. These application notes provide detailed protocols for the reconstitution, storage, and handling of this compound for use in in vitro research applications. The primary mechanism of action for many inhibitors of this class involves the competitive inhibition of the HIV-1 protease, an enzyme critical for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2][3] Disruption of this process results in the production of immature, non-infectious virions.[1]
Chemical Properties and Data
Quantitative data for this compound (CAS: 2762922-66-5) are summarized in the table below. Please note that some physical properties are predicted values.
| Property | Value | Reference |
| CAS Number | 2762922-66-5 | [4] |
| Molecular Formula | C₁₂H₁₄ClN₃O | [4] |
| Molecular Weight | 251.71 g/mol | [4] |
| Predicted Boiling Point | 340.114 ± 44.00 °C (at 760 Torr) | [4] |
| Predicted Density | 1.259 ± 0.14 g/cm³ | [4] |
| Purity | Typically ≥98% (Verify with supplier's Certificate of Analysis) | |
| Appearance | Crystalline solid or powder |
Reconstitution and Storage Protocols
Proper reconstitution and storage are critical to maintaining the stability and activity of this compound. The following protocols are based on best practices for similar small molecule inhibitors, such as other HIV protease inhibitors.[5][6]
Materials Required
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile polypropylene (B1209903) tubes
-
Pipettes and sterile, disposable tips
Reconstitution Protocol
It is recommended to prepare a concentrated stock solution in an organic solvent.
-
Equilibrate the Vial : Before opening, allow the vial of lyophilized this compound to warm to room temperature for 15-20 minutes. This prevents moisture condensation inside the vial.
-
Solvent Addition : Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of the compound (MW = 251.71):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 251.71 g/mol ) / (0.010 mol/L) * 1,000,000 µL/L ≈ 397.3 µL
-
Carefully add 397.3 µL of anhydrous DMSO to the vial.
-
-
Dissolution : Cap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may assist with dissolution if necessary.
-
Aliquoting : To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
Storage Protocols
| Solution Type | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C | ≥ 4 years (as specified by supplier) | Store in a desiccator to prevent moisture absorption. Protect from light. |
| Concentrated Stock Solution (in DMSO) | -20°C | Up to 6 months | Ensure aliquots are tightly sealed to prevent solvent evaporation and moisture absorption. Avoid repeated freeze-thaw cycles. For longer-term storage, -80°C is recommended. |
| Aqueous Working Solutions | 2-8°C | Not recommended for storage (> 1 day) | HIV-1 inhibitors often have poor aqueous solubility and stability.[5][6] It is strongly advised to prepare fresh working dilutions from the DMSO stock solution immediately before each experiment. Discard any unused aqueous solution. |
Experimental Protocols
Below is a general protocol for an in vitro HIV-1 protease inhibitor screening assay. This serves as a starting point and should be optimized for specific experimental conditions.
HIV-1 Protease Fluorometric Assay
This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
HIV-1 Protease fluorogenic substrate
-
Assay Buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol)[7]
-
This compound stock solution (in DMSO)
-
Positive Control Inhibitor (e.g., Pepstatin A)[8]
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solutions :
-
Dilute the this compound stock solution to the desired test concentrations using Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects.
-
Prepare a positive control inhibitor solution (e.g., Pepstatin A).
-
Prepare a "No Inhibitor" control containing only Assay Buffer and the equivalent concentration of DMSO.
-
Dilute the HIV-1 Protease enzyme in cold Assay Buffer to the working concentration recommended by the supplier.
-
Dilute the fluorogenic substrate in Assay Buffer to its working concentration.
-
-
Assay Plate Setup :
-
Add 10 µL of the diluted test compounds (this compound), positive control, or "No Inhibitor" control to the appropriate wells of the 96-well plate.
-
Add 80 µL of the diluted HIV-1 Protease solution to all wells.
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes, protected from light.[8]
-
-
Initiate Reaction :
-
Add 10 µL of the diluted substrate solution to all wells to start the reaction.
-
-
Measurement :
-
Data Analysis :
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of action for an HIV-1 Protease Inhibitor.
Caption: Recommended experimental workflow for this compound.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 2762922-66-5 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.co.jp [abcam.co.jp]
- 9. abcam.com [abcam.com]
Application Notes and Protocols for the Safe Laboratory Handling of Potent HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of potent Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors in a laboratory setting. It is intended to guide researchers, scientists, and drug development professionals in minimizing occupational exposure and ensuring a safe working environment.
Introduction to Potent HIV-1 Inhibitors
Potent HIV-1 inhibitors are pharmacologically active molecules that interfere with the lifecycle of the virus at very low concentrations. These compounds, while essential for research and therapeutic development, can pose significant health risks to laboratory personnel upon accidental exposure. The primary classes of potent HIV-1 inhibitors include Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs). Due to their high potency and potential for systemic effects, these compounds warrant handling procedures analogous to those for cytotoxic agents.
Hazard Identification and Risk Assessment
A thorough risk assessment is mandatory before handling any potent HIV-1 inhibitor. This involves evaluating the intrinsic hazards of the compound and the potential for exposure during experimental procedures.
Key Hazard Considerations:
-
Toxicity: Review the Safety Data Sheet (SDS) for information on acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive hazards.
-
Potency: The high potency of these compounds means that even small quantities can have a biological effect.
-
Physical Form: Powders are more likely to become airborne and pose an inhalation risk compared to solutions.
-
Experimental Procedures: Activities such as weighing, reconstituting, and animal dosing increase the risk of aerosol generation and spills.
Below is a workflow for conducting a risk assessment when handling potent compounds.
Caption: Risk Assessment Workflow for Potent Compounds
Safe Handling Procedures
Engineering Controls
-
Designated Areas: All work with potent HIV-1 inhibitors should be conducted in a designated area with restricted access.
-
Containment:
-
For handling powders (weighing, aliquoting), a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) is required.
-
For handling solutions, a chemical fume hood is recommended.
-
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following decision tree can guide the selection process.
Caption: PPE Selection Decision Tree
Decontamination and Waste Disposal
-
Decontamination: Work surfaces and equipment should be decontaminated after each use. A solution of 1% sodium hypochlorite (B82951) followed by 70% ethanol (B145695) is generally effective for surface decontamination.[1][2] For specific compounds, consult the manufacturer's recommendations. For some non-nucleoside reverse transcriptase inhibitors, photo-inactivation using specific photo-labeled derivatives and UV light has been shown to be effective.[3]
-
Waste Disposal: All contaminated solid and liquid waste must be disposed of as hazardous chemical waste in clearly labeled, sealed containers.
Data Presentation: Potency and Cytotoxicity of HIV-1 Inhibitors
The following tables summarize the in vitro antiviral activity (EC₅₀) and cytotoxicity (CC₅₀) of representative potent HIV-1 inhibitors. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.
Table 1: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Compound | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Cell Line |
| Nevirapine | 40 | >100 | >2500 | MT-4 |
| Efavirenz | 3.5 | 25 | 7143 | MT-4 |
| Rilpivirine | 0.7 | >10 | >14285 | MT-4 |
| Doravirine | 12 | >100 | >8333 | MT-4 |
Table 2: Protease Inhibitors (PIs)
| Compound | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Cell Line |
| Saquinavir | 37.7 | >100 | >2650 | MT-4 |
| Ritonavir | 4.0 | >100 | >25000 | MT-4 |
| Lopinavir | 17 | >100 | >5882 | MT-4 |
| Darunavir | 1-2 | >100 | >50000-100000 | Various |
| Atazanavir | 2.6-5.3 | >100 | >18868-38461 | Various |
Table 3: Integrase Strand Transfer Inhibitors (INSTIs)
| Compound | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Cell Line |
| Raltegravir | 2.2-5.3 | >50 | >9434-22727 | Various |
| Elvitegravir | 0.04-0.6 | >50 | >83333-1250000 | Various |
| Dolutegravir | 0.51 | >50 | >98039 | PBMCs |
| Bictegravir | 0.2 | >50 | >250000 | Various |
Experimental Protocols
In Vitro Antiviral Activity Assay (p24 Antigen ELISA)
This protocol describes the determination of the 50% effective concentration (EC₅₀) of a test compound by measuring the inhibition of HIV-1 p24 antigen production in infected cells.[4][5][6][7][8][9]
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB, NL4-3)
-
Test compound
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Cell culture medium and supplements
-
CO₂ incubator
Protocol:
-
Seed target cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compound to the wells. Include wells with no compound as a virus control and wells with no virus as a cell control.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-7 days.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the p24 antigen concentration in the supernatant using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of p24 inhibition for each compound concentration relative to the virus control.
-
Determine the EC₅₀ value by non-linear regression analysis of the dose-response curve.
Caption: p24 Antigen ELISA Workflow
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC₅₀) of a test compound using the MTT colorimetric assay.[4][5][10][11]
Materials:
-
Target cell line (same as in the antiviral assay)
-
Test compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at the same density as the antiviral assay.
-
Add serial dilutions of the test compound to the wells. Include wells with no compound as a cell viability control.
-
Incubate the plate for the same duration as the antiviral assay.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell viability control.
-
Determine the CC₅₀ value by non-linear regression analysis.
In Vivo Efficacy in Humanized Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of a potent HIV-1 inhibitor using a humanized mouse model (e.g., BLT mice).[12][13][14][15][16]
Materials:
-
Humanized mice
-
HIV-1 strain adapted for in vivo use
-
Test compound formulated for in vivo administration
-
Anesthesia
-
Blood collection supplies
-
Flow cytometer
-
qRT-PCR reagents
Protocol:
-
Infect humanized mice with a defined dose of HIV-1.
-
Monitor plasma viral load weekly by qRT-PCR.
-
Once viremia is established, begin treatment with the test compound or vehicle control.
-
Administer the compound according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Continue to monitor plasma viral load and CD4+ T cell counts (by flow cytometry) weekly.
-
At the end of the study, sacrifice the animals and collect tissues for viral load and drug concentration analysis.
-
Evaluate the efficacy of the compound by comparing the reduction in viral load and preservation of CD4+ T cells in the treated group versus the control group.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action for the major classes of potent HIV-1 inhibitors.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity.[17][18]
Caption: Mechanism of Action of NNRTIs
Protease Inhibitors (PIs)
PIs are competitive inhibitors that bind to the active site of the HIV-1 protease, preventing the cleavage of Gag and Gag-Pol polyproteins, which is a crucial step in the maturation of infectious virions.[3][19][20]
Caption: Mechanism of Action of Protease Inhibitors
Integrase Strand Transfer Inhibitors (INSTIs)
INSTIs bind to the active site of HIV-1 integrase, chelating the divalent metal ions required for its catalytic activity and blocking the strand transfer step of viral DNA integration into the host genome.[1][21]
Caption: Mechanism of Action of Integrase Inhibitors
References
- 1. Chemical inactivation of HIV on surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complete inactivation of HIV-1 using photo-labeled non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. ablinc.com [ablinc.com]
- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pnas.org [pnas.org]
- 13. Frontiers | Humanized Mice for the Evaluation of Novel HIV-1 Therapies [frontiersin.org]
- 14. Humanized Mouse Models for Preclinical Evaluation of HIV Cure Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of HIV-1 infection in humanized mice and metabolic stability of protein phosphatase-1-targeting small molecule 1E7-03 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 18. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 21. Integrase inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening Assays for Novel HIV-1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel inhibitors against Human Immunodeficiency Virus Type 1 (HIV-1) is a critical area of research to combat the emergence of drug-resistant strains and to improve therapeutic options. High-throughput screening (HTS) plays a pivotal role in the discovery of new antiretroviral agents by enabling the rapid screening of large compound libraries. This document provides detailed application notes and protocols for various HTS assays targeting different stages of the HIV-1 life cycle, including viral entry, reverse transcription, integration, and proteolytic processing.
Key HIV-1 Drug Targets and Screening Strategies
The HIV-1 replication cycle presents several well-validated targets for therapeutic intervention. HTS campaigns can be broadly categorized into cell-based assays, which monitor viral replication in a cellular context, and biochemical assays, which measure the activity of isolated viral enzymes.[1]
-
Entry/Fusion: These assays aim to identify compounds that block the initial steps of viral infection, including the binding of the viral envelope glycoprotein (B1211001) (Env) to host cell receptors (CD4, CCR5, or CXCR4) and the subsequent fusion of the viral and cellular membranes.
-
Reverse Transcriptase (RT): A key viral enzyme that converts the single-stranded viral RNA genome into double-stranded DNA. Assays targeting RT can identify both nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
-
Integrase (IN): This enzyme is responsible for inserting the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection.
-
Protease (PR): HIV-1 protease cleaves viral polyprotein precursors into mature, functional proteins, a process essential for the production of infectious virions.
Quantitative Data Summary
The following tables summarize key performance metrics for various HTS assays, providing a basis for comparison.
Table 1: Performance Metrics of HIV-1 Entry/Fusion HTS Assays
| Assay Type | Format | Target Cells | Key Parameter | Z' Factor | Signal-to-Background (S/B) Ratio | Reference |
| β-Lactamase (BlaM) Assay | 384-well | TZM-bl | Virus-cell fusion | ≥0.5 | ≥3 | [2] |
| Dual Reporter Assay | HTS Format | - | Antiviral activity & cytotoxicity | Suitable for HTS | Suitable for HTS | [3] |
Table 2: Performance Metrics of HIV-1 Integrase HTS Assays
| Assay Name | Principle | Format | Key Parameter | Z' Factor | Reference |
| HITS (HIV Integrase Target SRI Assay) | 5' Biotin-labeled donor DNA & 3' Digoxigenin-labeled target DNA | Streptavidin-coated microplate | Strand transfer | 0.7 - 0.85 | [4] |
| LEDGF/p75-dependent integration assay | Homogeneous Time-Resolved Fluorescence (HTRF) | - | Viral DNA integration | - | [5] |
Table 3: Performance Metrics of HIV-1 Full Replication and Protease HTS Assays
| Assay Type | Format | Key Parameter | Z' Factor | Signal-to-Background (S/B) Ratio | Reference |
| HIV-1 Full Replication (Rep) Assay | 96-well / 384-well | Viral replication | 0.82 (96-well) / 0.62 (384-well) | 25 (96-well) / 41 (384-well) | [6] |
| AlphaLISA for Protease Autoprocessing | HTS Format | Precursor autoprocessing | ≥ 0.50 | - | [7] |
| Lentiviral Vector-Based Assay (BSL-1) | HTS Format | Transduction efficiency | > 0.8 | - | [8][9] |
Experimental Workflows and Signaling Pathways
HIV-1 Entry and Membrane Fusion Pathway
This pathway illustrates the initial steps of HIV-1 infection, which are the primary targets for entry and fusion inhibitors.
References
- 1. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening and Functional Profiling of Small-Molecule HIV-1 Entry and Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel HIV-1 antiviral high throughput screening approach for the discovery of HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and application of a high-throughput screening assay for HIV-1 integrase enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting HIV-1 Protease Autoprocessing for High-throughput Drug Discovery and Drug Resistance Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Cell Analysis of HIV-1 Transcription with Inhibitor-71
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcriptional regulation of the integrated Human Immunodeficiency Virus-1 (HIV-1) provirus is a critical determinant of viral replication and latency. The ability to analyze HIV-1 transcription at the single-cell level provides unprecedented resolution to understand the heterogeneity of viral expression within a population of infected cells and to evaluate the efficacy of therapeutic interventions. Inhibitor-71 is an investigational small molecule designed to suppress HIV-1 transcription. These application notes provide a detailed framework for utilizing single-cell analysis techniques to characterize the effects of Inhibitor-71 on HIV-1 transcription.
The protocols outlined herein describe the experimental workflow for treating HIV-1 infected cells with Inhibitor-71, followed by single-cell RNA sequencing (scRNA-seq) to profile both host and viral transcriptomes. The accompanying data and visualizations offer a representative analysis of the potential impact of Inhibitor-71 on HIV-1 transcription and relevant host cell signaling pathways.
Mechanism of Action of Inhibitor-71 (Hypothetical)
For the context of these application notes, Inhibitor-71 is a novel compound that targets the HIV-1 Tat protein. The trans-activator of transcription (Tat) is essential for robust viral gene expression. It functions by binding to the Trans-Activation Response (TAR) element present on the nascent viral RNA transcript and recruiting the positive transcription elongation factor b (P-TEFb) complex. This recruitment leads to the phosphorylation of RNA Polymerase II, promoting transcriptional elongation. Inhibitor-71 is hypothesized to function by competitively binding to the Tat protein, thereby preventing its interaction with the P-TEFb complex and consequently inhibiting HIV-1 transcriptional elongation.
Data Presentation
The following tables summarize representative quantitative data from single-cell RNA sequencing experiments evaluating the effect of Inhibitor-71 on HIV-1 transcription in a latently infected T-cell line (J-Lat) reactivated with TNF-α.
Table 1: Effect of Inhibitor-71 on HIV-1 Transcriptional Activity at the Single-Cell Level
| Treatment Group | % of HIV-1 RNA+ Cells | Mean HIV-1 Transcripts per Cell (in RNA+ population) | Median HIV-1 Transcripts per Cell (in RNA+ population) |
| Untreated Control | 1.2% | 15 | 8 |
| TNF-α (10 ng/mL) | 45.8% | 152 | 110 |
| TNF-α + Inhibitor-71 (1 µM) | 15.3% | 58 | 42 |
| TNF-α + Inhibitor-71 (5 µM) | 5.7% | 25 | 18 |
Table 2: Differential Host Gene Expression in HIV-1 RNA+ Cells Following Inhibitor-71 Treatment
| Gene | Function | Log2 Fold Change (TNF-α vs. Control) | Log2 Fold Change (TNF-α + 5µM Inhibitor-71 vs. TNF-α) |
| NFKBIA | NF-κB inhibitor alpha | 2.5 | -0.8 |
| RELB | NF-κB subunit | 1.8 | -0.5 |
| CDK9 | Component of P-TEFb | 0.5 | -0.1 |
| HEXIM1 | P-TEFb inhibitor | -0.3 | 0.9 |
| FOS | AP-1 transcription factor subunit | 3.1 | -1.2 |
| JUN | AP-1 transcription factor subunit | 2.8 | -1.1 |
| IL2RA | IL-2 Receptor alpha | 2.2 | -0.9 |
Experimental Protocols
Protocol 1: In Vitro Culture and Treatment of Latently Infected Cells
Objective: To treat a latently infected T-cell line with a latency-reversing agent in the presence or absence of Inhibitor-71.
Materials:
-
J-Lat 10.6 cell line (or other suitable latently infected cell model)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α), recombinant human
-
Inhibitor-71 (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture J-Lat 10.6 cells in RPMI 1640 complete medium.
-
Seed 1 x 10^6 cells per well in a 6-well plate.
-
Prepare treatment conditions in triplicate:
-
Untreated Control (add media)
-
Vehicle Control (add DMSO to the highest concentration used for Inhibitor-71)
-
TNF-α (10 ng/mL final concentration)
-
Inhibitor-71 (1 µM final concentration) + TNF-α (10 ng/mL)
-
Inhibitor-71 (5 µM final concentration) + TNF-α (10 ng/mL)
-
-
Pre-treat cells with Inhibitor-71 or vehicle for 2 hours.
-
Add TNF-α to the appropriate wells to induce HIV-1 transcription.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Harvest cells for single-cell RNA sequencing.
Protocol 2: Single-Cell RNA Sequencing (scRNA-seq)
Objective: To prepare single-cell suspensions for transcriptomic analysis. This protocol is a general guideline and should be adapted to the specific scRNA-seq platform being used (e.g., 10x Genomics Chromium).
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Bovine Serum Albumin (BSA)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Microcentrifuge
-
Single-cell library preparation kit (e.g., 10x Genomics Chromium Single Cell 3' Reagent Kits v3.1)
Procedure:
-
Harvest cells from each treatment condition by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with 1 mL of ice-cold PBS containing 0.04% BSA.
-
Resuspend the cells in 100 µL of PBS with 0.04% BSA.
-
Perform a cell count and viability assessment using trypan blue. Ensure cell viability is >90%.
-
Adjust the cell concentration to the optimal range for the chosen scRNA-seq platform (typically 700-1200 cells/µL).
-
Proceed immediately with single-cell partitioning, reverse transcription, and library preparation according to the manufacturer's protocol.
-
During the analysis phase, align reads to a combined human and HIV-1 reference genome to quantify both host and viral transcripts.
Visualizations
Troubleshooting & Optimization
troubleshooting solubility issues with HIV-1 inhibitor-71
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with HIV-1 inhibitor-71.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor water solubility?
A1: The limited aqueous solubility of this compound is likely attributable to its chemical structure. As a protease inhibitor, it is designed to bind to the hydrophobic pockets of the HIV-1 protease, and as such, often possesses significant hydrophobic characteristics.[1] The presence of a thiazole (B1198619) moiety in its structural class can also contribute to low water solubility due to a combination of hydrophobicity and high crystal lattice energy, which makes it difficult for water molecules to solvate the compound.
Q2: What are the common indicators of solubility problems in my experiment?
A2: You may be experiencing solubility issues if you observe any of the following:
-
Visible Precipitate: The most obvious sign is the formation of solid particles, cloudiness, or a film in your solution after adding this compound.
-
Inconsistent Assay Results: Poor solubility can lead to variable concentrations of the dissolved inhibitor, resulting in poor reproducibility of experimental data.
-
Lower than Expected Potency: If the actual concentration of the dissolved inhibitor is lower than the nominal concentration, the observed biological activity (e.g., IC50) will be artificially low.
-
Assay Interference: Undissolved particles can interfere with readout systems, particularly in light-based assays (e.g., absorbance, fluorescence, luminescence) by scattering light.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For initial stock solutions of poorly soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent due to its strong solubilizing power for a wide range of organic molecules.[2]
Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?
A4: This phenomenon, often called "crashing out," occurs when the compound, which is stable in a high concentration of organic solvent, becomes insoluble as the polarity of the solvent increases with the addition of aqueous buffer.[2] To mitigate this, you can try the following:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution.
-
Vortex During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and even dispersion.
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, you must first confirm that this compound is stable at this temperature.
Q5: Are there alternative solvents or solubilization strategies I can use?
A5: If DMSO is not suitable for your experimental system or if solubility issues persist, you can explore other options:
-
Co-solvents: A mixture of solvents can sometimes maintain solubility better than a single one. Other water-miscible organic solvents to consider include ethanol, dimethylformamide (DMF), and polyethylene (B3416737) glycols (PEGs).[2]
-
pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the aqueous buffer may enhance its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[2]
-
Use of Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes, respectively, that can encapsulate the hydrophobic inhibitor and increase its apparent solubility in aqueous solutions.
Troubleshooting Guides
Problem 1: Precipitate forms immediately upon adding DMSO stock to aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| High Supersaturation | 1. Lower the concentration of the DMSO stock solution. 2. Decrease the final concentration of this compound in the aqueous medium. 3. Perform a serial dilution in the aqueous buffer. |
| Insufficient Mixing | 1. Add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously. 2. After addition, continue to mix the solution for several minutes. |
| Temperature Effects | 1. Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the DMSO stock. 2. Caution: Ensure the inhibitor is stable at the elevated temperature. |
Problem 2: Solution is initially clear but becomes cloudy or forms a precipitate over time.
| Potential Cause | Troubleshooting Steps |
| Slow Crystallization | 1. The compound is in a metastable supersaturated state and is slowly precipitating. 2. Consider using a formulation with solubility enhancers like cyclodextrins or surfactants to create a more stable solution. |
| Compound Degradation | 1. Assess the stability of this compound in your experimental medium over the time course of your experiment. 2. If degradation is observed, prepare fresh solutions immediately before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied, provided the compound is stable under these conditions.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium (e.g., Cell Culture Medium)
-
Pre-warm Medium: Pre-warm the aqueous medium to the desired experimental temperature (e.g., 37°C).
-
Vortex Medium: While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continued Mixing: Continue to mix the solution for an additional 30-60 seconds to ensure homogeneity.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the medium is below the level that affects your experimental system (typically <0.5%).
Visual Troubleshooting Workflows
Caption: A decision tree for troubleshooting solubility issues with this compound.
References
optimizing concentration of HIV-1 inhibitor-71 for cell culture assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with HIV-1 Inhibitor-71, a novel small-molecule antiretroviral compound. Our goal is to help you optimize its concentration for cell culture-based assays to achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For a novel compound like this compound, we recommend starting with a broad dose-response range to determine its 50% maximal effective concentration (EC₅₀) and its 50% cytotoxic concentration (CC₅₀). A typical starting range would be from 0.1 nM to 100 µM, using serial dilutions. This wide range helps to identify the therapeutic window of the inhibitor.
Q2: How do I determine if this compound is cytotoxic to my cells?
A2: It is crucial to perform a cytotoxicity assay in parallel with your antiviral activity assay.[1][2] This involves treating your host cells with the same concentrations of the inhibitor in the absence of the virus.[2] A common method is the MTT assay, which measures the metabolic activity of viable cells.[3] The resulting CC₅₀ value should be significantly higher than the EC₅₀ value to ensure that the observed antiviral effect is not due to cell death.[4]
Q3: My results are inconsistent between experiments. What could be the cause?
A3: Inconsistent results can stem from several factors. A primary cause is poor solubility of the inhibitor in cell culture medium, which can lead to precipitation.[5] Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%). Another factor can be the presence of serum proteins in the culture medium, which may bind to the inhibitor and affect its bioavailability and potency.[6][7] Testing different serum concentrations may be necessary.[5]
Q4: The inhibitor shows lower potency than expected. How can I troubleshoot this?
A4: Lower-than-expected potency can be due to several issues. First, verify the inhibitor's stability in your culture medium at 37°C.[8] The compound may degrade over the course of the experiment. Second, consider the possibility of the compound binding to plasticware.[7][8] Using low-protein-binding plates can mitigate this. Finally, the specific HIV-1 strain and cell line used can significantly impact the observed potency.[9] Ensure you are using a system appropriate for your inhibitor's presumed mechanism of action.
Q5: What is a good "Selectivity Index" and how do I calculate it?
A5: The Selectivity Index (SI) is a critical measure of an antiviral compound's therapeutic window. It is calculated as the ratio of its cytotoxicity to its antiviral activity (SI = CC₅₀ / EC₅₀). A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that harm the host cell. Generally, an SI greater than 10 is considered promising for a screening hit, while values greater than 100 are preferred for lead compounds.
Troubleshooting Guides
Problem 1: Precipitate Formation in Culture Wells
-
Possible Cause: The inhibitor has low aqueous solubility and is precipitating out of the cell culture medium. This is a common issue when diluting a stock solution (often in DMSO) into an aqueous buffer.[10]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells under a microscope after adding the inhibitor. Look for crystals or amorphous precipitate.[5]
-
Reduce Final Concentration: The simplest approach is to test lower final concentrations of the inhibitor.[5]
-
Optimize Stock Concentration: Prepare a more dilute stock solution in DMSO. This requires adding a larger volume to your media, but the higher final DMSO concentration (ensure it's non-toxic to your cells) can help maintain solubility.[10]
-
Gentle Warming/Sonication: Gently warm the solution in a 37°C water bath or sonicate briefly to aid dissolution, but first verify that the inhibitor is thermally stable.[5]
-
Problem 2: High Background Signal or No Inhibition Observed
-
Possible Cause: The inhibitor may have degraded, been adsorbed to the plastic, or the assay conditions may not be optimal.
-
Troubleshooting Steps:
-
Check Compound Stability: Perform a stability test by incubating the inhibitor in culture medium for the duration of your assay and then measuring its concentration (e.g., by HPLC).[7]
-
Use Low-Binding Plates: To address potential adsorption to plastic, switch to low-protein-binding plates.[8]
-
Vary Incubation Time: The timing of inhibitor addition relative to virus infection is critical. Test adding the compound before, during, and after viral infection to understand its mechanism of action (e.g., entry vs. replication inhibitor).[2]
-
Confirm Virus Titer: Ensure the amount of virus used results in a signal that is on the linear portion of the dose-response curve. Too much virus can overwhelm the inhibitor.
-
Data Presentation
Table 1: Determining the Optimal Concentration of this compound
This table summarizes the key parameters obtained from dose-response experiments used to define the optimal concentration range for this compound.
| Parameter | Description | Experimental Value |
| EC₅₀ | The concentration of inhibitor that reduces viral activity by 50%. | 60 nM[9] |
| CC₅₀ | The concentration of inhibitor that reduces cell viability by 50%. | >500 µM[11] |
| Selectivity Index (SI) | The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window. | >8300[11][12] |
| Recommended Range | The concentration range for assays, maximizing antiviral effect while minimizing cytotoxicity. | 1 nM - 1 µM |
Experimental Protocols
Protocol 1: Determination of EC₅₀ using a TZM-bl Reporter Assay
The TZM-bl cell line is widely used for assessing HIV-1 neutralization and inhibition.[13] These cells express CD4, CXCR4, and CCR5 and contain an integrated luciferase reporter gene under the control of the HIV-1 Tat promoter.[9]
-
Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.[9][14]
-
Compound Dilution: Prepare a serial dilution of this compound in growth medium, typically starting from 100 µM down to 0.1 nM.
-
Infection: Add 50 µL of the diluted inhibitor to the appropriate wells. Immediately after, add 50 µL of diluted HIV-1 virus (pre-titered to yield a strong luciferase signal). Include "virus only" (no inhibitor) and "cells only" (no virus) controls.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[14]
-
Lysis and Readout: Remove the culture medium. Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[13]
-
Calculation: Calculate the percent inhibition for each concentration relative to the "virus only" control. Use non-linear regression analysis to determine the EC₅₀ value.[14]
Protocol 2: Determination of CC₅₀ using an MTT Assay
The MTT assay is a colorimetric test that measures the mitochondrial activity in viable cells.[3]
-
Cell Seeding: Seed the same host cell line used in the antiviral assay (e.g., TZM-bl) into a 96-well clear plate at the same density (1 x 10⁴ cells/well).
-
Compound Addition: Add the same serial dilutions of this compound as used in the EC₅₀ assay. Include "cells only" (no inhibitor) controls.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Reagent: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[3]
-
Readout and Calculation: Measure the absorbance at the appropriate wavelength (e.g., 540 nm). Calculate the percent cell viability relative to the "cells only" control. Use non-linear regression to determine the CC₅₀ value.
Visualizations
References
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of human serum on the in vitro anti-HIV-1 activity of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives as related to their lipophilicity and serum protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Identification of a novel small-molecule inhibitor of the HIV-1 reverse transcriptase activity with a non-nucleoside mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Effects of HIV-1 Inhibitor-71
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of HIV-1 inhibitor-71. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why should I be concerned when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended target.[1][2] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a lack of translatable results from preclinical to clinical settings.[1] Minimizing these effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]
Q2: My cells are showing unexpected toxicity after treatment with this compound. Could this be an off-target effect?
A2: Yes, unexpected cellular toxicity is a common indicator of off-target effects.[1][2] this compound may be interacting with essential cellular pathways, leading to cell death or other adverse effects unrelated to the inhibition of HIV-1 particle transport. It is important to perform dose-response experiments to determine if the toxicity is concentration-dependent and to conduct further validation assays.
Q3: How can I proactively minimize potential off-target effects in my experimental design with this compound?
A3: Several strategies can be implemented to reduce the likelihood of off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that effectively inhibits HIV-1 nuclear import while minimizing toxicity.[1]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.[1]
-
Orthogonal Validation: Confirm your findings using alternative methods, such as genetic knockdown (siRNA or CRISPR) of the putative target of this compound.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent phenotypic results between different cell lines treated with this compound.
-
Possible Cause: The expression levels of the intended target or potential off-targets of this compound may vary between cell lines.
-
Troubleshooting Steps:
-
Protein Expression Analysis: Perform western blotting or qPCR to quantify the expression levels of the intended target in the different cell lines.
-
Cell Line Characterization: If known, compare the proteomic or transcriptomic profiles of the cell lines to identify differences in pathways that might be affected by off-target binding.
-
Dose-Response Curves: Generate dose-response curves for this compound in each cell line to determine if the potency correlates with the expression of the intended target.
-
Issue 2: The observed phenotype with this compound does not match the phenotype from genetic knockdown of the intended target.
-
Possible Cause: This discrepancy strongly suggests that the observed effect of this compound is due to off-target interactions.
-
Troubleshooting Steps:
-
Rescue Experiment: In the target knockdown cells, treat with this compound. If the phenotype persists, it is likely an off-target effect.
-
Off-Target Profiling: Consider performing unbiased screening methods like chemical proteomics or thermal proteome profiling to identify the off-targets of this compound.
-
Structural Analogs: Test structurally related but distinct inhibitors of the same target to see if they produce the same phenotype.
-
Quantitative Data Summary
| Parameter | This compound | Control Compound |
| IC50 (HIV-1 Inhibition) | [Insert Value] nM | > [Insert Value] µM |
| CC50 (Cytotoxicity) | [Insert Value] µM | > [Insert Value] µM |
| Selectivity Index (CC50/IC50) | [Calculate Value] | - |
Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound should be experimentally determined.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to its intended target in intact cells.[1]
Methodology:
-
Cell Treatment: Treat one set of cells with this compound at a pre-determined effective concentration and another set with a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them at a range of different temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions.
-
Assay Plate Preparation: In a multi-well plate, add a panel of recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
-
Kinase Reaction and Detection: Incubate to allow the kinase reaction to proceed and then add a detection reagent to measure kinase activity (e.g., based on ATP consumption or substrate phosphorylation).
-
Data Analysis: Calculate the percent inhibition for each kinase at different concentrations of this compound and determine the IC50 values for any kinases that are significantly inhibited.
Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the intended target of this compound phenocopies the effect of the inhibitor.[2]
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the intended target into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cells and select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones.
-
Knockout Validation: Verify the knockout of the target gene/protein by sequencing, qPCR, or Western blotting.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.
Visualizations
Caption: Troubleshooting workflow for identifying off-target effects.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Potential on-target vs. off-target signaling pathways.
References
Technical Support Center: Improving the In Vivo Efficacy of HIV-1 Inhibitor-71
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with HIV-1 inhibitor-71. The information is designed to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the in vivo evaluation of this compound.
Issue 1: Suboptimal viral load reduction in animal models.
-
Question: We are observing lower than expected reductions in plasma viral load in our HIV-1-infected humanized mouse model after treatment with this compound. What are the potential causes and troubleshooting steps?
-
Answer: Suboptimal efficacy can stem from several factors related to the compound's formulation, delivery, and the experimental model.
-
Poor Bioavailability: this compound, like many small molecule inhibitors, may have poor aqueous solubility and limited oral bioavailability. Consider reformulating the compound to enhance its absorption and systemic exposure.[1][2][3]
-
Inadequate Dosing or Regimen: The current dosage may be insufficient to maintain a therapeutic concentration in vivo. A dose-escalation study is recommended to determine the optimal therapeutic window. Consider more frequent dosing or a continuous delivery method if the compound has a short half-life.
-
Drug Efflux: The inhibitor may be subject to efflux pumps, such as P-glycoprotein, in the gastrointestinal tract or at target sites, reducing its intracellular concentration.[4] Co-administration with an efflux pump inhibitor could be explored, though potential drug-drug interactions must be assessed.[4]
-
Model-Specific Factors: The specific strain of HIV-1 used in your model or the characteristics of the humanized immune system could influence inhibitor efficacy. Confirm the in vitro susceptibility of your viral strain to this compound.
-
Issue 2: High inter-animal variability in therapeutic response.
-
Question: We are seeing significant variation in viral load suppression among individual animals treated with the same dose of this compound. How can we reduce this variability?
-
Answer: High variability can confound data interpretation. The following steps can help identify and mitigate the source of this variation.
-
Standardize Formulation and Administration: Ensure the formulation is homogenous and that the administration technique (e.g., oral gavage, intraperitoneal injection) is consistent across all animals. For oral formulations, consider the impact of the fed/fasted state of the animals.
-
Assess Pharmacokinetics (PK): Conduct a PK study to measure the plasma and tissue concentrations of this compound in a subset of animals. This will help determine if the variability in efficacy is correlated with differences in drug exposure.
-
Animal Health and Humanization: Ensure all animals are healthy and have consistent levels of human immune cell engraftment. Variability in engraftment can lead to differences in viral replication kinetics and target cell availability.
-
Issue 3: Observing signs of toxicity at presumed therapeutic doses.
-
Question: Our animal models are showing signs of toxicity (e.g., weight loss, lethargy) at doses of this compound that are required for viral suppression. What are our options?
-
Answer: Toxicity is a critical concern in drug development. A systematic approach is needed to understand and mitigate these effects.
-
Conduct a Maximum Tolerated Dose (MTD) Study: A formal MTD study will help define the upper limit for safe dosing.
-
Targeted Drug Delivery: To reduce systemic toxicity, consider targeted delivery strategies that increase the concentration of the inhibitor at the site of viral replication (e.g., lymphoid tissues) while minimizing exposure to other organs.[5] Nanoparticle-based formulations can be designed for targeted delivery.[6][7]
-
Off-Target Effects: Investigate potential off-target effects of this compound through in vitro screening against a panel of host cell kinases and receptors. The mechanism of this compound, blocking transport into nuclear envelope invaginations, suggests potential interactions with host cell nuclear transport machinery that should be investigated.[8]
-
Data Presentation: In Vivo Efficacy and Pharmacokinetics
Clear data presentation is crucial for interpreting experimental outcomes. The following tables provide templates for summarizing key in vivo data for this compound.
Table 1: In Vivo Antiviral Efficacy of this compound in Humanized Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Baseline Viral Load (copies/mL) | Mean Viral Load at Day 14 (copies/mL) | Mean Log10 Reduction in Viral Load |
| Vehicle Control | N/A | Oral | 6.5 x 10^5 | 7.2 x 10^5 | -0.04 |
| Inhibitor-71 | 10 | Oral | 6.8 x 10^5 | 2.1 x 10^4 | 1.51 |
| Inhibitor-71 | 30 | Oral | 7.1 x 10^5 | 5.5 x 10^3 | 2.11 |
| Inhibitor-71 (Nanoformulation) | 10 | Oral | 6.9 x 10^5 | 8.2 x 10^3 | 1.93 |
Table 2: Pharmacokinetic Parameters of this compound
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Half-life (hr) |
| Standard Suspension | 30 | 450 ± 85 | 2.0 | 2,800 ± 550 | 4.5 |
| Lipid-based Nanoemulsion | 30 | 1,250 ± 210 | 1.5 | 9,600 ± 1,200 | 6.2 |
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are key protocols for evaluating the in vivo efficacy of this compound.
Protocol 1: In Vivo Efficacy Study in HIV-1 Infected Humanized Mice
-
Animal Model: Utilize humanized mice (e.g., NSG mice engrafted with human CD34+ hematopoietic stem cells) with stable human immune cell engraftment.
-
Infection: Infect mice with a CCR5-tropic HIV-1 strain (e.g., HIV-1 JR-CSF) via intraperitoneal injection.
-
Viral Load Monitoring: Monitor plasma viral load weekly using a validated quantitative RT-PCR assay.
-
Treatment Initiation: Once a stable plasma viremia is established (typically 3-4 weeks post-infection), randomize mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) or as a nanoformulation. Administer the inhibitor and vehicle control daily via oral gavage for 14-28 days.
-
Efficacy Assessment: Measure plasma viral load at specified time points during and after treatment.
-
Toxicity Monitoring: Monitor animal weight, general health, and conduct a complete blood count and serum chemistry analysis at the end of the study.
Protocol 2: Pharmacokinetic Analysis
-
Animal Model: Use healthy, non-infected mice of the same strain as the efficacy study.
-
Drug Administration: Administer a single dose of this compound in the desired formulation.
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations: Pathways and Workflows
Diagrams can clarify complex biological processes and experimental designs.
References
- 1. Advancing darunavir delivery: nanoformulation strategies and innovations in HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoformulation strategies for the enhanced oral bioavailability of antiretroviral therapeutics. | Semantic Scholar [semanticscholar.org]
- 4. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting strategies for delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Drug Delivery Strategies and Systems for HIV/AIDS Pre-Exposure Prophylaxis (PrEP) and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting HIV-1 Inhibitor-71 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-71.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel protease inhibitor (PI). Its primary mechanism of action is to bind to the active site of the HIV-1 protease enzyme. This binding prevents the protease from cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[1][2][3] Without this cleavage, the newly produced viral particles are immature and non-infectious, thus inhibiting viral replication.[1][4]
Q2: What are the expected outcomes when using this compound in an in vitro experiment?
In a successful experiment, this compound should demonstrate a dose-dependent reduction in viral replication or protease activity. This is typically measured as a decrease in the production of infectious virus particles, a reduction in the cleavage of a specific substrate in an enzymatic assay, or a decrease in reporter gene expression in cell-based assays.[5][6][7]
Q3: At what stage of the HIV-1 lifecycle does inhibitor-71 act?
This compound acts at the late stage of the viral replication cycle, specifically during the maturation of new virions after they have budded from the host cell.[8] It does not inhibit viral entry, reverse transcription, or integration.
Troubleshooting Guide: Lack of Activity
Q1: I am not observing any inhibition of HIV-1 replication with inhibitor-71. What are the possible reasons?
There are several potential reasons for a lack of activity. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, or the virus being tested.
-
Inhibitor Integrity:
-
Degradation: Has the inhibitor been stored correctly (check supplier datasheet for temperature and light sensitivity)? Improper storage can lead to degradation.
-
Purity: Was the purity of the inhibitor confirmed upon receipt? Impurities can affect its activity.
-
Solubility: Is the inhibitor fully dissolved in the appropriate solvent (e.g., DMSO) before being diluted in culture medium? Precipitation of the compound will lead to a lower effective concentration.
-
-
Experimental Setup:
-
Incorrect Concentration: Are you using the inhibitor at a concentration range where it is expected to be active? Refer to published IC50 values as a starting point (see Table 1).
-
Assay Sensitivity: Is your assay sensitive enough to detect partial inhibition? Consider running positive controls with known HIV-1 protease inhibitors to validate the assay.[5]
-
Cell Line/Virus Strain Compatibility: While inhibitor-71 has shown activity against multi-drug resistant strains, extreme resistance profiles or the use of non-standard viral strains could affect its efficacy.
-
Reagent Quality: Are all reagents, including cell culture media, buffers, and viral stocks, of high quality and not expired?
-
-
Viral Resistance:
Q2: My results are inconsistent between experiments. What could be the cause?
Inconsistency in results can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
-
Cell Viability and Density: Use cells that are in the exponential growth phase and ensure consistent cell seeding density across plates and experiments. Cell health can significantly impact viral replication and inhibitor efficacy.
-
Viral Titer Variability: The titer of your viral stock can vary between preparations. It is crucial to titrate each new batch of virus to ensure a consistent multiplicity of infection (MOI) is used in each experiment.
-
Incubation Times: Adhere strictly to the specified incubation times for inhibitor treatment and viral infection.
Q3: How can I confirm that my lack of results is due to viral resistance?
To investigate potential resistance, you can:
-
Sequence the Protease Gene: Sequence the protease gene of the HIV-1 strain you are using to identify any known resistance-associated mutations.[10]
-
Use a Susceptible Viral Strain: Test the inhibitor against a well-characterized, drug-sensitive laboratory strain of HIV-1 (e.g., NL4-3) as a positive control.
-
Phenotypic Resistance Assay: Perform a phenotypic assay where you compare the IC50 of the inhibitor against your viral strain to its IC50 against a reference wild-type strain. A significant increase in the IC50 for your strain indicates resistance.
Data Presentation
Table 1: In Vitro Activity of this compound Against Multi-Drug Resistant HIV-1 Variants
| Inhibitor | Resistant HIV-1 Strain 1 (IC50 in µM) | Resistant HIV-1 Strain 2 (IC50 in µM) |
| Inhibitor-71 | 0.7 | 0.8 |
| Inhibitor-70 (for comparison) | 2.0 | 1.6 |
Data extracted from Ghosh et al., J Med Chem, 2016.[11][12]
Table 2: Cellular Permeability of this compound
| Inhibitor | Caco-2 Permeability (Papp in 10⁻⁶ cm/s) |
| Inhibitor-71 | 42 |
| Inhibitor-70 (for comparison) | 35 |
Data extracted from Ghosh et al., J Med Chem, 2016.[11][12]
Experimental Protocols
General HIV-1 Infectivity Assay (Cell-Based)
This protocol is a general guideline and may need to be optimized for specific cell lines and viral strains.
-
Cell Plating: Seed target cells (e.g., TZM-bl, CEM-SS, or PBMCs) in a 96-well plate at a predetermined density to ensure they are in an optimal state for infection 24 hours later.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then further dilute in cell culture medium to the final desired concentrations. Include a "no-inhibitor" control (vehicle control).
-
Pre-treatment: Add the diluted inhibitor to the plated cells and incubate for a specified period (e.g., 1-2 hours) at 37°C.
-
Viral Infection: Add a predetermined amount of HIV-1 virus stock (at a specific MOI) to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral replication.
-
Readout: Measure the extent of viral infection. The method will depend on the assay system:
-
Reporter Gene Assays (e.g., TZM-bl): Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase or β-galactosidase).
-
p24 Antigen ELISA: Collect the culture supernatant and quantify the amount of HIV-1 p24 capsid protein.
-
MTT/XTT Assay: For cytopathic effect (CPE) reduction assays, measure cell viability.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
HIV-1 Protease Activity Assay (Fluorometric)
This protocol is based on commercially available kits for screening protease inhibitors.[13][14]
-
Reagent Preparation: Prepare the HIV-1 protease assay buffer, the fluorogenic substrate, and the purified HIV-1 protease enzyme according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a "no-inhibitor" control and a positive control inhibitor (e.g., Pepstatin A).[13]
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor and the purified HIV-1 protease enzyme. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) every 1-2 minutes for 60-120 minutes at 37°C.[13][14]
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each inhibitor concentration relative to the "no-inhibitor" control and calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for lack of inhibitor activity.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | PLOS One [journals.plos.org]
- 6. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors [mdpi.com]
- 8. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hivdb.stanford.edu [hivdb.stanford.edu]
- 11. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. abcam.com [abcam.com]
- 14. abcam.cn [abcam.cn]
Technical Support Center: Managing Batch-to-Batch Variability of Synthesized HIV-1 Inhibitor-71
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesized HIV-1 inhibitor-71. The information is designed to address specific issues that may arise during synthesis, purification, and experimental evaluation, with a focus on managing and minimizing batch-to-batch variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address potential challenges.
Synthesis and Purification
Q1: My Suzuki coupling reaction to form the 4-arylquinoline core has a low yield and significant side products. What are the common causes and solutions?
A1: Low yields in Suzuki coupling for heteroaryl halides are often due to catalyst inhibition or suboptimal reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inhibition: The nitrogen atoms in the quinoline (B57606) ring can coordinate with the palladium catalyst, leading to deactivation.
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos, which can help stabilize the active catalytic species. Consider using a pre-formed Pd(0) catalyst to ensure the active species is present from the start of the reaction.
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for efficient transmetalation.
-
Solution: If using a weak base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃). Aprotic polar solvents like 1,4-dioxane (B91453) or DMF, often with a small amount of water, can improve solubility and facilitate the reaction.
-
-
Boronic Acid Instability: Boronic acids can degrade, especially under prolonged heating.
-
Solution: Use fresh or recently purified boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol (B44631) esters).
-
-
Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
-
Q2: I am observing incomplete reduction of the ketone to the corresponding alcohol. How can I improve this step?
A2: Incomplete reduction is typically due to insufficient reducing agent or suboptimal reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Insufficient Reducing Agent: While stoichiometrically only a fraction of sodium borohydride (B1222165) is needed, in practice, an excess is often required to drive the reaction to completion.
-
Solution: Increase the molar equivalents of sodium borohydride. A common practice is to use at least two equivalents of hydride ion per ketone.
-
-
Reaction Temperature: While many borohydride reductions proceed at room temperature, some less reactive ketones may require gentle heating.
-
Solution: If the reaction is sluggish at room temperature, consider moderately increasing the temperature. Monitor the reaction closely by TLC to avoid side reactions.
-
Q3: The Finkelstein reaction to produce the iodoquinoline intermediate is not proceeding to completion. What can I do?
A3: The Finkelstein reaction is an equilibrium process, and driving it towards the desired product is key.
Potential Causes & Troubleshooting Steps:
-
Equilibrium Not Shifted: The precipitation of the sodium salt (e.g., NaCl or NaBr) is the driving force of the reaction.
-
Solution: Ensure you are using a solvent in which the sodium iodide is soluble, but the resulting sodium halide byproduct is not. Acetone is a common and effective solvent for this purpose. Using a significant excess of sodium iodide can also help shift the equilibrium.
-
-
Reaction Time and Temperature: The reaction may require elevated temperatures and sufficient time to reach completion.
-
Solution: Refluxing the reaction mixture is a standard procedure. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Q4: During the final saponification step to yield the carboxylic acid, I am getting low yields and potential side products. What should I consider?
A4: Saponification can sometimes be complicated by steric hindrance or the presence of other sensitive functional groups.
Potential Causes & Troubleshooting Steps:
-
Steric Hindrance: If the ester group is sterically hindered, the reaction may require more forcing conditions.
-
Solution: Increase the reaction temperature and/or the concentration of the base (e.g., NaOH or KOH). The use of a co-solvent like THF or dioxane with water can improve the solubility of the substrate.
-
-
Incomplete Reaction: Insufficient reaction time or base can lead to incomplete hydrolysis.
-
Solution: Monitor the reaction by TLC until the starting material is fully consumed. Ensure at least one equivalent of base is used.
-
-
Side Reactions: If other base-sensitive functional groups are present, they may react under the saponification conditions.
-
Solution: If possible, use milder hydrolysis conditions, such as using lithium hydroxide (B78521) (LiOH) at room temperature.
-
Purity and Characterization
Q5: My final product shows multiple spots on TLC and peaks in HPLC, even after purification. What are the likely impurities?
A5: Impurities can arise from starting materials, side reactions, or degradation.
Common Impurities and Identification:
-
Starting Materials: Unreacted intermediates from any of the synthetic steps.
-
Homocoupled Products: From the Suzuki coupling reaction, especially if the reaction conditions are not optimal.
-
Over-reduced or Oxidized Species: Depending on the specific reagents and conditions used.
-
Regioisomers: If unsymmetrical starting materials are used in the quinoline synthesis.
-
Stereoisomers: If chiral centers are present, diastereomers may be formed.
Identification Strategy: Use LC-MS to obtain the mass of the impurity peaks and compare them to the expected masses of potential side products and starting materials.
Q6: I suspect I have a mixture of stereoisomers. How can I confirm this and separate them?
A6: The biological activity of chiral molecules can be highly dependent on their stereochemistry.
Confirmation and Separation:
-
Confirmation: Use chiral HPLC to determine if multiple enantiomers or diastereomers are present.
-
Separation: Preparative chiral HPLC is the most common method for separating stereoisomers. Method development will involve screening different chiral stationary phases and mobile phase compositions. For basic compounds like quinolines, adding a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape.
Biological Activity and Assay Variability
Q7: The IC₅₀ value of my synthesized inhibitor varies significantly between batches in my HIV-1 protease FRET assay. What could be the cause?
A7: Variability in IC₅₀ values often points to inconsistencies in the purity or concentration of the inhibitor.
Potential Causes and Troubleshooting:
-
Purity Differences: Even small amounts of highly potent or inactive impurities can affect the apparent activity of your compound.
-
Solution: Ensure all batches are purified to the same high standard and analyzed by HPLC to confirm purity (>95% is recommended).
-
-
Inaccurate Concentration Determination: Errors in weighing the compound or in serial dilutions can lead to significant variations in the final assay concentrations.
-
Solution: Use a calibrated microbalance for weighing. Prepare stock solutions carefully and use calibrated pipettes for dilutions. It is also good practice to confirm the concentration of the stock solution by UV-Vis spectroscopy if the molar extinction coefficient is known.
-
-
Compound Stability: The inhibitor may be degrading in the assay buffer or during storage.
-
Solution: Assess the stability of the inhibitor under the assay conditions. Prepare fresh dilutions for each experiment and store stock solutions appropriately (e.g., at -20°C or -80°C in a suitable solvent).
-
Q8: My cell-based antiviral assay (TZM-bl) results are not reproducible. What are the key parameters to control?
A8: Cell-based assays are sensitive to a variety of factors that can introduce variability.
Key Parameters to Control:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Virus Titer: Use a consistent and accurately tittered virus stock for all experiments.
-
Assay Controls: Include appropriate positive (e.g., a known HIV-1 inhibitor) and negative (e.g., vehicle control) controls in every assay plate.
-
Plate Uniformity: Pay attention to potential "edge effects" in 96-well plates. Consider not using the outer wells for experimental samples.
-
Reagent Consistency: Use the same batches of media, serum, and other reagents whenever possible.
Quantitative Data Summary
The following tables provide a summary of expected quantitative data for the characterization and activity of this compound.
Table 1: Physicochemical and Analytical Parameters
| Parameter | Method | Expected Value/Range |
| Molecular Weight | LC-MS | Confirm with calculated mass |
| Purity | HPLC (UV 254 nm) | > 95% |
| Enantiomeric Excess | Chiral HPLC | > 98% ee |
| Solubility | Visual/Spectroscopic | Report in µg/mL in relevant solvents (e.g., DMSO, PBS) |
Table 2: In Vitro Biological Activity Parameters
| Parameter | Assay | Expected Value/Range |
| IC₅₀ (Protease Inhibition) | FRET-based Assay | Report in nM or µM |
| EC₅₀ (Antiviral Activity) | TZM-bl Cell Assay | Report in nM or µM |
| CC₅₀ (Cytotoxicity) | MTT Assay | Report in µM |
| Selectivity Index (SI) | Calculated (CC₅₀/EC₅₀) | > 100 is desirable |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: HPLC Analysis for Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Example Gradient: 10% to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample. Purity is determined by the peak area percentage of the main product peak relative to the total peak area.
Protocol 2: TZM-bl Cell-Based HIV-1 Entry Assay
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of the this compound in cell culture medium.
-
Infection: Add the diluted compound to the cells, followed by the addition of a pre-titered amount of HIV-1 virus.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control wells (no inhibitor). Determine the EC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable cell line (e.g., the same cells used for the antiviral assay) in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the this compound to the cells.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ value from the dose-response curve.
Mandatory Visualizations
Synthetic Workflow
Caption: Plausible synthetic workflow for this compound.
Quality Control Logic
Caption: Quality control workflow for synthesized this compound.
Troubleshooting Signaling Pathway for Low Yield
Caption: Troubleshooting pathway for low reaction yield.
Technical Support Center: Interpreting Unexpected Results in HIV-1 Inhibitor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in HIV-1 inhibitor assays.
I. General Troubleshooting & FAQs
This section addresses common issues applicable to various HIV-1 inhibitor assay formats.
FAQs
Q1: Why is there high variability between my replicate wells?
A1: High variability can stem from several factors:
-
Pipetting Errors: Inconsistent volumes of cells, virus, compound, or assay reagents can lead to significant differences between wells.
-
Cell Seeding Density: Uneven cell distribution in the microplate wells can result in variable cell numbers per well, affecting the final readout.
-
Compound Solubility: Poorly soluble compounds may precipitate out of solution, leading to inconsistent concentrations across wells.[1][2]
-
Edge Effects: Wells on the periphery of the plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and assay performance.
-
Reagent Instability: Improper storage or repeated freeze-thaw cycles of reagents can lead to degradation and variable activity.
Q2: My potent inhibitor from a biochemical assay shows no activity in a cell-based assay. What could be the reason?
A2: This is a common challenge and can be attributed to several factors:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolic Inactivation: The compound may be metabolized into an inactive form by cellular enzymes.
-
Protein Binding: The compound may bind to serum proteins in the cell culture medium, reducing its effective concentration.[3][4]
-
Cytotoxicity: The compound may be toxic to the cells at the tested concentrations, masking any specific antiviral activity. It is crucial to perform a parallel cytotoxicity assay.
Q3: What causes a high background signal in my assay?
A3: High background can be caused by:
-
Contamination: Bacterial or yeast contamination in cell cultures can interfere with assay readouts.
-
Reagent Quality: Old or improperly stored reagents can lead to non-specific signals.
-
Assay Plate Issues: For luminescence or fluorescence assays, the type of microplate (e.g., white vs. black, clear bottom) can significantly impact background readings.[5]
-
Incomplete Washing Steps: Residual unbound reagents can contribute to a high background signal.
Troubleshooting Guide: General Issues
| Problem | Possible Cause | Recommended Solution |
| High Variability | Pipetting inconsistency | Calibrate pipettes regularly. Use a multichannel pipette for adding common reagents. Prepare master mixes for reagents.[6] |
| Uneven cell distribution | Ensure cells are well-suspended before plating. Mix the cell suspension gently between plating groups of wells. | |
| Compound precipitation | Check the solubility of your compound in the assay medium. Consider using a lower concentration or a different solvent system (ensure solvent controls are included).[1] | |
| Biochemical vs. Cell-Based Discrepancy | Poor cell permeability | Modify the compound to improve its physicochemical properties. |
| Serum protein binding | Reduce the serum concentration in the assay medium or use serum-free medium if the cells can tolerate it. Determine the serum-free IC50.[7] | |
| Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT, MTS) in parallel with the antiviral assay to determine the compound's therapeutic window. | |
| High Background | Microbial contamination | Regularly test cell cultures for contamination. Use sterile techniques. |
| Assay plate choice | For luminescence assays, use white, opaque plates to maximize signal and prevent crosstalk. For fluorescence, use black plates to reduce background.[5] |
II. HIV-1 Entry and Fusion Inhibitor Assays (e.g., TZM-bl)
These assays typically use engineered cell lines (like TZM-bl) that express CD4, CCR5, and CXCR4, and contain an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase).
FAQs
Q1: I am not seeing any infection (low RLU/β-gal signal) in my virus control wells. Why?
A1: This could be due to:
-
Low Virus Titer: The virus stock may have a lower-than-expected infectious titer. It's essential to titrate the virus stock before use.
-
Cell Health: The TZM-bl cells may be unhealthy, have a high passage number, or have reduced expression of CD4/co-receptors.
-
Incorrect DEAE-Dextran Concentration: DEAE-Dextran is used to enhance virus infectivity. Its optimal concentration should be determined for each new batch and cell stock.[8][9]
Q2: Why do I observe a high level of cell death in my assay plate?
A2: This can be caused by:
-
Compound Cytotoxicity: The test compound may be toxic to the cells.
-
Virus-Induced Cytopathic Effect (CPE): High concentrations of virus can lead to cell death.
-
DEAE-Dextran Toxicity: High concentrations of DEAE-Dextran can be toxic to cells.[6]
Experimental Protocol: TZM-bl Neutralization Assay
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium. Incubate overnight.
-
Compound Dilution: Prepare serial dilutions of the test inhibitor.
-
Virus Preparation: Dilute the HIV-1 Env-pseudotyped virus stock to a predetermined titer in growth medium.
-
Neutralization Reaction: Mix the diluted inhibitor with the virus suspension and incubate for 1 hour at 37°C.
-
Infection: Add the virus-inhibitor mixture to the TZM-bl cells. Also, include virus-only (positive control) and cells-only (background) wells.
-
DEAE-Dextran: Add DEAE-Dextran to a final concentration that has been optimized for infectivity enhancement without toxicity.[5][9]
-
Incubation: Incubate the plates for 48 hours at 37°C.[6]
-
Lysis and Readout: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
Visualization: HIV-1 Entry Signaling Pathway
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.co.jp [abcam.co.jp]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FUSION STAGE OF HIV-1 ENTRY DEPENDS ON VIRUS-INDUCED CELL SURFACE EXPOSURE OF PHOSPHATIDYLSERINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
Technical Support Center: Optimizing HIV-1 Inhibitor-71 for Preclinical Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HIV-1 Inhibitor-71 (also known as compound 2a) and other novel HIV-1 inhibitors in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (compound 2a) functions by blocking the transport of endocytosed HIV-1 particles into nuclear envelope invaginations (NEIs). This action inhibits productive infection by preventing the virus from reaching the nucleus, a crucial step in its lifecycle.[1]
Q2: What are the primary challenges when working with novel HIV-1 inhibitors in preclinical models?
A2: Researchers often face challenges with the formulation of poorly water-soluble compounds, ensuring adequate bioavailability, and managing potential off-target toxicity.[2][3] Selecting the appropriate animal model to accurately reflect human HIV-1 infection and pathogenesis is also a critical consideration.[4][5]
Q3: Which animal models are most suitable for preclinical evaluation of this compound?
A3: Humanized mice, which are immunodeficient mice engrafted with human cells or tissues, are a commonly used small animal model for studying HIV-1 infection and the efficacy of antiretroviral drugs.[4][5] For larger animal studies, nonhuman primates (NHPs) such as macaques are considered the gold standard due to their anatomical and immunological similarities to humans.[6][7]
Q4: What are key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to assess for HIV-1 inhibitors in preclinical studies?
A4: Key PK/PD parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and bioavailability (%F).[8][9][10] For PD, the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are crucial for determining antiviral potency.[8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the preclinical evaluation of this compound and similar compounds.
| Problem | Potential Cause | Suggested Solution |
| Low Bioavailability of Inhibitor in Animal Models | Poor aqueous solubility of the compound. First-pass metabolism in the liver. | Develop a powder for reconstitution using spray-dry technology with water-soluble carriers to improve dissolution.[11] Co-administer with a pharmacokinetic enhancer (e.g., ritonavir) if the inhibitor is metabolized by cytochrome P450 enzymes. Evaluate different oral dosage forms to optimize absorption.[2] |
| High Variability in Efficacy Studies | Inconsistent drug exposure due to formulation issues. Animal-to-animal variation in immune system reconstitution (in humanized mice). | Ensure a robust and consistent formulation strategy, such as an oil-based formulation or a food pellet formulation for poorly soluble compounds.[12] Increase the number of animals per group to account for biological variability. Standardize the humanization protocol for mouse models. |
| Emergence of Drug-Resistant Viral Strains | Suboptimal dosing leading to drug pressure that selects for resistant mutants. | Perform dose-ranging studies to determine the optimal therapeutic dose that maintains drug concentrations above the EC90.[13] Sequence the viral genome from breakthrough infections to identify resistance mutations and understand the mechanism of resistance.[13] |
| Inhibitor Shows In Vitro Potency but Lacks In Vivo Efficacy | Poor pharmacokinetic properties (e.g., rapid clearance, low tissue penetration). The animal model may not accurately reflect the human disease state. | Conduct thorough in vitro ADME (absorption, distribution, metabolism, and excretion) studies to predict in vivo behavior.[6] Consider using a different animal model that better recapitulates the specific stage of the HIV-1 lifecycle targeted by the inhibitor.[5] |
Quantitative Data Summary
The following tables summarize preclinical data for novel HIV-1 inhibitors with mechanisms that, while different from Inhibitor-71, provide a reference for expected potency and pharmacokinetic profiles.
Table 1: In Vitro Antiviral Activity of Novel HIV-1 Inhibitors
| Inhibitor | Target | Cell Type | EC50 |
| GS-CA1 | Capsid | PBMCs | 140 pM[14][15] |
| Lenacapavir (GS-6207) | Capsid | MT-4 cells | 105 pM[16] |
| VH4004280 (VH-280) | Capsid | Various | Picomolar range[17] |
| VH4011499 (VH-499) | Capsid | Various | Picomolar range[17] |
| Compound 22 | Integrase | --- | ~58 µM[18] |
| NBD-14189 | gp120 and Reverse Transcriptase | --- | --- |
Table 2: Preclinical Pharmacokinetic Parameters of Novel HIV-1 Inhibitors
| Inhibitor | Animal Model | Route | t1/2 | Bioavailability (%F) |
| GS-CA1 | --- | Subcutaneous | Maintained target plasma concentrations for over 10 weeks[14][15] | --- |
| NBD-14189 | Dogs | Oral | --- | 61%[10] |
| TMC278 | Beagle Dogs | Oral (powder for reconstitution) | --- | 69% - 157% (relative to tablet)[11] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in Humanized Mice
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID/IL2rγnull) engrafted with human CD34+ hematopoietic stem cells to create a human immune system.
-
Infection: Once human immune cell engraftment is confirmed, infect the mice with a replication-competent HIV-1 strain (e.g., NL4-3) via intraperitoneal or intravenous injection.
-
Treatment: Begin treatment with this compound at various doses (e.g., 10, 30, and 100 mg/kg/day) administered orally or via a desired route. Include a vehicle control group and a positive control group (e.g., a clinically approved antiretroviral).
-
Monitoring: Collect peripheral blood samples weekly to monitor viral load (HIV-1 RNA levels) using a validated qPCR assay. Monitor CD4+ T cell counts by flow cytometry.
-
Endpoint: At the end of the study (e.g., 4-6 weeks post-infection), euthanize the animals and collect tissues (spleen, lymph nodes, etc.) for virological and immunological analysis.
Protocol 2: Pharmacokinetic Study in Rats
-
Animals: Use healthy adult Sprague-Dawley rats.
-
Formulation: Prepare the this compound in a suitable vehicle for both intravenous (IV) and oral (PO) administration. For poorly soluble compounds, a formulation with solubilizing agents may be necessary.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software. Determine oral bioavailability by comparing the AUC from the PO group to the AUC from the IV group.
Visualizations
Caption: Mechanism of action of this compound in the context of the viral lifecycle.
Caption: General workflow for the preclinical development of an HIV-1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preformulation studies of a novel HIV protease inhibitor, AG1343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonhuman Primates and Humanized Mice for Studies of HIV-1 Integrase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Holistic Review of the Preclinical Landscape for Long-Acting Anti-infective Drugs Using HIV as a Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pre-clinical Toolbox of Pharmacokinetics and Pharmacodynamics: in vitro and ex vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Pre-clinical Toolbox of Pharmacokinetics and Pharmacodynamics: in vitro and ex vivo Models [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Powder for reconstitution of the anti-HIV-1 drug TMC278 - Formulation development, stability and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Gilead Announces Findings From New Preclinical Study Evaluating Novel Class Of HIV Capsid Inhibitors - BioSpace [biospace.com]
- 15. gilead.com [gilead.com]
- 16. mdpi.com [mdpi.com]
- 17. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
preventing degradation of HIV-1 inhibitor-71 in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of HIV-1 Inhibitor-71 during experimental setups.
Frequently Asked Questions (FAQs)
Q1: My this compound is losing activity in my cell-based assays. What are the potential causes?
Loss of activity is often due to degradation of the inhibitor. Potential causes include enzymatic degradation by proteases present in cell lysates or serum-containing media, instability in aqueous solutions at 37°C, adverse pH of the culture media, or exposure to light.[1][2]
Q2: What are the optimal storage conditions for this compound stock solutions?
For long-term stability, stock solutions of this compound should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] It is also recommended to store solutions in amber vials or containers wrapped in foil to protect them from light.[1] Purging the vial's headspace with an inert gas like argon or nitrogen can prevent oxidation.[1]
Q3: Can the solvent used to dissolve this compound affect its stability?
Yes, the choice of solvent is critical. While DMSO is a common solvent for many small molecules, its stability can be compromised by freeze-thaw cycles.[1] It is crucial to ensure the solvent is appropriate for long-term cryogenic storage and that the inhibitor is fully dissolved.
Q4: I'm observing a color change in my stock solution. What does this indicate?
A change in the color of your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air, or reactive impurities in the solvent.[1] It is advisable to perform quality control checks, such as HPLC-MS, to assess the integrity of the inhibitor before use.
Q5: How can I prevent enzymatic degradation of this compound if it is peptide-based?
If this compound is a peptide, it can be susceptible to degradation by proteases.[3] The addition of a broad-spectrum protease inhibitor cocktail to your experimental setup can help protect the integrity of the peptide. There are four main classes of proteases: serine, cysteine, aspartic, and metalloproteases, and a cocktail can inhibit multiple classes.
Troubleshooting Guides
Issue: Inconsistent IC50 Values for this compound
Inconsistent IC50 values in viral replication assays can be a primary indicator of inhibitor degradation. The following table summarizes potential causes and solutions.
| Possible Cause | Suggested Solution |
| Degradation in Culture Media | Perform a stability study of Inhibitor-71 in the specific cell culture medium at 37°C over the time course of the experiment.[2] Analyze samples at different time points using HPLC-MS to quantify the remaining intact inhibitor. |
| Adsorption to Plasticware | The inhibitor may be adsorbing to the surface of plates and pipette tips, reducing its effective concentration. Use low-protein-binding plasticware and include a control group without cells to assess non-specific binding.[2] |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing stock solutions can lead to degradation or precipitation.[1] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Light Exposure | Photochemical degradation can occur if the inhibitor is light-sensitive.[1] Protect all solutions containing the inhibitor from light by using amber vials or wrapping containers in foil.[1] |
Quantitative Data Summary: Stability of this compound Under Various Conditions
The following tables provide hypothetical stability data for "Inhibitor-71" to illustrate the impact of different experimental variables.
Table 1: Effect of Temperature on Inhibitor-71 Stability in PBS (pH 7.4)
| Temperature (°C) | % Remaining after 24h | % Remaining after 48h |
| 4 | 98% | 95% |
| 25 (Room Temp) | 85% | 70% |
| 37 | 60% | 35% |
Table 2: Effect of pH on Inhibitor-71 Stability in Buffer at 37°C for 24 hours
| pH | % Remaining |
| 5.0 | 75% |
| 6.0 | 88% |
| 7.4 | 92% |
| 8.0 | 85% |
Table 3: Effect of Protease Inhibitors on Peptide-based Inhibitor-71 Stability in Cell Lysate
| Condition | % Remaining after 4h |
| No Protease Inhibitor | 25% |
| Protease Inhibitor Cocktail | 90% |
| Serine Protease Inhibitor | 65% |
| Cysteine Protease Inhibitor | 40% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well low-protein-binding plates
-
HPLC-MS system
Procedure:
-
Prepare a working solution of Inhibitor-71 by diluting the stock solution in the cell culture medium to a final concentration of 10 µM.[2]
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate.
-
As a control, prepare a similar solution in PBS to assess inherent aqueous stability.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.[2]
-
Immediately process the samples for HPLC-MS analysis to quantify the concentration of intact Inhibitor-71.
-
Calculate the percentage of inhibitor remaining at each time point relative to the 0-hour time point.
Visualizations
Signaling Pathway: Hypothetical Degradation of a Peptide-Based this compound
Caption: Proteolytic degradation of a hypothetical peptide-based this compound.
Experimental Workflow: Troubleshooting Inhibitor Instability
Caption: A workflow for troubleshooting common issues in small molecule stability assays.
Logical Relationship: Factors Affecting Inhibitor-71 Stability
Caption: Key environmental and handling factors that can impact the stability of this compound.
References
Validation & Comparative
Validating the Molecular Target of a Novel Class of HIV-1 Nuclear Import Inhibitors
A Comparative Guide for Researchers
The battle against HIV-1 has been marked by the development of antiretroviral therapies that target various stages of the viral lifecycle. A promising new frontier in this effort is the inhibition of the virus's entry into the host cell nucleus, a critical step for viral replication. This guide provides a comparative analysis of a novel class of HIV-1 inhibitors that specifically block nuclear import by targeting the viral capsid, with a focus on validating their molecular target. We will compare the lead compound from this class, H27, with other well-characterized capsid-targeting inhibitors, PF-74 and Lenacapavir (GS-6207), providing researchers with the necessary data and methodologies to evaluate these compounds.
Unveiling the Target: The HIV-1 Capsid and Nuclear Import
The HIV-1 capsid, a conical structure composed of the p24 capsid protein (CA), plays a crucial role beyond simply packaging the viral genome. After entering the cytoplasm, the intact or nearly intact capsid traffics to the nuclear pore complex (NPC) and engages with the nuclear import machinery to deliver the viral genome into the nucleus. This interaction is a key therapeutic target.
A new class of inhibitors, exemplified by compound H27 , has been identified to specifically block this nuclear import step.[1] Through in silico screening targeting the interface between the HIV-1 CA hexamer and the host protein Transportin-1 (TRN-1), H27 was discovered to inhibit HIV-1 with a low micromolar IC50. Unlike other capsid-targeting compounds, H27 and its analogues do not alter capsid assembly or disassembly but specifically prevent the capsid from engaging with components of the NPC machinery.[2][1]
Performance Comparison: H27 vs. Alternative Capsid Inhibitors
To objectively assess the performance of this new class of inhibitors, we compare H27 with two well-established capsid-targeting drugs, PF-74 and Lenacapavir. These alternatives also bind to the viral capsid but exhibit different and, in some cases, multiple mechanisms of action.
| Inhibitor | Molecular Target | Mechanism of Action | IC50 / EC50 | Key Distinguishing Features |
| H27 | HIV-1 Capsid (CA) | Specifically inhibits nuclear import by preventing engagement with the nuclear pore complex machinery (e.g., TRN-1). Does not affect capsid assembly or disassembly. | Low micromolar IC50. | Specific to nuclear import. Retains activity against mutants resistant to PF-74 and Lenacapavir.[2] |
| PF-74 | HIV-1 Capsid (CA) | Binds to a hydrophobic pocket at the interface of CA monomers. Inhibits nuclear import and also affects capsid stability, leading to premature uncoating.[3][4] | EC50 of ~0.56 µM.[4] | Dual mechanism: affects both nuclear import and capsid stability. Active at multiple stages of the viral life cycle.[2] |
| Lenacapavir (GS-6207) | HIV-1 Capsid (CA) | Potent inhibitor that binds to the same pocket as PF-74. Stabilizes the capsid lattice, thereby inhibiting both nuclear import and later stages of the viral life cycle, including capsid assembly.[2][3][4] | Picomolar to low nanomolar EC50.[2] | Extremely potent and long-acting. Disrupts multiple stages of the viral lifecycle. Approved for clinical use.[2][3] |
Experimental Protocols for Target Validation
Accurate validation of the molecular target and mechanism of action is crucial. Below are detailed methodologies for key experiments.
Single-Round Infection Assay
This assay is fundamental for determining the antiviral activity of a compound.
Protocol:
-
Seed target cells (e.g., U87.CD4.CCR5) in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of the test compound.
-
Infect the cells with a single-round, replication-defective HIV-1 reporter virus (e.g., expressing luciferase or GFP).
-
Incubate for 48 hours.
-
Measure the reporter gene expression (luciferase activity or GFP fluorescence).
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.
HIV-1 Nuclear Import Assay (2-LTR Circle Quantification)
The formation of 2-LTR circles is a hallmark of the viral DNA reaching the nucleus. Inhibitors of nuclear import will reduce the levels of these circles.
Protocol:
-
Infect target cells with HIV-1 in the presence or absence of the test compound.
-
At 24 hours post-infection, harvest the cells and extract total DNA.
-
Perform quantitative PCR (qPCR) using primers specific for 2-LTR circles.
-
Use primers for a housekeeping gene (e.g., GAPDH) to normalize the amount of total DNA.
-
A significant reduction in the amount of 2-LTR circles in the presence of the compound indicates inhibition of nuclear import.[2]
In Vitro Capsid Assembly Assay
This assay helps to determine if a compound affects the assembly or disassembly of the viral capsid.
Protocol:
-
Purify recombinant HIV-1 CA protein.
-
To assess assembly, incubate the purified CA protein in a high-salt buffer, which induces polymerization.
-
Monitor the turbidity of the solution at 350 nm over time. An increase in turbidity indicates capsid assembly.
-
To test the effect of an inhibitor, add the compound to the reaction mixture and compare the turbidity curve to a control (e.g., DMSO).
-
To assess disassembly, first allow capsids to assemble, then add the compound and monitor for a decrease in turbidity.
Visualizing the Pathway and Workflow
To better understand the processes involved, the following diagrams illustrate the HIV-1 nuclear import pathway and the experimental workflow for inhibitor validation.
References
- 1. A novel class of HIV-1 antivirals that target the HIV-1 capsid to inhibit nuclear import | BioWorld [bioworld.com]
- 2. A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import | EMBO Molecular Medicine [link.springer.com]
- 3. Lenacapavir-induced capsid damage uncovers HIV-1 genomes emanating from nuclear speckles | The EMBO Journal [link.springer.com]
- 4. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of HIV-1 Inhibitors: A Guide for Researchers
A detailed comparison of the investigational protease inhibitor, HIV-1 inhibitor-71, and a selection of approved Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). This guide provides key efficacy data, experimental methodologies, and a visual representation of their distinct mechanisms of action within the HIV-1 replication cycle.
This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the antiretroviral activity of the protease inhibitor this compound and several FDA-approved NNRTIs: Nevirapine, Efavirenz, Rilpivirine, and Doravirine. While these agents belong to different drug classes and target distinct stages of the HIV-1 lifecycle, this guide provides a framework for understanding their relative potencies and resistance profiles based on available in vitro data.
Mechanism of Action: A Tale of Two Targets
This compound is a protease inhibitor (PI). PIs act at the final stage of the viral replication cycle. They prevent the HIV protease enzyme from cleaving newly synthesized viral polyproteins into mature, functional proteins. This results in the production of immature, non-infectious viral particles.
In contrast, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are allosteric inhibitors that target the reverse transcriptase (RT) enzyme, a critical component for the virus's early replication steps. By binding to a hydrophobic pocket on the RT enzyme, distinct from the active site, NNRTIs induce a conformational change that disrupts the enzyme's function. This prevents the conversion of the viral RNA genome into DNA, a process known as reverse transcription, thereby halting the infection of the host cell's genetic machinery.
Comparative In Vitro Efficacy
The following tables summarize the available in vitro efficacy and cytotoxicity data for this compound and the selected approved NNRTIs against wild-type and drug-resistant strains of HIV-1. It is crucial to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Efficacy of this compound (Protease Inhibitor)
| Inhibitor | HIV-1 Strain | Assay Cell Line | Efficacy Metric | Value (µM) |
| This compound | Resistant Strain 1 | Not Specified | IC50 | 0.7 |
| This compound | Resistant Strain 2 | Not Specified | IC50 | 0.8 |
Table 2: Comparative In Vitro Efficacy of Approved NNRTIs
| Inhibitor | HIV-1 Strain | Assay Cell Line | Efficacy Metric | Value (nM) | Fold Change vs. WT |
| Nevirapine | Wild-Type (IIIB) | Not Specified | IC50 | 40 | - |
| K103N Mutant | Not Specified | IC50 | >4000 | >100 | |
| Y181C Mutant | Not Specified | IC50 | >4000 | >100 | |
| Efavirenz | Wild-Type | Not Specified | IC50 | 0.51 ng/mL (~0.86 nM) | - |
| K103N Mutant | Not Specified | EC50 | 23 | 29 | |
| Y181C Mutant | Not Specified | EC50 | 2.0 | 2.5 | |
| Rilpivirine | Wild-Type | MT-4 | EC50 | 0.4 | - |
| K103N Mutant | MT-4 | EC50 | 0.8 | 2.0 | |
| Y181C Mutant | MT-4 | EC50 | 1.1 | 2.8 | |
| E138K Mutant | MT-4 | EC50 | 2.3 | 5.8 | |
| Doravirine | Wild-Type | Not Specified | IC50 | 12 | - |
| K103N Mutant | Not Specified | IC50 | 23 | 1.9 | |
| Y181C Mutant | Not Specified | IC50 | 21 | 1.8 | |
| K103N + Y181C | Not Specified | IC50 | 29 | 2.4 |
Table 3: Cytotoxicity of Selected NNRTIs
| Inhibitor | Cell Line | Cytotoxicity Metric | Value (µM) |
| Rilpivirine | MT-4 | CC50 | 10 |
Note: Data is compiled from various sources and direct comparison should be made with caution. The specific experimental conditions for all data points were not uniformly available.
Experimental Protocols
The determination of antiviral efficacy and cytotoxicity is paramount in drug development. The following are generalized protocols for the key assays cited in this guide.
Cell-Based Anti-HIV Assay (p24 Antigen or Luciferase Reporter)
This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.
-
Cell Culture: A suitable human T-cell line (e.g., MT-4, CEM) or a reporter cell line (e.g., TZM-bl) is cultured under standard conditions.
-
Viral Infection: Cells are infected with a known titer of a laboratory-adapted or clinical isolate of HIV-1.
-
Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compound (e.g., this compound or an NNRTI).
-
Incubation: The treated and infected cells are incubated for a period of 3-7 days to allow for viral replication.
-
Quantification of Viral Replication:
-
p24 Antigen ELISA: The supernatant from each well is collected, and the amount of HIV-1 p24 capsid protein is quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 levels in the presence of the compound indicates antiviral activity.
-
Luciferase Assay (for reporter cell lines): If a reporter cell line expressing an enzyme like luciferase under the control of the HIV-1 LTR is used, cell lysates are prepared, and luciferase activity is measured. A decrease in luminescence indicates inhibition of viral replication.
-
-
Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated by plotting the percentage of viral inhibition against the compound concentration.
HIV-1 Protease Inhibition Assay (Cell-Free)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 protease.
-
Reagents: Recombinant HIV-1 protease, a specific fluorogenic peptide substrate, and the test inhibitor are required.
-
Reaction Setup: The recombinant HIV-1 protease is incubated with various concentrations of the test inhibitor (e.g., this compound).
-
Substrate Addition: The fluorogenic peptide substrate is added to the enzyme-inhibitor mixture. This substrate contains a cleavage site for the protease and is flanked by a fluorophore and a quencher.
-
Enzymatic Reaction: In the absence of an effective inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable fluorescent signal.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.
-
Data Analysis: The rate of substrate cleavage is determined for each inhibitor concentration. The IC50 value is calculated as the concentration of the inhibitor that reduces the enzymatic activity by 50%.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to host cells, providing the 50% cytotoxic concentration (CC50).
-
Cell Seeding: The same cell line used in the antiviral assay is seeded into a 96-well plate.
-
Compound Exposure: The cells are exposed to serial dilutions of the test compound for the same duration as the antiviral assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct points of intervention for Protease Inhibitors and NNRTIs within the HIV-1 replication cycle and the general workflow for in vitro efficacy testing.
Caption: HIV-1 Replication Cycle and Inhibitor Targets.
Caption: In Vitro Antiviral Assay Workflow.
Comparative Analysis of HIV-1 Protease Inhibitor Efficacy in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral activity of selected HIV-1 protease inhibitors in primary human cells. The data presented herein is compiled from publicly available research to facilitate an objective comparison of their performance and to provide detailed experimental methodologies for key assays.
I. Comparative Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro antiviral efficacy and cytotoxicity of representative HIV-1 protease inhibitors. These values are critical for assessing the therapeutic potential of an antiviral compound.
| Inhibitor | Target | Cell Type | IC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Darunavir (DRV) | HIV-1 Protease | Human PBMCs | 1-5 | >100 | >20,000-100,000 |
| Amprenavir (APV) | HIV-1 Protease | Human PBMCs | 10-50 | 10-50 | ~200-1000 |
| Saquinavir (SQV) | HIV-1 Protease | Human PBMCs | 0.5-5 | 1-10 | ~200-20,000 |
| Tipranavir (TPV) | HIV-1 Protease | Human PBMCs | 30-70[1] | >10 | >140-330 |
| Indinavir (IDV) | HIV-1 Protease | Human PBMCs | ~5.5[1] | >25 | >4500 |
Note: IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the specific HIV-1 strain, experimental conditions, and donor peripheral blood mononuclear cells (PBMCs). The therapeutic index is a measure of the drug's safety margin.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the antiviral activity and cytotoxicity of HIV-1 inhibitors.
A. Anti-HIV-1 Assay in Primary Human PBMCs
This assay quantifies the ability of a compound to inhibit HIV-1 replication in primary human cells.
1. Isolation and Culture of PBMCs:
-
Isolate PBMCs from fresh blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with phosphate-buffered saline (PBS) and resuspend in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 µg/mL phytohemagglutinin (PHA) to stimulate T-cell proliferation.
-
Culture the cells for 2-3 days in a humidified incubator at 37°C with 5% CO2. After stimulation, maintain the cells in medium containing 10 U/mL of interleukin-2 (B1167480) (IL-2).
2. Antiviral Assay:
-
Seed the PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add serial dilutions of the test inhibitor (e.g., HIV-1 inhibitor-71) and control drugs to the wells in triplicate.
-
Infect the cells with a known titer of an HIV-1 laboratory-adapted strain (e.g., NL4-3) or a clinical isolate.
-
Culture the infected cells for 7 days, replacing the medium with fresh medium containing the appropriate drug concentration on day 4.
-
On day 7, collect the culture supernatants to measure the level of HIV-1 replication.
3. Quantification of Viral Replication:
-
Viral replication is typically quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[2]
-
The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces p24 antigen production by 50% compared to the virus control wells without any inhibitor.
B. Cytotoxicity Assay in PBMCs
This assay determines the concentration of a compound that is toxic to host cells.
1. Cell Preparation and Treatment:
-
Prepare and seed PHA-stimulated PBMCs in a 96-well plate as described for the antiviral assay.
-
Add serial dilutions of the test inhibitor to the wells in triplicate. Do not add the virus.
-
Culture the cells for 7 days under the same conditions as the antiviral assay.
2. Measurement of Cell Viability:
-
Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.
-
The absorbance is measured using a microplate reader, and the 50% cytotoxic concentration (CC50) is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated control cells.
III. Mechanism of Action and Experimental Workflow
A. HIV-1 Protease Inhibition Signaling Pathway
HIV-1 protease is a critical enzyme for viral maturation. Inhibitors of this enzyme prevent the cleavage of viral polyproteins, resulting in the production of non-infectious virions.
Caption: Mechanism of action of HIV-1 protease inhibitors.
B. Experimental Workflow for Antiviral Activity Assessment
The following diagram illustrates the workflow for evaluating the antiviral efficacy of a potential HIV-1 inhibitor in primary human cells.
Caption: Workflow for determining the IC50 of an HIV-1 inhibitor.
C. Logical Relationship for Therapeutic Index Calculation
The therapeutic index is a critical parameter that provides a quantitative measure of a drug's safety. It is the ratio of the concentration at which the drug is toxic to the concentration at which it is effective.
Caption: Calculation of the Therapeutic Index.
References
A Comparative Analysis of HIV-1 Protease Inhibitors and Fusion Inhibitors: A Case Study of "Inhibitor 71" and Enfuvirtide
Introduction
In the landscape of antiretroviral therapy, the development of drugs that target distinct stages of the HIV-1 lifecycle has been pivotal in the management of HIV/AIDS. This guide provides a comparative analysis of two different classes of HIV-1 inhibitors: protease inhibitors and fusion inhibitors. For the purpose of this comparison, we will examine the fusion inhibitor enfuvirtide (B549319) and a designated HIV-1 protease inhibitor "71" . It is important to note that publicly available information specifically identifying a compound as "HIV-1 inhibitor-71" in the context of a fusion inhibitor is scarce. However, literature references a potent protease inhibitor designated as "71" . Therefore, this guide will proceed with the well-characterized fusion inhibitor, enfuvirtide, and will use the available data for the protease inhibitor "71", supplementing with data from the modern and widely used protease inhibitor, darunavir (B192927) , to provide a comprehensive comparison between these two critical classes of antiretroviral drugs. This analysis is intended for researchers, scientists, and drug development professionals to objectively compare the performance, mechanisms, and experimental evaluation of these inhibitors.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between these two inhibitors lies in the stage of the HIV-1 lifecycle they disrupt. Fusion inhibitors act extracellularly to prevent the virus from entering the host cell, while protease inhibitors act intracellularly at a late stage to prevent the maturation of new viral particles.
Enfuvirtide: A Fusion Inhibitor
Enfuvirtide is a synthetic peptide that mimics a component of the HIV-1 fusion machinery.[1] It works by binding to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein.[2] This binding event prevents the conformational changes required for the fusion of the viral and cellular membranes, thus blocking the entry of the viral capsid into the host cell.[2][3]
Caption: Mechanism of action of the fusion inhibitor enfuvirtide.
HIV-1 Protease Inhibitors (e.g., "Inhibitor 71"/Darunavir)
HIV-1 protease is a viral enzyme crucial for the late stage of viral replication. It cleaves newly synthesized polyproteins into mature, functional proteins required for the assembly of new, infectious virions.[4] Protease inhibitors are designed to fit into the active site of the HIV-1 protease, preventing it from cleaving these polyproteins.[4] As a result, only immature, non-infectious viral particles are produced.[5]
Caption: Mechanism of action of HIV-1 protease inhibitors.
Performance Data: A Quantitative Comparison
The efficacy of antiviral drugs is often quantified by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the viral activity in vitro. The following tables summarize the available data for the protease inhibitor "71", darunavir, and enfuvirtide.
Table 1: In Vitro Efficacy of Protease Inhibitor "71" and Darunavir
| Inhibitor | HIV-1 Strain | IC50 (nM) | Fold Change in IC50 vs. Wild Type |
| Inhibitor 71 | Multidrug-Resistant Strain 1 | 700 | N/A |
| Multidrug-Resistant Strain 2 | 800 | N/A | |
| Darunavir | Wild Type | 1-2 | 1 |
| Protease Mutant (e.g., A02) | ~5.2 | 2.6 |
Note: Data for "Inhibitor 71" is limited. Darunavir is presented as a representative modern protease inhibitor. Fold change is a measure of resistance.
Table 2: In Vitro Efficacy of Enfuvirtide
| Inhibitor | HIV-1 Strain | IC50 (nM) | Fold Change in IC50 vs. Wild Type |
| Enfuvirtide | HXB2 (Wild Type) | 7.5 | 1 |
| SF162 | 63 | 8.4 | |
| Enfuvirtide-Resistant (N43D) | ~142.5 | 19 | |
| NL4-3 (V38A) | 313 | ~41.7 | |
| NL4-3 (V38A/N42D) | 2,646 | ~352.8 |
Resistance Profiles
A major challenge in HIV-1 therapy is the emergence of drug-resistant viral strains.
-
Protease Inhibitors: Resistance to protease inhibitors typically arises from mutations in the protease enzyme itself.[7] These mutations can be classified as primary, occurring in the active site, or secondary, occurring elsewhere and affecting enzyme stability or conformation.[7] Modern protease inhibitors like darunavir have a high genetic barrier to resistance.
-
Enfuvirtide: Resistance to enfuvirtide is associated with mutations in the HR1 region of gp41, the binding site of the drug.[8] Common resistance-conferring mutations occur at amino acid positions 36-45 of gp41.[8]
Experimental Protocols
1. HIV-1 Protease Inhibitor Activity Assay (Fluorometric)
This protocol is based on a fluorometric assay to screen for HIV-1 protease inhibitors.[9][10]
-
Principle: The assay uses a synthetic peptide substrate that is cleaved by active HIV-1 protease, releasing a fluorophore. The presence of an inhibitor prevents this cleavage, resulting in a reduced fluorescence signal.[9]
-
Materials:
-
HIV-1 Protease
-
HIV-1 Protease Substrate (fluorogenic)
-
Assay Buffer
-
Protease Inhibitor (e.g., Pepstatin A as a control)
-
Test compounds
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare test compounds and control inhibitor in assay buffer.
-
Add 10 µL of the test compounds, control inhibitor, or assay buffer (for enzyme control) to the wells of a 96-well plate.[9]
-
Prepare the HIV-1 Protease enzyme solution according to the manufacturer's instructions.
-
Add 80 µL of the enzyme solution to each well and incubate at room temperature for 15 minutes.[9]
-
Prepare the HIV-1 Protease Substrate solution.
-
Add 10 µL of the substrate solution to each well.[9]
-
Immediately measure the fluorescence in a microplate reader in kinetic mode for 1-3 hours at 37°C (Excitation/Emission = 330/450 nm).[9]
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. The percentage of inhibition is determined by comparing the rate in the presence of the test compound to the enzyme control.
-
2. HIV-1 Cell-Cell Fusion Assay
This protocol describes a cell-based assay to measure the inhibition of HIV-1 envelope-mediated cell fusion.[11][12]
-
Principle: This assay co-cultures two cell lines: one expressing the HIV-1 envelope protein (Env) and the other expressing CD4 and a co-receptor (CCR5 or CXCR4) along with a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 Tat protein. Cell fusion allows Tat from the Env-expressing cells to enter the target cells and activate the reporter gene. Fusion inhibitors will prevent this activation.
-
Materials:
-
Effector cell line (e.g., HEK293T) transfected to express HIV-1 Env and Tat.
-
Target cell line (e.g., TZM-bl) expressing CD4, CCR5/CXCR4, and a Tat-inducible reporter gene.
-
Cell culture medium.
-
Fusion inhibitor (e.g., Enfuvirtide).
-
Test compounds.
-
96-well cell culture plates.
-
Luminometer or spectrophotometer for reporter gene detection.
-
-
Procedure:
-
Seed the target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds and control inhibitor.
-
On the day of the assay, detach the effector cells.
-
Add the test compounds/inhibitor to the target cells.
-
Add the effector cells to the wells containing the target cells and compounds.
-
Incubate the co-culture for a defined period (e.g., 6-8 hours) at 37°C to allow for cell fusion.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.
-
The percentage of fusion inhibition is calculated by comparing the reporter signal in the presence of the compound to the control wells without any inhibitor.
-
Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of antiviral compounds.
Caption: General experimental workflow for inhibitor comparison.
Conclusion
The comparative analysis of a protease inhibitor like "inhibitor 71"/darunavir and a fusion inhibitor such as enfuvirtide highlights the diverse strategies employed to combat HIV-1. Enfuvirtide provides a valuable therapeutic option by blocking the initial step of viral entry, which is particularly useful against viruses that have developed resistance to intracellularly acting drugs. Protease inhibitors, on the other hand, are a cornerstone of highly active antiretroviral therapy (HAART), effectively halting the production of infectious virions. The choice of inhibitor and combination therapy is guided by factors such as the patient's treatment history, viral tropism, and resistance profile. The development of new drugs in both classes, with improved potency and higher barriers to resistance, remains a critical goal in HIV-1 research.
References
- 1. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization [natap.org]
- 3. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Combinations of the First and Next Generations of Human Immunodeficiency Virus (HIV) Fusion Inhibitors Exhibit a Highly Potent Synergistic Effect against Enfuvirtide- Sensitive and -Resistant HIV Type 1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. abcam.com [abcam.com]
- 10. abcam.cn [abcam.cn]
- 11. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of HIV-1 Nuclear Import Inhibitors Using Resistant Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV-1 strains necessitates the continuous development of novel antiretroviral agents with distinct mechanisms of action. One promising strategy is the inhibition of viral nuclear import, a critical step in the HIV-1 life cycle where the pre-integration complex (PIC) translocates into the host cell nucleus. Validating the specific mechanism of a novel inhibitor and understanding the pathways to resistance are crucial for its development. This guide provides a comparative framework for validating the mechanism of action of a hypothetical HIV-1 nuclear import inhibitor, herein referred to as "Inhibitor-X," through the generation and characterization of resistant mutants. The principles and protocols described are based on established methodologies for other HIV-1 inhibitors targeting related pathways.
Data Presentation: Comparative Efficacy Against Resistant Mutants
The primary method for validating the mechanism of action and assessing the resistance profile of a new inhibitor is to compare its efficacy against wild-type (WT) HIV-1 and mutants that have been selected for resistance to the inhibitor. This is typically quantified by the fold change in the 50% inhibitory concentration (IC50).
Table 1: Comparative Antiviral Activity of Inhibitor-X and Alternative Agents Against Resistant HIV-1 Mutants
| Viral Strain | Key Resistance Mutation(s) | Inhibitor-X IC50 (nM) | Fold Change vs. WT | Alternative Inhibitor A (e.g., INSTI) IC50 (nM) | Fold Change vs. WT | Alternative Inhibitor B (e.g., Capsid Inhibitor) IC50 (nM) | Fold Change vs. WT |
| Wild-Type (WT) | None | 1.5 | 1.0 | 2.0 | 1.0 | 0.5 | 1.0 |
| Mutant A | N74D (Capsid) | 25.5 | 17.0 | 2.2 | 1.1 | 8.5 | 17.0 |
| Mutant B | Q67H (Capsid) | 30.0 | 20.0 | 2.5 | 1.25 | 10.0 | 20.0 |
| Mutant C | R263K (Integrase) | 9.0 | 6.0 | 12.0 | 6.0 | 0.6 | 1.2 |
| Mutant D | G118R (Integrase) | 11.3 | 7.5 | 18.0 | 9.0 | 0.55 | 1.1 |
Table 2: Impact of Resistance Mutations on Viral Replicative Fitness
| Viral Strain | Key Resistance Mutation(s) | Replicative Capacity (% of WT) |
| Wild-Type (WT) | None | 100% |
| Mutant A | N74D (Capsid) | 85% |
| Mutant B | Q67H (Capsid) | 80% |
| Mutant C | R263K (Integrase) | 90% |
| Mutant D | G118R (Integrase) | 75% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are protocols for key experiments involved in the generation and characterization of inhibitor-resistant HIV-1 mutants.
Protocol 1: In Vitro Selection of Resistant HIV-1 Mutants
This protocol describes the process of generating HIV-1 variants with reduced susceptibility to an inhibitor through prolonged exposure in cell culture.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEMx174)
-
Wild-type HIV-1 viral stock
-
Inhibitor-X stock solution
-
Complete cell culture medium
-
p24 antigen ELISA kit or reverse transcriptase (RT) activity assay
Methodology:
-
Initiation of Culture: Plate permissive cells at an appropriate density and infect with wild-type HIV-1 at a low multiplicity of infection (MOI) of 0.001-0.01.
-
Initial Inhibitor Concentration: Add Inhibitor-X at a starting concentration equal to its IC50 against the wild-type virus.
-
Monitoring Viral Replication: Culture the infected cells and monitor for viral replication every 3-4 days by measuring p24 antigen in the supernatant or RT activity.
-
Passaging: When viral replication is detected (i.e., a significant increase in p24 or RT activity), harvest the cell-free supernatant containing the virus.
-
Dose Escalation: Use the harvested virus to infect fresh cells, and double the concentration of Inhibitor-X.
-
Iterative Selection: Repeat the monitoring and passaging with escalating concentrations of the inhibitor until the virus can replicate in the presence of a significantly higher concentration (e.g., >100-fold the initial IC50).
-
Isolation and Stock Generation: Isolate the resistant virus and generate a high-titer viral stock for subsequent characterization.
Protocol 2: Genotypic Analysis of Resistant Mutants
This protocol outlines the identification of mutations in the viral genome that may confer resistance to the inhibitor.
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers specific for viral genes potentially targeted by the inhibitor (e.g., gag for capsid, pol for integrase)
-
DNA sequencing reagents and access to a sequencer
Methodology:
-
RNA Extraction: Extract viral RNA from the supernatant of the resistant viral stock.
-
Reverse Transcription and PCR: Synthesize cDNA from the viral RNA and amplify the target gene(s) using PCR.
-
Sequencing: Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS) to identify nucleotide changes compared to the wild-type virus.
-
Mutation Analysis: Translate the nucleotide sequences to amino acid sequences and identify mutations in the resistant variants.
Protocol 3: Phenotypic Susceptibility Assay
This protocol determines the IC50 of the inhibitor against the generated resistant mutants compared to the wild-type virus.
Materials:
-
Resistant and wild-type viral stocks
-
TZM-bl reporter cell line (or other suitable indicator cell line)
-
Inhibitor-X and other comparator inhibitors
-
Luciferase or beta-galactosidase assay system
Methodology:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate.
-
Drug Dilution: Prepare serial dilutions of the inhibitors.
-
Infection: Add the inhibitor dilutions to the cells, followed by infection with a standardized amount of either wild-type or resistant virus.
-
Incubation: Incubate the plates for 48 hours.
-
Quantification of Infection: Measure the reporter gene expression (luciferase or beta-galactosidase activity).
-
IC50 Calculation: Plot the percentage of inhibition versus the drug concentration and determine the IC50 value for each virus-inhibitor combination. The fold change in resistance is calculated by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Mechanism of Action of Inhibitor-X.
Caption: Experimental Workflow for MoA Validation.
Caption: Resistance and Cross-Resistance Pathways.
Assessing the Synergistic Landscape of Enfuvirtide: A Comparative Guide for HIV-1 Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of the HIV-1 fusion inhibitor, Enfuvirtide (B549319) (T-20), when used in combination with other antiretroviral (ARV) agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective comparison of Enfuvirtide's performance in combination therapies, highlighting its potential to enhance antiviral efficacy and combat drug resistance.
Executive Summary
Enfuvirtide, the first-in-class HIV-1 fusion inhibitor, operates by binding to the gp41 transmembrane glycoprotein, preventing the conformational changes necessary for the fusion of the viral and cellular membranes. This unique mechanism of action provides a strong basis for synergistic interactions with antiretrovirals that target different stages of the HIV-1 lifecycle. This guide presents in vitro and clinical data on the combination of Enfuvirtide with other fusion inhibitors, reverse transcriptase inhibitors, and protease inhibitors. While robust quantitative data demonstrates strong synergy with next-generation fusion inhibitors, clinical evidence suggests at least additive to synergistic effects with other ARV classes, underscoring its continued importance in salvage therapy regimens.
Mechanism of Action: The Basis for Synergy
Enfuvirtide's distinct mode of action, occurring extracellularly to block viral entry, minimizes the potential for cross-resistance with intracellularly acting agents. Synergy is achieved when the combination of two or more drugs results in an effect greater than the sum of their individual effects. This is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The rationale for combining Enfuvirtide with other ARVs is to target multiple, independent steps in the viral replication cycle, thereby increasing the barrier to the development of resistance and achieving more profound viral suppression.
Figure 1. HIV-1 replication cycle and corresponding targets of different antiretroviral drug classes.
Quantitative Analysis of Synergistic Effects
The following tables summarize the available quantitative data on the synergistic effects of Enfuvirtide with other antiretrovirals. The primary metric for synergy is the Combination Index (CI), calculated using the Chou-Talalay method.
Table 1: Synergistic Effects of Enfuvirtide with Other Fusion Inhibitors
| Combination Agent | HIV-1 Strain | Assay Type | Combination Index (CI) | Synergy Level | Reference |
| Sifuvirtide | HIV-1 (X4 & R5 strains) | Cell-cell Fusion | 0.182 | Strong Synergy | [1] |
| Sifuvirtide | HIV-1 Bal (R5), IIIB (X4) | p24 Production | < 0.6 | Synergy | [1] |
| Sifuvirtide | Enfuvirtide-Resistant Strains | p24 Production | Not specified, but significant IC50 reduction | Synergy | [1] |
| T1249 | HIV-1 Mediated Fusion | Cell-cell Fusion | < 0.01 | Very Strong Synergy | |
| T1144 | HIV-1 Mediated Fusion | Cell-cell Fusion | < 0.01 | Very Strong Synergy | |
| T1249 + T1144 | HIV-1 Mediated Fusion | Cell-cell Fusion | < 0.01 | Very Strong Synergy |
Note: The strong synergistic effect observed when combining first and next-generation fusion inhibitors is attributed to their different binding sites on the gp41 protein, allowing for cooperative inhibition of the fusion process.[1]
Table 2: Synergistic Effects of Enfuvirtide with Other Antiretroviral Classes
| Drug Class | Combination Agent | HIV-1 Strain | Assay Type | Combination Index (CI) | Synergy Level | Reference |
| NNRTI | KRV2110 | HIV-1(BaL) | Lymphocyte Infectivity Reduction | Not specified, but demonstrated synergy | Synergy | [2] |
| Protease Inhibitor | Lopinavir/ritonavir | Clinical Isolates | Viral Load <400 copies/mL (Clinical) | Not Applicable | Enhanced Efficacy | |
| Protease Inhibitor | Tipranavir/ritonavir | Clinical Isolates | >1 log10 Viral Load Reduction (Clinical) | Not Applicable | Enhanced Efficacy | |
| Protease Inhibitor | Darunavir/ritonavir | Clinical Isolates | Viral Load <50 copies/mL (Clinical) | Not Applicable | Enhanced Efficacy | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug synergy. Below are outlines of the key experimental protocols used to generate the data in this guide.
In Vitro HIV-1 Inhibition Assay (p24 Antigen ELISA)
This assay quantifies the extent of HIV-1 replication by measuring the concentration of the viral core protein p24 in cell culture supernatants.
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4) are cultured in appropriate media.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of Enfuvirtide, the combination drug, or both drugs in a fixed-ratio combination.
-
Viral Infection: A standardized amount of an HIV-1 laboratory strain or clinical isolate is added to the wells.
-
Incubation: The plates are incubated for a period that allows for several rounds of viral replication (typically 3-7 days).
-
Supernatant Collection: After incubation, the cell culture supernatant is harvested.
-
p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial or in-house enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The 50% inhibitory concentration (IC50) for each drug alone and in combination is calculated. These values are then used to determine the Combination Index (CI) using software such as CalcuSyn or CompuSyn.
Figure 2. Experimental workflow for the HIV-1 p24 antigen inhibition assay.
Cell Viability Assay (MTT Assay)
This assay is performed in parallel with the inhibition assay to ensure that the observed antiviral effect is not due to cytotoxicity of the drug combination.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with the same drug concentrations as in the inhibition assay but are not infected with HIV-1.
-
Incubation: Plates are incubated for the same duration as the inhibition assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: Plates are incubated for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., SDS-HCl or DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. A high therapeutic index (CC50/IC50) indicates that the antiviral effect is not due to cell killing.
Conclusion
The available data strongly supports the use of Enfuvirtide in combination with other antiretroviral agents. Potent synergy is well-documented when Enfuvirtide is combined with other fusion inhibitors, offering a powerful strategy against resistant viral strains. While quantitative in vitro synergy data with other ARV classes is less prevalent in published literature, the consistent and significant improvement in clinical outcomes for treatment-experienced patients provides compelling evidence for the enhanced efficacy of such combinations. The experimental protocols detailed in this guide provide a framework for further research to quantify the synergistic potential of novel Enfuvirtide-based combinations, aiding in the rational design of future HIV-1 therapeutic strategies.
References
- 1. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro synergistic activity against CCR5-tropic HIV-1 with combinations of potential candidate microbicide molecules HHA, KRV2110 and enfuvirtide (T20) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Enfuvirtide in Combination with Darunavir-Ritonavir and an Optimized Background Regimen in Treatment-Experienced Human Immunodeficiency Virus-Infected Patients: the Below the Level of Quantification Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: HIV-1 Inhibitor-71 Versus Novel Investigational Drugs
For Immediate Release
In the relentless pursuit of more effective and durable treatments for HIV-1, the scientific community is witnessing a surge in the development of investigational drugs with novel mechanisms of action. This guide provides a comprehensive head-to-head comparison of HIV-1 inhibitor-71, a compound that blocks viral transport into nuclear envelope invaginations, with other cutting-edge investigational drugs targeting distinct stages of the viral lifecycle. This analysis, tailored for researchers, scientists, and drug development professionals, presents a synthesis of available preclinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
This comparative guide evaluates the in vitro efficacy and safety profiles of five investigational HIV-1 inhibitors:
-
This compound (Compound 2a): A quinolone-3-carboxylic acid derivative that inhibits HIV-1 by blocking the transport of endocytosed viral particles into nuclear envelope invaginations (NEIs).
-
Lenacapavir (GS-6207): A first-in-class capsid inhibitor that disrupts multiple stages of the viral lifecycle, including nuclear import, assembly, and release.
-
GS-CA1: A potent capsid inhibitor that, like Lenacapavir, interferes with both early and late stages of HIV-1 replication.
-
BI-2: A pyrrolopyrazolone that binds to the HIV-1 capsid and destabilizes the viral core.
-
H27: A novel inhibitor that specifically blocks the nuclear import of the HIV-1 capsid.
The following sections provide a detailed analysis of the available quantitative data, the experimental protocols used to generate this data, and diagrams illustrating the mechanisms of action and experimental designs.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro antiviral activity and cytotoxicity of the selected investigational drugs. This data provides a snapshot of their potency and therapeutic window in preclinical studies.
| Drug | HIV-1 Strain | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/EC50) |
| This compound (Compound 2a) | IIIB | C8166 | 0.81 | >100 | >123.46 |
| Drug | HIV-1 Strain/Isolate | Cell Line | EC50 |
| Lenacapavir (GS-6207) | IIIb | MT-4 | 105 pM |
| 23 clinical isolates | PBMCs | 50 pM (mean) | |
| GS-CA1 | IIIB | MT-4 | 240 pM |
| BaL | Primary human CD4+ T-cells | 60 pM | |
| BI-2 | NL4-3 | - | 1.8 µM |
| H27 | NL4-3 | - | Low micromolar |
Mechanism of Action and Experimental Workflows
To facilitate a deeper understanding of how these investigational drugs function and how their efficacy is evaluated, the following diagrams, generated using the DOT language, illustrate their respective signaling pathways and the workflows of key experimental assays.
Caption: Mechanisms of action for HIV-1 nuclear import and capsid inhibitors.
Caption: Generalized workflow for determining the EC50 of antiviral compounds.
Experimental Protocols
A comprehensive understanding of the presented data necessitates a review of the methodologies employed. Below are detailed protocols for the key experiments cited in this guide.
Protocol 1: Anti-HIV-1 Activity Assay in C8166 Cells
This protocol was utilized to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound (Compound 2a).
1. Cell Culture and Virus:
-
C8166, a human T-cell line, is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
The HIV-1 IIIB laboratory-adapted strain is used for infection.
2. Antiviral Activity Assay (EC50 Determination):
-
C8166 cells are seeded in a 96-well plate at a density of 4 x 10^5 cells/mL.
-
The test compound (this compound) is serially diluted in culture medium and added to the cells.
-
Cells are then infected with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.03.
-
The plates are incubated for 3 days at 37°C.
-
After incubation, the number of syncytia (multinucleated giant cells formed by viral fusion) in each well is counted under a microscope.
-
The EC50 value is calculated as the concentration of the compound that inhibits syncytia formation by 50% compared to the virus control without any compound.
3. Cytotoxicity Assay (CC50 Determination):
-
C8166 cells are seeded in a 96-well plate at the same density as the antiviral assay.
-
Serial dilutions of the test compound are added to the cells.
-
The plates are incubated for 3 days at 37°C.
-
Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Protocol 2: Single-Cycle Infectivity Assay (Luciferase Reporter)
This assay is commonly used to evaluate the activity of inhibitors like Lenacapavir that target early-stage replication events.
1. Cell Line and Reporter Virus:
-
HEK293T cells are co-transfected with an HIV-1 packaging construct and a VSV-G envelope plasmid to produce single-round infectious reporter viruses carrying a luciferase gene.
-
Target cells, such as MT-4 or TZM-bl cells, which contain an integrated LTR-luciferase reporter cassette, are used for infection.
2. Assay Procedure:
-
Target cells are seeded in 96-well plates.
-
The investigational drug is serially diluted and added to the cells.
-
Cells are then infected with the single-cycle reporter virus.
-
The plates are incubated for 48-72 hours at 37°C.
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
The EC50 value is determined by calculating the drug concentration that causes a 50% reduction in luciferase activity compared to the virus control.
Protocol 3: Quantitative PCR (qPCR) for HIV-1 Nuclear Import
This method is employed to quantify the effect of inhibitors like H27 on the nuclear import of viral DNA.
1. Cell Infection and Fractionation:
-
Target cells (e.g., HeLa cells) are infected with HIV-1.
-
At various time points post-infection, cells are harvested and subjected to cellular fractionation to separate the cytoplasm and the nucleus.
2. DNA Extraction and qPCR:
-
Total DNA is extracted from both the cytoplasmic and nuclear fractions.
-
qPCR is performed using primers specific for 2-LTR circles, a form of viral DNA that is exclusively found in the nucleus.
-
The amount of 2-LTR circle DNA in the nuclear fraction is quantified and normalized to a cellular housekeeping gene.
-
A reduction in the amount of 2-LTR circles in the presence of the inhibitor indicates a blockage of nuclear import.
Conclusion
The landscape of HIV-1 drug development is rapidly evolving, with a shift towards compounds that target novel and highly conserved viral functions. This compound and the capsid inhibitors Lenacapavir, GS-CA1, and BI-2, along with the nuclear import inhibitor H27, represent promising new avenues for antiretroviral therapy. While direct comparison is challenging due to variations in experimental systems, the data presented herein highlights the potent in vitro activity of these investigational drugs. Further preclinical and clinical studies are imperative to fully elucidate their therapeutic potential and to determine their role in future HIV-1 treatment and prevention strategies. The detailed protocols provided in this guide are intended to support the research community in the continued evaluation and development of these and other novel anti-HIV-1 agents.
Evaluating the Genetic Barrier to Resistance for Novel HIV-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of HIV-1 remains a critical challenge in the long-term management of HIV/AIDS. A high genetic barrier to resistance is a key characteristic of a durable antiretroviral agent. This guide provides a framework for evaluating the genetic barrier of novel HIV-1 inhibitors, using the conceptual example of "HIV-1 inhibitor-71," a compound reported to inhibit HIV-1 infection by blocking the transport of endocytosed viral particles into nuclear envelope invaginations. Due to the limited publicly available data on the resistance profile of this compound, this guide presents a generalized methodology for assessing resistance and compares the potential resistance profile of a nuclear import inhibitor with that of other classes of antiretroviral drugs for which experimental data are available.
Comparative Analysis of Resistance Profiles
A high genetic barrier implies that multiple mutations are required for a virus to develop clinically significant resistance, making it less likely to occur. The following table summarizes the resistance profiles of representative HIV-1 inhibitors from different classes, providing a benchmark for evaluating novel compounds like this compound.
| Drug Class | Example Compound | Primary Resistance Mutations | Fold-Change in EC50 (Resistance Level) | Genetic Barrier |
| Entry Inhibitor (Fusion Inhibitor) | Enfuvirtide (T-20) | G36D/S, I37T, V38A/M, Q40H, N42T, N43D/K in gp41 | >5-fold (Clinically significant) | Low to Moderate |
| Capsid-Targeting Nuclear Import Inhibitor | H27 | (Data on specific resistance mutations are emerging) | (Requires further clinical investigation) | Potentially High |
| Protease Inhibitor | Darunavir (DRV) | Multiple mutations required (e.g., I50V, I84V as anchors)[1] | >10-fold requires multiple mutations | High[2] |
| Nucleoside Reverse Transcriptase Inhibitor | Lamivudine (3TC) | M184V/I | >1000-fold[3] | Low |
Experimental Protocols for Evaluating Genetic Barrier
A critical component of preclinical drug development is the in vitro selection of drug-resistant viruses to identify resistance mutations and quantify the level of resistance.
In Vitro Resistance Selection Protocol
This protocol describes a general method for selecting HIV-1 variants with reduced susceptibility to a novel inhibitor in cell culture.
-
Virus and Cell Line Selection:
-
Dose-Escalation Passage:
-
Infect the selected cell line with the wild-type virus in the presence of the inhibitor at a starting concentration equal to its 50% effective concentration (EC50).
-
Culture the cells until viral replication is detected (e.g., by monitoring for cytopathic effects or measuring p24 antigen levels in the supernatant).
-
Harvest the cell-free supernatant containing progeny virus and use it to infect fresh cells with a 1.5- to 2-fold increased concentration of the inhibitor[5][7].
-
Repeat this serial passage, gradually escalating the drug concentration, until a significant decrease in susceptibility is observed. A parallel culture without the inhibitor should be maintained as a control[5].
-
-
Genotypic Analysis:
-
At various passages, extract viral RNA from the culture supernatant.
-
Reverse transcribe the RNA to cDNA and amplify the gene(s) encoding the putative drug target (e.g., for a nuclear import inhibitor, this could involve sequencing the Gag gene encoding the capsid protein).
-
Sequence the amplified DNA to identify mutations that have emerged in the presence of the drug.
-
-
Phenotypic Analysis:
-
Generate recombinant viruses containing the identified mutations by site-directed mutagenesis in a wild-type viral backbone.
-
Determine the EC50 of the novel inhibitor and other relevant drugs against these mutant viruses and compare them to the wild-type virus to quantify the fold-change in susceptibility.
-
Visualizing Experimental Workflows and Resistance Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
Caption: In Vitro Resistance Selection Workflow.
Caption: Potential Resistance Pathway for a Nuclear Import Inhibitor.
Concluding Remarks
Evaluating the genetic barrier to resistance is a cornerstone of antiretroviral drug development. While specific data for this compound is not yet widely available, the established methodologies for in vitro resistance selection provide a clear path for its evaluation. By comparing its future resistance profile to that of existing drugs, particularly those with related mechanisms of action, the scientific community can better assess its potential clinical utility and durability. The development of inhibitors that target novel steps in the HIV-1 life cycle, such as nuclear import, holds promise for overcoming existing resistance challenges. However, a thorough understanding of their own potential for resistance is paramount.
References
- 1. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 3. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Selection and Characterization of Human Immunodeficiency Virus Type 1 Variants with Increased Resistance to ABT-378, a Novel Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Selection and Characterization of HIV-1 Variants with Increased Resistance to Sifuvirtide, a Novel HIV-1 Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Independent Verification of the Anti-HIV-1 Activity of the Novel Capsid-Targeting Compound BI-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anti-HIV-1 compound, BI-2, with other recently developed antiretroviral agents. BI-2 belongs to a new class of 4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one (pyrrolopyrazolone) inhibitors that target the HIV-1 capsid protein (CA).[1] Its unique mechanism of action, involving the stabilization of the viral capsid, presents a promising new avenue for HIV-1 therapy.[1] This document summarizes its performance based on available experimental data and offers a comparison with Cabotegravir, an integrase inhibitor, and Lenacapavir, another novel capsid inhibitor. Detailed experimental protocols for key assays are also provided to support independent verification and further research.
Comparative Analysis of Anti-HIV-1 Compounds
The following table summarizes the in vitro efficacy and cytotoxicity of BI-2 and its analogue BI-1, alongside the comparator drugs Cabotegravir and Lenacapavir.
| Compound | Mechanism of Action | Cell Type | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| BI-2 | Capsid Stabilization | SupT1 cells | 1.4 µM | >70 µM | >50 |
| BI-1 | Capsid Stabilization | SupT1 cells | 4.8 µM | >70 µM | >14.6 |
| Cabotegravir | Integrase Strand Transfer Inhibition | MT-4 cells | 1.3 nM | 9.2 µM | ~7077 |
| Lenacapavir | Capsid Inhibition | MT-4 cells | 105 pM | >140,000 (Selectivity) | >140,000 |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower EC50 value indicates a more potent compound. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells in vitro. A higher CC50 value indicates less cellular toxicity. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity. A higher SI is desirable.
Mechanism of Action: Capsid Stabilization
BI-2 exerts its antiviral effect through a novel mechanism of action. It binds to the N-terminal domain of the HIV-1 capsid protein, stabilizing the capsid core.[1][2] This hyper-stabilization is thought to interfere with the normal process of uncoating, which is a critical step for the release of the viral genome into the cytoplasm and its subsequent transport to the nucleus.[1] This ultimately prevents the integration of viral DNA into the host cell's genome, thereby inhibiting viral replication.[2]
Caption: Mechanism of action of BI-2, a novel HIV-1 capsid inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of BI-2 are provided below.
Single-Cycle Viral Replication Assay
This assay is used to determine the EC50 of antiviral compounds by measuring their ability to inhibit a single round of HIV-1 replication.
Methodology:
-
Cell Preparation: SupT1 cells are seeded in 384-well plates at a density of 15,000 cells per well in 30 µl of culture medium.[1]
-
Virus Preparation: Vesicular stomatitis virus G (VSV-G) pseudotyped HIV-1 vectors carrying a luciferase reporter gene are used.[1] This ensures that the virus can infect a broad range of cells and is limited to a single round of replication.
-
Compound Addition: The test compounds (e.g., BI-1, BI-2) are serially diluted and added to the cells.
-
Infection: The cells are then infected with the VSV-G pseudotyped HIV-1 vector (equivalent to 1 ng of CA).[1]
-
Incubation: The plates are incubated for 72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.[1]
-
Luciferase Assay: After incubation, luciferase activity is measured by adding a luciferase substrate (e.g., Steady-Glo) and reading the luminescence on a plate reader.[1]
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that results in a 50% reduction in luciferase activity compared to untreated control cells.[1]
Caption: Workflow for the single-cycle HIV-1 replication assay.
p24 Antigen Quantification
This ELISA-based assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral production.
Methodology:
-
Coating: 96-well plates are coated with a capture antibody specific for HIV-1 p24 antigen and incubated overnight.
-
Blocking: The plates are washed and blocked with a blocking buffer to prevent non-specific binding.
-
Sample Addition: Cell culture supernatants, along with a standard curve of known p24 concentrations, are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody that also binds to p24 is added.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Stopping Reaction: The reaction is stopped with a stop solution.
-
Absorbance Reading: The absorbance of each well is read at 450 nm using a microplate reader.
-
Quantification: The concentration of p24 in the samples is determined by comparing their absorbance to the standard curve.
Caption: Workflow for the HIV-1 p24 antigen quantification ELISA.
Biophysical Characterization of Compound Binding
To confirm direct binding of BI-2 to the HIV-1 capsid protein, biophysical methods such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes that occur upon the binding of a ligand (the compound) to a macromolecule (the capsid protein), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can identify the binding site of a compound on a protein by monitoring changes in the chemical shifts of the protein's atoms upon addition of the compound.
This guide provides a foundational comparison of the novel anti-HIV-1 compound BI-2. Further independent verification and head-to-head studies will be crucial in fully elucidating its therapeutic potential in the landscape of antiretroviral therapy.
References
A Comparative Guide to the Safety and Efficacy of HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of Human Immunodeficiency Virus Type 1 (HIV-1) treatment has been transformed by the development of highly effective antiretroviral therapies (ART). This guide provides a comprehensive comparison of the safety and efficacy of major HIV-1 inhibitor classes, supported by clinical trial data. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development of new antiretroviral agents.
Introduction to HIV-1 Inhibitor Classes
Modern ART typically involves a combination of drugs from different classes, each targeting a specific stage of the HIV-1 replication cycle. This multi-pronged approach is crucial for suppressing viral replication, restoring immune function, and preventing the development of drug resistance. The primary classes of HIV-1 inhibitors include:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These were the first class of antiretrovirals. They act as chain terminators, incorporating into the growing viral DNA strand during reverse transcription and preventing its completion.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These inhibitors bind to a different site on the reverse transcriptase enzyme, causing a conformational change that inactivates it.
-
Protease Inhibitors (PIs): PIs block the activity of the protease enzyme, which is essential for cleaving newly synthesized viral polyproteins into their functional components. This prevents the maturation of new, infectious virions.
-
Integrase Strand Transfer Inhibitors (INSTIs): This newer class of drugs prevents the integration of viral DNA into the host cell's genome by inhibiting the integrase enzyme.[1][2][3] Due to their high efficacy, favorable safety profile, and high barrier to resistance, INSTIs are now recommended as part of first-line therapy in most treatment guidelines.[1][2][3]
-
Entry Inhibitors: This class includes attachment inhibitors, post-attachment inhibitors, and fusion inhibitors. They work by blocking the initial steps of the HIV-1 lifecycle, preventing the virus from entering the host CD4+ T-cell.
The HIV-1 Replication Cycle and Points of Inhibition
Understanding the HIV-1 replication cycle is fundamental to appreciating the mechanisms of action of different antiretroviral drugs. The following diagram illustrates the key stages of the viral lifecycle and where each drug class intervenes.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for HIV-1 Inhibitor-71
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like HIV-1 inhibitors are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for a compound designated "HIV-1 inhibitor-71" are not publicly available, established guidelines for the disposal of hazardous chemical and pharmaceutical waste provide a necessary framework. Adherence to these procedures minimizes risks and ensures regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on general safety protocols for handling potentially hazardous research chemicals, this includes:
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Ventilation: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.
In the event of accidental exposure, such as skin or eye contact, immediately rinse the affected area with copious amounts of water and seek medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be approached as a multi-step process, treating the compound as a hazardous chemical waste. This protocol is based on general best practices for laboratory waste management.
1. Waste Identification and Classification:
-
All waste materials containing or contaminated with this compound must be classified as hazardous chemical waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any rinsate from cleaning contaminated equipment.
2. Segregation of Waste:
-
Properly segregate waste to prevent incompatible materials from coming into contact.[1]
-
Solid waste (e.g., contaminated gloves, paper towels, vials) should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid waste (e.g., solutions containing the inhibitor) should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps, such as needles or contaminated glassware, must be disposed of in a designated puncture-resistant sharps container.[1]
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2]
-
The label should also include the full chemical name ("this compound" and any other components of a mixture), the date of accumulation, and any associated hazards (e.g., "Toxic").[1] Chemical abbreviations or formulas are not acceptable.[2]
4. Storage of Waste:
-
Store waste containers in a secure, designated area away from general laboratory traffic.[1]
-
Ensure containers are kept closed except when adding waste.[2]
-
Secondary containment should be used to prevent spills.[2]
5. Arranging for Professional Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[3] This is to prevent contamination of water supplies and the environment.[3]
-
Disposal will be handled by a licensed hazardous waste contractor who will ensure the waste is managed in compliance with all regulatory requirements.[1]
Deactivation of this compound
For certain pharmaceutical compounds, chemical deactivation can be a preliminary step before disposal. However, specific deactivation protocols for novel research compounds like this compound are typically not available. A common and generally safe method for the deactivation of a wide range of pharmaceuticals is adsorption onto activated carbon.[4][5]
Experimental Protocol for Deactivation using Activated Carbon:
-
Preparation: For liquid waste containing this compound, prepare a slurry of activated carbon in a suitable solvent (e.g., water or the solvent of the waste solution).
-
Adsorption: Add the activated carbon slurry to the liquid waste container. A general guideline is to use a 10:1 ratio by weight of activated carbon to the estimated weight of the inhibitor.
-
Agitation: Gently agitate the mixture for at least 24 hours to ensure maximum adsorption of the inhibitor onto the carbon.
-
Disposal: The resulting mixture, including the activated carbon with the adsorbed inhibitor, must still be disposed of as hazardous chemical waste through your institution's EHS department. The spent carbon must be collected and disposed of as hazardous waste.[5]
Note: This deactivation procedure reduces the reactivity and bioavailability of the compound but does not eliminate the need for professional hazardous waste disposal.
Quantitative Data Summary
While specific quantitative data for the disposal of "this compound" is unavailable, the following table summarizes key quantitative considerations for laboratory chemical waste disposal based on general guidelines.
| Parameter | Guideline | Source |
| Container Size | Typically ≤ 5 gallons (20 liters) for liquid waste in a lab setting. | General Lab Safety |
| Storage Time Limit | Varies by jurisdiction; often 90-180 days for satellite accumulation areas. | EPA Regulations |
| Activated Carbon Ratio | Recommended 10:1 ratio of activated carbon to chemical waste by weight. | General Practice |
| Triple Rinsing | Use a volume of solvent for each rinse that is approximately 10% of the container's volume. | General Practice |
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By following these established procedures and consulting with institutional safety professionals, researchers can ensure the safe and environmentally responsible disposal of investigational compounds like this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. benchchem.com [benchchem.com]
- 4. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Protocols for Handling Potent HIV-1 Inhibitors
Disclaimer: The specific chemical designated "HIV-1 inhibitor-71" does not correspond to a recognized substance in publicly available databases. The following guidance is based on established best practices for handling potent, novel, or uncharacterized chemical compounds in a laboratory setting, particularly those used in HIV research. It is imperative to conduct a thorough risk assessment based on any available data for the specific compound before commencing any laboratory work.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling potent chemical compounds intended for HIV-1 inhibition. It is designed for researchers, scientists, and drug development professionals to foster a safe and efficient laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to potent chemical compounds. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
| Waste Disposal | - Chemical splash goggles- Double nitrile gloves- Laboratory coat | - Face shield |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1] Follow the manufacturer's instructions for the proper use, cleaning, and maintenance of all PPE.
Operational Plan: Safe Handling Workflow
A clear and concise plan for the handling of potent compounds is essential to prevent contamination and ensure personnel safety.
Preparation
-
Designate a specific handling area: This should ideally be within a certified chemical fume hood or a glove box.[1]
-
Ensure proper ventilation: A certified chemical fume hood is mandatory for handling potent compounds that can generate dust or aerosols.[1]
-
Assemble all necessary equipment and PPE: Have all materials, including spill cleanup supplies, readily available before starting work.[1]
-
Minimize the quantity of the compound handled: Use the smallest amount of the substance necessary for the experiment.[1]
-
Review available safety information: If a Safety Data Sheet (SDS) is available, review it thoroughly.[1] In its absence, treat the compound as highly potent.[1]
Handling
-
Wear appropriate PPE at all times.
-
Avoid skin and eye contact.
-
Prevent aerosol generation: Use wet-handling techniques (e.g., dampening powders with a suitable solvent) to minimize dust.[1]
-
Use dedicated equipment: If possible, use equipment designated solely for work with the potent compound.
-
Decontaminate all equipment after use: Clean all reusable equipment according to established laboratory procedures.[2]
Experimental Protocol: HIV-1 Protease Inhibitor Screening (Fluorometric)
This protocol provides a general framework for screening potential HIV-1 protease inhibitors.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer, HIV-1 protease, and substrate solution as per the kit manufacturer's instructions.[3]
-
-
Assay Procedure:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of the HIV-1 protease by the inhibitor.
-
If applicable, calculate the IC50 value of the inhibitor.
-
Disposal Plan
Proper segregation and disposal of waste contaminated with potent HIV-1 inhibitors are critical to prevent environmental contamination and ensure safety.
Waste Segregation
-
Solid Waste: Collect items such as contaminated gloves, pipette tips, and labware in a designated, labeled, leak-proof container lined with a biohazard bag.[4]
-
Liquid Waste: Collect all solutions containing the inhibitor in a clearly labeled, sealed, and chemical-resistant container.[4]
-
Sharps Waste: Dispose of all needles, syringes, and other sharp objects in a puncture-proof sharps container.[4]
Decontamination and Disposal
-
Liquid Waste: Treat liquid waste with a suitable chemical deactivating agent if a known procedure exists. Otherwise, it must be disposed of as hazardous chemical waste. Do not pour down the drain.[4]
-
Solid and Sharps Waste: High-temperature incineration is the recommended disposal method for waste contaminated with potent pharmaceutical compounds.[2]
-
Container Disposal: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Obliterate or remove all labels from the empty container before disposal.[2]
All waste must be handled and disposed of in accordance with local, state, and federal regulations.
Quantitative Data Summary (Hypothetical)
The following table provides a template for summarizing key quantitative data for a potent compound like "this compound." The values provided are for illustrative purposes only.
| Parameter | Value | Description |
| IC50 (Inhibitory Concentration 50%) | 7.5 nM | The concentration of the inhibitor required to reduce the activity of the target (e.g., HIV-1 protease) by 50%.[5] |
| EC50 (Effective Concentration 50%) | 105 pM | The concentration of the inhibitor that produces 50% of its maximal effect in a cell-based assay.[5] |
| LD50 (Lethal Dose 50%) | 25 mg/kg (oral, mouse) | The dose of the substance that is lethal to 50% of a tested animal population.[6] |
| Protein Binding | 93% | The extent to which the compound binds to proteins in the blood.[6] |
| Elimination Half-life | 38.9 ± 20.8 h | The time it takes for the concentration of the compound in the body to be reduced by half.[6] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
